(2R)-Vildagliptin
描述
Structure
3D Structure
属性
Key on ui mechanism of action |
Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |
|---|---|
CAS 编号 |
1044676-63-2 |
分子式 |
C17H25N3O2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |
InChI 键 |
SYOKIDBDQMKNDQ-JULPFRMLSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-Vildagliptin: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin is the R-enantiomer of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[] Vildagliptin is an oral anti-hyperglycemic agent utilized in the management of type 2 diabetes mellitus.[2][3][4][5] Its therapeutic effect is derived from preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis.[2][4] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. This compound can also serve as an experimental control in research involving its active (2S)-enantiomer.[6]
Chemical Structure and Properties
This compound is a pyrrolidine-carbonitrile derivative.[7] The chemical and physical properties of this compound are summarized below.
2.1 Chemical Structure
-
IUPAC Name: (2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[][7]
-
Synonyms: Vildagliptin Related Compound A, (2R)-LAF237[][6]
Figure 1: 2D Chemical Structure of this compound
2.2 Physicochemical Properties
The key physicochemical properties of this compound are presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C17H25N3O2 | [][6][8][9] |
| Molecular Weight | 303.406 g/mol | [][6] |
| Appearance | Off-White to Pale Beige Solid | [] |
| Melting Point | 147-151 °C | [] |
| Boiling Point | 531.3 ± 50.0 °C (Predicted) | [10] |
| Solubility (Water) | 1.75 g/L | [2] |
| LogP | 1.50308 | [10] |
| pKa | Basic in nature, ionizes in acidic media. | [11] |
| Purity | ≥ 98% | [] |
Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][4][12] DPP-4 is a serine exopeptidase that is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][4][13]
These incretin hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[4][13] They stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells in a glucose-dependent manner.[2][4][13] In patients with type 2 diabetes, the incretin effect is diminished.[4]
By inhibiting DPP-4, Vildagliptin prevents the inactivation of GLP-1 and GIP, thereby prolonging their activity.[][4] This leads to increased insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control without a significant risk of hypoglycemia.[3][4]
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Experimental Protocols
This section details methodologies for the synthesis and quantitative analysis of this compound.
4.1 Synthesis of this compound
An efficient, high-yield synthesis of Vildagliptin has been reported, starting from L-proline (for the (2S)-enantiomer, a similar process would apply for the (2R)-enantiomer starting with D-proline). The key steps are outlined below.[14]
-
Step 1: Acylation of Proline
-
Reactants: L-proline, Chloroacetyl chloride.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: Chloroacetyl chloride is added dropwise to a solution of L-proline in THF at 0 °C. The mixture is stirred to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[14]
-
-
Step 2: Nitrile Formation
-
Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Acetonitrile (B52724).
-
Catalyst: Sulfuric acid.
-
Procedure: The product from Step 1 is reacted with acetonitrile in the presence of sulfuric acid to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[14]
-
-
Step 3: Synthesis of 3-Aminoadamantanol
-
Reactants: 1-Aminoadamantane hydrochloride, Sulfuric acid, Nitric acid.
-
Catalyst: Boric acid.
-
Procedure: 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric and nitric acid with boric acid as a catalyst to yield 3-aminoadamantanol.[14]
-
-
Step 4: Final Coupling
-
Reactants: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Aminoadamantanol.
-
Procedure: The products from Step 2 and Step 3 are reacted to form the final Vildagliptin product.[14]
-
4.2 Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of Vildagliptin in pharmaceutical dosage forms.[15][16][17] A representative protocol is summarized in Table 2.
| Parameter | Condition | Reference |
| Instrumentation | Waters HPLC system with UV/PDA detector | [17] |
| Stationary Phase | Altima C18 column (150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile: Ammonium dihydrogen phosphate (B84403) (10:90, v/v) | [16] |
| Flow Rate | 1.5 mL/min | [16] |
| Detection Wavelength | 200 nm | [16] |
| Injection Volume | 10 µL | [17] |
| Linearity Range | 25 to 150 µg/mL | |
| Limit of Detection (LOD) | 0.06 µg/mL | |
| Limit of Quantification (LOQ) | 0.21 µg/mL |
Sample Preparation for Tablets:
-
Twenty tablets are weighed and finely powdered.
-
A portion of the powder equivalent to 10 mg of Vildagliptin is transferred to a 10 ml volumetric flask.
-
The powder is dissolved in 7 ml of diluent and sonicated.
-
The solution is filtered through a 0.45 μm filter and the volume is made up to 10 ml with the diluent.
-
A further dilution is performed to achieve a concentration within the linearity range of the method.
Caption: General workflow for HPLC quantification of Vildagliptin.
Conclusion
This compound, as the enantiomer of a significant anti-diabetic agent, is of considerable interest to the scientific community. This guide has provided a detailed overview of its chemical structure, key physicochemical properties, and its mechanism of action as a DPP-4 inhibitor. Furthermore, established protocols for its synthesis and quantitative analysis have been presented to aid researchers in their drug development and analytical endeavors. The provided data and methodologies serve as a valuable technical resource for professionals in the pharmaceutical sciences.
References
- 2. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jicrcr.com [jicrcr.com]
- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 5. Vildagliptin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vildagliptin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. [this compound (25 mg) ((R)-1-[N-(3-Hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile)] - CAS [1036959-27-9] [store.usp.org]
- 10. Page loading... [guidechem.com]
- 11. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 13. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 16. ejcmpr.com [ejcmpr.com]
- 17. journalcmpr.com [journalcmpr.com]
An In-depth Technical Guide to the Synthesis of (2S)-Vildagliptin
Introduction: Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a crucial oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1][2][3] The biologically active enantiomer is (2S)-Vildagliptin. This guide provides a detailed overview of the primary synthetic pathways for (2S)-Vildagliptin, focusing on its key intermediates, experimental protocols, and quantitative data to support researchers, scientists, and professionals in drug development.
Core Synthesis Strategy
The most common synthetic routes for Vildagliptin converge on the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol .[1][2][4] The primary variations in the synthesis lie in the preparation of these precursors.
A prevalent and efficient pathway commences with readily available L-proline.[1][5] This approach involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group into a nitrile, yielding the key cyanopyrrolidine intermediate.[1][5] An alternative route utilizes L-prolinamide as the starting material.[6][7]
The second key intermediate, 3-amino-1-adamantanol, is typically synthesized from amantadine (B194251) hydrochloride through an oxidation process.[1][2]
The final step involves the condensation of these two key intermediates to produce Vildagliptin.[8]
Key Intermediates and Their Synthesis
1. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This intermediate is crucial for introducing the chloroacetyl pyrrolidine (B122466) moiety.[5] Two main routes for its synthesis are outlined below:
-
Route A: Starting from L-Proline. This is a widely adopted method due to the low cost and availability of L-proline.[2][5] The synthesis involves two main steps: N-acylation followed by conversion of the carboxylic acid to a nitrile.[1][9]
-
Route B: Starting from L-Prolinamide. This route involves the chloroacetylation of L-prolinamide followed by dehydration of the amide to a nitrile.[6]
2. 3-amino-1-adamantanol
This bulky amino alcohol provides the adamantane (B196018) moiety, which is essential for the drug's activity. It is typically prepared from 1-aminoadamantane hydrochloride (amantadine hydrochloride) via oxidation.[1][2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the primary synthetic routes to (2S)-Vildagliptin.
Experimental Protocols
The following are detailed experimental methodologies for the key reactions in the synthesis of (2S)-Vildagliptin.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (B95107) (THF, 200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) is slowly added dropwise at 0 °C.[1]
-
The mixture is stirred at this temperature for 20 minutes and then heated to 70 °C for a specified duration.[1]
-
After cooling, the reaction mixture is diluted with water (25 mL) and stirred for 20 minutes.[1]
-
The product is then extracted and purified to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from the carboxylic acid
-
The (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is reacted with acetonitrile in the presence of sulfuric acid.[1]
-
The reaction mixture is heated to 95 °C.[2]
-
Excess acetonitrile is evaporated, and the residue is worked up to isolate the desired nitrile product.[1]
Synthesis of 3-amino-1-adamantanol
-
1-aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid, with boric acid acting as a catalyst.[1][2]
-
The reaction is maintained at a temperature of 10–20 °C.[1]
-
The mixture is then hydrolyzed with potassium hydroxide.[2]
Final Synthesis of (2S)-Vildagliptin
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol are reacted in a suitable solvent such as tetrahydrofuran (THF) or 2-butanone.[8][10]
-
A base, such as potassium carbonate, is added to the reaction mixture.[8]
-
The reaction may be facilitated by the addition of potassium iodide.[8]
-
The mixture is stirred, typically at an elevated temperature, until the reaction is complete.[8]
-
The crude Vildagliptin is then isolated and purified, often by recrystallization from a solvent like isopropanol, to yield the final product with high purity.[8]
Quantitative Data Summary
The following tables summarize the reported yields for the key reaction steps.
Table 1: Synthesis of Key Intermediates
| Starting Material | Product | Reagents | Reported Yield | Reference |
| L-Proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride, THF | ~90% | [10] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Acetonitrile, H₂SO₄ | ~39% | [1] |
| 1-Aminoadamantane hydrochloride | 3-Amino-1-adamantanol | H₂SO₄/HNO₃, H₃BO₃, KOH | ~95% | [1][2] |
Table 2: Final Condensation to Vildagliptin
| Reactants | Product | Conditions | Reported Yield | Purity | Reference |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-Amino-1-adamantanol | (2S)-Vildagliptin | K₂CO₃, KI, 2-butanone | ~82% | >99% | [1][8] |
Conclusion
The synthesis of (2S)-Vildagliptin is a well-established process with several optimized routes. The pathway starting from L-proline offers a cost-effective and efficient method for large-scale production. The key to a successful synthesis lies in the efficient preparation of the two primary intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, and their subsequent clean condensation. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of Vildagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
- 8. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
(2R)-Vildagliptin: A Technical Overview for Researchers
IUPAC Name: (2R)-1-[[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile]
CAS Number: 1036959-27-9[1][][3][4][5]
This document provides a comprehensive technical guide on (2R)-Vildagliptin, an enantiomer of the potent dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin (B1682220). It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, key quantitative data, and relevant experimental protocols.
Core Concepts
This compound is the R-enantiomer of Vildagliptin, an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[][5] Vildagliptin exerts its therapeutic effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[6][7] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner.[7][8] This dual action leads to improved glycemic control with a low risk of hypoglycemia.[7][9]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Vildagliptin in healthy adult subjects.
| Parameter | Value | Reference |
| Absolute Bioavailability | 85% | [10][11][12] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [13][14] |
| Terminal Elimination Half-life (t1/2) | Approximately 2 hours | [13][14] |
| Plasma Protein Binding | 9.3% | [10][11][12] |
| Volume of Distribution (Vd) | 71 L | [10][11][12] |
| Metabolism | Primarily via hydrolysis | [10][11] |
| Excretion | 85% in urine, 15% in feces | [14] |
Signaling Pathway
The mechanism of action of Vildagliptin involves the incretin pathway, as depicted in the following diagram.
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin)
This protocol describes a common method for synthesizing a key intermediate in Vildagliptin production.[15][16]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Sulfuric acid
Procedure:
-
Dissolve L-proline in THF.
-
Slowly add chloroacetyl chloride to the solution at 0°C and stir.
-
Heat the reaction mixture to 70°C.
-
After the reaction, dilute with water.
-
The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Quantification of Vildagliptin in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of Vildagliptin in plasma, a common requirement in pharmacokinetic studies.[17]
Materials:
-
Plasma samples
-
Acetonitrile (for protein precipitation)
-
Internal standard (e.g., a deuterated analog of Vildagliptin)
-
Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify Vildagliptin and the internal standard based on their specific precursor-to-product ion transitions.
-
Quantification is performed by comparing the peak area ratio of Vildagliptin to the internal standard against a calibration curve.
-
In Vitro DPP-4 Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of compounds like Vildagliptin on the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Vildagliptin (or test compound)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Vildagliptin in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme to each well.
-
Add the Vildagliptin dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of DPP-4 inhibition for each Vildagliptin concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
References
- 1. Vildagliptin (2R)-Isomer | CAS No- 1036959-27-9 | Simson Pharma Limited [simsonpharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. Vildagliptin (2R)-Isomer | 1036959-27-9 [chemicalbook.com]
- 6. jicrcr.com [jicrcr.com]
- 7. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 8. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. op.niscair.res.in [op.niscair.res.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
(2R)-Vildagliptin discovery and development history
An In-depth Technical Guide to the Discovery and Development of (2S)-Vildagliptin
Introduction
Vildagliptin (B1682220) is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Marketed under the brand name Galvus, among others, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic efficacy of Vildagliptin lies in its ability to enhance the body's own mechanism of glucose control by preventing the degradation of incretin (B1656795) hormones.[2] It is important to note that the biologically active stereoisomer of Vildagliptin is the (2S)-enantiomer, which is the form used in the pharmaceutical product.[3] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of (2S)-Vildagliptin, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Development
The journey to Vildagliptin began with the discovery of the incretin hormone glucagon-like peptide-1 (GLP-1) and the recognition of its potential in treating T2DM.[4] A significant breakthrough occurred with the understanding that the enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1.[4] This led to the hypothesis that inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thus improve glycemic control.
The Sandoz/Novartis DPP-4 program was pivotal in the development of this class of drugs.[4] Initial research led to the discovery of DPP-728, which in 1999 provided the first proof-of-concept in humans that a DPP-4 inhibitor could effectively manage glucose levels in patients with T2DM.[4] However, further research aimed to improve the binding kinetics of DPP-728. These efforts, led by Ed Villhauer and his colleagues, resulted in the discovery of Vildagliptin (initially coded as LAF237) in 1998.[4] Vildagliptin was engineered to have an attenuated dissociation rate from the DPP-4 enzyme, leading to prolonged inhibition.[4][5]
Chemical Synthesis of (2S)-Vildagliptin
The synthesis of Vildagliptin is a multi-step process that requires careful control of stereochemistry to yield the desired (2S)-enantiomer, which possesses the biological activity.[3][6] Several synthetic routes have been developed, with a common approach starting from L-proline or its derivatives.[7][8]
General Synthetic Workflow
A representative synthesis involves the reaction of a protected L-proline derivative with chloroacetyl chloride, followed by condensation with 3-amino-1-adamantanol.[9][10]
Experimental Protocol: Condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol
The final key step in many synthetic routes to Vildagliptin is the condensation of the chloroacetylated pyrrolidine (B122466) intermediate with 3-amino-1-adamantanol. The following is a generalized protocol based on common synthetic descriptions.
-
Reactant Preparation : Dissolve (S)-1-(chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Base Addition : Add a base, for example, potassium carbonate or another suitable inorganic or organic base, to the reaction mixture to act as a proton scavenger.
-
Reaction Conditions : Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter the reaction mass to remove the inorganic salts.
-
Extraction : Extract the filtrate with a suitable organic solvent, such as dichloromethane (B109758) (DCM).
-
Concentration : Concentrate the combined organic layers under reduced pressure to obtain the crude Vildagliptin product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, high-purity (2S)-Vildagliptin.
Mechanism of Action
Vildagliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]
By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP in the bloodstream.[2] This leads to several downstream effects that improve glycemic control in a glucose-dependent manner:[2][5]
-
Enhanced Insulin (B600854) Secretion : Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels, such as after a meal.[11]
-
Suppressed Glucagon Secretion : Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[2][13] This reduces hepatic glucose production.
-
Improved Islet Cell Sensitivity : Vildagliptin has been shown to improve the sensitivity of both α- and β-cells to glucose.[4][14]
Because these actions are glucose-dependent, Vildagliptin has a low risk of causing hypoglycemia.[5]
Structure-Activity Relationship (SAR)
The high potency and selectivity of Vildagliptin as a DPP-4 inhibitor are attributed to its specific molecular structure. The key structural features and their interactions with the DPP-4 active site are:
-
Cyanopyrrolidine Moiety : This group binds to the S1 subsite of the DPP-4 enzyme.[15] The nitrile group is crucial for the interaction and covalent binding to the catalytic site of the enzyme.[5][15]
-
Hydroxy Adamantyl Group : This bulky, lipophilic group interacts with the S2 subsite of DPP-4, contributing to the high affinity and selectivity of the molecule.[15]
The specific (2S) stereochemistry is essential for the correct orientation of these functional groups within the enzyme's active site, ensuring effective inhibition.[3]
Preclinical Development
Before human trials, Vildagliptin underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies demonstrated its efficacy and safety profile.
-
In Vitro Studies : Confirmed the potent and selective inhibition of the DPP-4 enzyme.
-
In Vivo Animal Studies : Studies in animal models of T2DM, such as obese Zucker rats, showed that Vildagliptin improved glycemia and augmented insulin secretion after an oral glucose challenge.[4] It was also shown to have beneficial effects on pancreatic beta-cell function, including increasing beta-cell production and inhibiting apoptosis.[16]
| Parameter | Animal Model | Key Finding | Reference |
| Glycemic Control | Obese Zucker Rats | Improved glycemia and augmented insulin secretion after oral glucose. | [4] |
| Incretin Levels | High-fat diet-fed mice | Increased levels of active GLP-1 and GIP. | [4] |
| Beta-Cell Function | Preclinical models | Increased beta-cell production and inhibition of apoptosis. | [16] |
| Pancreatic Safety | Rodents (rats and mice) | No evidence of pancreatitis at doses ~200 times the human exposure. | [17] |
Clinical Development
The clinical development program for Vildagliptin has been extensive, evaluating its efficacy and safety as both monotherapy and in combination with other antidiabetic agents across a broad range of patients with T2DM.[14][18][19]
Monotherapy Trials
Clinical trials of Vildagliptin as a monotherapy demonstrated clinically meaningful reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[13][18][20]
| Trial Phase / Duration | Patient Population | Vildagliptin Dose | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline | Reference |
| Phase III / 24 weeks | Drug-naïve T2DM | 50 mg once daily | -0.5% | -14.4 mg/dL | [13] |
| Phase III / 24 weeks | Drug-naïve T2DM | 50 mg twice daily | -0.5% | -14.4 mg/dL | [13] |
| Phase III / 24 weeks | Drug-naïve T2DM | 100 mg once daily | -0.6% | -18.0 mg/dL | [13] |
| Pooled Data | Drug-naïve T2DM | 100 mg daily | -0.7% to -2.1% (depending on baseline HbA1c) | N/A | [4] |
Combination Therapy Trials
Vildagliptin has shown significant efficacy when used as an add-on therapy for patients inadequately controlled on other oral antidiabetic drugs.[16][18]
| Combination Agent | Trial Duration | Vildagliptin Dose | Mean Change in HbA1c from Baseline | Key Comparison | Reference |
| Metformin (B114582) | 24 weeks | 50 mg twice daily | -1.1% | Significantly greater reduction than metformin alone. | [18] |
| Pioglitazone (B448) | 24 weeks | 50 mg twice daily | -0.9% | Comparable to add-on pioglitazone (-1.0%) but without weight gain. | [18] |
| α-glucosidase inhibitor | 12 weeks | 50 mg twice daily | Statistically significant reduction vs. placebo. | Vildagliptin significantly reduced FBG, PPG, and HbA1c levels. | [21] |
| Metformin (Initial Combo) | N/A | 50 mg twice daily | -1.9% | Robust reduction in drug-naïve patients. | [18] |
Safety and Tolerability
Across numerous clinical trials and post-marketing surveillance, Vildagliptin has demonstrated a favorable safety and tolerability profile.[17] The overall incidence of adverse events is similar to that of placebo.[17] Notably, treatment with Vildagliptin is associated with:
-
Low risk of hypoglycemia : Due to its glucose-dependent mechanism of action.[5][17]
-
Weight neutrality : Vildagliptin does not typically cause weight gain, which is a significant advantage in the management of T2DM.[17][18]
-
Cardiovascular Safety : Meta-analyses of a large number of patients have indicated that Vildagliptin does not increase cardiovascular risk.[13]
Conclusion
The discovery and development of (2S)-Vildagliptin represent a significant advancement in the treatment of type 2 diabetes mellitus, stemming from a deep understanding of the incretin system. From the initial proof-of-concept with DPP-728 to the refined pharmacology of Vildagliptin, its development journey highlights a successful, target-based approach to drug design.[4][19] Through extensive preclinical and clinical evaluation, Vildagliptin has been established as an effective and well-tolerated therapeutic option, offering robust glycemic control with a low risk of hypoglycemia and no weight gain, both as a monotherapy and in combination with other antidiabetic agents.[17][18][20]
References
- 1. Vildagliptin - Wikipedia [en.wikipedia.org]
- 2. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 4. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 10. WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin - Google Patents [patents.google.com]
- 11. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vildagliptin Oral Antidiabetic Agent - For The Treatment of Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 21. Randomized controlled clinical trial of a combination therapy of vildagliptin plus an α-glucosidase inhibitor for patients with type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Isomer: An In-depth Technical Guide on the (2R)-Vildagliptin Stereoisomer and Its Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vildagliptin (B1682220), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is, however, exclusively attributed to the (2S)-enantiomer. This technical guide provides a comprehensive analysis of the (2R)-vildagliptin stereoisomer, elucidating its role not as a therapeutic agent, but as a critical impurity whose control is paramount in the synthesis and manufacturing of vildagliptin. This document will delve into the stereoselective synthesis of the active (S)-enantiomer, the analytical methodologies for enantiomeric separation, and the ultimate significance of the (2R)-stereoisomer in ensuring the safety, efficacy, and regulatory compliance of the final drug product.
Introduction to Vildagliptin and Stereoisomerism
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.
Vildagliptin possesses a single chiral center, giving rise to two stereoisomers: (2S)-vildagliptin and this compound. The biological activity of vildagliptin resides almost exclusively in the (2S)-enantiomer.[1] Consequently, the (2R)-stereoisomer is considered an enantiomeric impurity.[1] Regulatory agencies, such as the European Medicines Agency, mandate strict control over the enantiomeric purity of vildagliptin, underscoring the importance of minimizing the presence of the (2R)-isomer in the final drug substance.
The Significance of the this compound Stereoisomer
The primary significance of the this compound stereoisomer lies in its status as a critical process-related impurity in the manufacturing of the active pharmaceutical ingredient (API). While some commercial suppliers of the (2R)-isomer for research purposes describe it as a potent and selective DPP-4 inhibitor, a thorough review of peer-reviewed literature reveals a lack of direct, quantitative comparative studies on its pharmacological activity (e.g., IC50 values) against the (S)-enantiomer. Therefore, its significance is predominantly viewed through the lens of pharmaceutical quality and safety.
The presence of the (2R)-isomer can have several implications:
-
Reduced Therapeutic Efficacy: The inactive or significantly less active (2R)-enantiomer can contribute to the bulk of the drug substance without providing a therapeutic benefit, potentially leading to a lower overall efficacy of the drug product if present in significant amounts.
-
Potential for Off-Target Effects and Toxicity: Although not extensively studied for vildagliptin's (2R)-isomer, enantiomers of a drug can exhibit different pharmacological and toxicological profiles. The presence of an undesired stereoisomer raises concerns about potential off-target interactions and unforeseen adverse effects.
-
Regulatory Scrutiny: Global regulatory bodies have stringent requirements for the control of stereoisomeric impurities. The development and validation of analytical methods to detect and quantify the (2R)-isomer are mandatory for drug approval and ongoing quality control.
The logical relationship between the synthesis, control, and significance of the (2R)-stereoisomer is depicted in the following diagram.
Caption: Logical workflow for managing the this compound stereoisomer.
Quantitative Data
| Parameter | Value | Reference |
| DPP-4 Inhibition (IC50) | 4.5 nmol/L | [2] |
| Absolute Bioavailability | 85% | [3] |
| Plasma Protein Binding | 9.3% | [3] |
| Terminal Half-life (t1/2) | ~2-3 hours | [3] |
Experimental Protocols
Stereoselective Synthesis of (S)-Vildagliptin
The most common and efficient synthetic routes to (S)-vildagliptin leverage the inherent chirality of L-proline to establish the desired stereochemistry. A representative synthetic pathway is outlined below.
Caption: A common synthetic route to (S)-vildagliptin.
Detailed Methodology:
A representative protocol for the synthesis of (S)-vildagliptin is as follows, adapted from the literature[4]:
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: To a solution of L-proline in tetrahydrofuran (B95107) (THF), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0°C). The reaction mixture is stirred until completion.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The carboxylic acid intermediate is then reacted with acetonitrile in the presence of a strong acid, such as sulfuric acid, to yield the corresponding carbonitrile.
-
Synthesis of (S)-Vildagliptin: The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is condensed with 3-aminoadamantanol in a suitable solvent to afford (S)-vildagliptin.
Analytical Method for Enantiomeric Separation
High-performance liquid chromatography (HPLC) and Ultra-fast liquid chromatography (UFLC) are commonly employed for the chiral separation of vildagliptin enantiomers. A validated UFLC method is described below.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatographic System | Ultra-Fast Liquid Chromatography (UFLC) system with UV detection |
| Column | Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM borax (B76245) buffer (pH 9.0 ± 0.05), Acetonitrile, and 0.1% Triethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Sample Preparation:
A stock solution of racemic vildagliptin is prepared in the mobile phase. Working standard solutions are prepared by further dilution of the stock solution.
Procedure:
The prepared sample is injected into the UFLC system, and the chromatogram is recorded. The retention times for the (R)- and (S)-enantiomers are determined, and the resolution between the two peaks is calculated to ensure adequate separation.
Signaling Pathway
Vildagliptin's mechanism of action is centered on the inhibition of DPP-4, which is a key regulator of the incretin pathway. The following diagram illustrates this signaling cascade.
Caption: The incretin signaling pathway and the action of (S)-vildagliptin.
Conclusion
The this compound stereoisomer, while not therapeutically active, holds profound significance in the context of pharmaceutical development and manufacturing. Its control as an enantiomeric impurity is a critical determinant of the safety, efficacy, and quality of the final vildagliptin drug product. The stereoselective synthesis of (S)-vildagliptin, coupled with robust analytical methods for monitoring enantiomeric purity, are essential components of the drug's lifecycle. This technical guide underscores the importance of a comprehensive understanding of stereochemistry in modern drug development, where the "unseen" isomer can be as critical as the active pharmaceutical ingredient itself.
References
- 1. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
(2R)-Vildagliptin's Binding Affinity to Dipeptidyl Peptidase-4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (2R)-Vildagliptin to its pharmacological target, dipeptidyl peptidase-4 (DPP-4). Vildagliptin is a potent, selective, and orally active DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus. Its unique binding characteristics, which include a covalent interaction and slow-tight binding kinetics, are crucial for its prolonged enzymatic inhibition and therapeutic efficacy.
Mechanism of Action and Binding Characteristics
Vildagliptin inhibits DPP-4, an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the degradation of these hormones, Vildagliptin enhances their circulating levels, leading to glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) secretion.
The binding of Vildagliptin to DPP-4 is a complex process characterized by:
-
Covalent Binding: Vildagliptin forms a covalent bond with the catalytic site of DPP-4, contributing to its prolonged enzyme inhibition. This interaction is considered pseudo-irreversible.
-
Slow-Tight Binding: The interaction follows a two-step process, with an initial rapid binding followed by a slower, tight-binding phase. This results in a very slow dissociation rate of the inhibitor from the enzyme.
-
Substrate Activity: Uniquely, Vildagliptin also acts as a substrate for DPP-4, undergoing hydrolysis by the enzyme, albeit at a slow rate.
Quantitative Binding Data
The binding affinity of Vildagliptin for DPP-4 has been quantified using various in vitro assays, yielding key kinetic and inhibition constants. The following tables summarize the reported values from multiple studies.
Table 1: Inhibition Constants of this compound for DPP-4
| Parameter | Reported Value(s) | Species | Reference(s) |
| IC50 (nM) | 4.5 | Human | |
| 34 | Human | ||
| 62 | Human | ||
| Ki (nM) | 3 | Human |
Table 2: Kinetic Parameters of this compound Binding to DPP-4
| Parameter | Reported Value(s) | Method | Reference(s) |
| Association Rate (kon) (M⁻¹s⁻¹) | 7.1 x 10⁴ | SPR | |
| Dissociation Rate (koff) (s⁻¹) | 1.8 x 10⁻⁴ | SPR | |
| Equilibrium Dissociation Constant (KD) (nM) | 2.5 | SPR | |
| Half-life of Dissociation (t½) | 1.1 h | TMDD Modeling | |
| Half-life of Hydrolysis | 6.3 h | TMDD Modeling |
Signaling Pathway of DPP-4 Inhibition by Vildagliptin
The inhibition of DPP-4 by Vildagliptin initiates a cascade of events that ultimately leads to improved glycemic control. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding of Vildagliptin to DPP-4.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay determines the concentration of Vildagliptin required to inhibit 50% of DPP-4 activity (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Vildagliptin
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Vildagliptin in DMSO.
-
Create a serial dilution of Vildagliptin in assay buffer to achieve a range of final concentrations.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.
-
Test Compound (Vildagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of each Vildagliptin dilution.
-
Positive Control (e.g., Sitagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of a known DPP-4 inhibitor.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each Vildagliptin concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the Vildagliptin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time association and dissociation of Vildagliptin to DPP-4, allowing for the determination of kon, koff, and KD.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-4
-
Vildagliptin
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (NHS, EDC, ethanolamine)
Procedure:
-
Immobilization of DPP-4:
-
Activate the sensor chip surface with a mixture of NHS and EDC.
-
Inject a solution of DPP-4 in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites on the surface by injecting ethanolamine.
-
Prepare a reference flow cell in the same manner but without DPP-4 immobilization to control for non-specific binding.
-
-
Binding Analysis:
-
Continuously pass the running buffer over the sensor chip surface to establish a stable baseline.
-
Prepare a series of Vildagliptin concentrations in the running buffer.
-
Inject each concentration of Vildagliptin for a defined period (association phase), followed by a period of buffer flow (dissociation phase).
-
Regenerate the sensor surface between each Vildagliptin injection if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of koff/kon.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
(2R)-Vildagliptin in vitro enzymatic activity
An In-Depth Technical Guide on the In Vitro Enzymatic Activity of Vildagliptin (B1682220)
Introduction
Vildagliptin is a potent and selective oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is utilized in the management of type 2 diabetes mellitus, where it enhances the body's natural ability to control blood sugar levels.[3][4] The therapeutic action of vildagliptin is centered on its ability to inhibit the DPP-4 enzyme, which plays a critical role in glucose homeostasis by degrading incretin (B1656795) hormones.[5]
Vildagliptin possesses a single chiral center, resulting in two enantiomeric forms: (S)-Vildagliptin and (R)-Vildagliptin. The therapeutically active form is the (S)-enantiomer. The (2R)-Vildagliptin, also referred to as Vildagliptin Related Compound A, is considered an enantiomeric impurity and is not the active pharmaceutical ingredient.[3][] This guide will focus on the in vitro enzymatic activity of the active (S)-Vildagliptin, which is what is typically referred to as "Vildagliptin" in scientific literature, while acknowledging the stereochemical distinction.
Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action for vildagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[5][7]
-
The Incretin System: In response to food intake, the gastrointestinal tract releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are crucial for glucose regulation as they:
-
Potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
-
Suppress the release of glucagon (B607659) from pancreatic α-cells.
-
Slow gastric emptying and promote satiety.[5]
-
-
Role of DPP-4: DPP-4 is a serine protease that rapidly degrades and inactivates GLP-1 and GIP, thereby limiting their beneficial effects on glycemic control.[5]
-
Vildagliptin's Role: By binding to the active site of DPP-4, vildagliptin prevents the enzyme from cleaving GLP-1 and GIP.[5] This inhibition leads to increased circulating levels of the active incretin hormones, amplifying their natural physiological effects and ultimately improving glycemic control in patients with type 2 diabetes.[5] While the inhibition is reversible, some studies suggest the dissociation of vildagliptin from DPP-4 is primarily through a hydrolysis pathway, leading to what can be described as pseudo-irreversible inhibition.[8]
References
- 1. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. benchchem.com [benchchem.com]
- 7. CN110702803A - Detection method of vildagliptin enantiomer - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacological Profile of (2R)-Vildagliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin (B1682220), an oral anti-hyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). The commercially available and therapeutically active form of vildagliptin is the (S)-enantiomer. Its counterpart, (2R)-Vildagliptin, is typically considered an enantiomeric impurity. This technical guide synthesizes the available, though limited, preclinical pharmacological information on this compound. Due to its status as an impurity, comprehensive preclinical data comparable to its (S)-enantiomer is not extensively published. This document will focus on the known aspects and highlight the significant data gaps in its preclinical profile.
Introduction
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the action of these hormones, vildagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3] The stereochemistry of the vildagliptin molecule is crucial for its pharmacological activity, with the (S)-enantiomer being the active moiety. The preclinical profile of this compound is not well-documented in publicly accessible scientific literature.
Mechanism of Action and In Vitro Activity
The primary mechanism of action of vildagliptin is the competitive and reversible inhibition of the DPP-4 enzyme. While extensive data is available for the (S)-enantiomer, specific quantitative data on the DPP-4 inhibitory potency of this compound is scarce. It is generally understood that the (R)-enantiomer possesses significantly lower or negligible pharmacological activity compared to the (S)-enantiomer. However, one source describes this compound as a "potent and selective" DPP-4 inhibitor used as a benchmark compound in research, though without providing specific IC50 values.
Signaling Pathway of DPP-4 Inhibition by Vildagliptin
Caption: Signaling pathway of DPP-4 inhibition.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic studies specifically for this compound are not available in the reviewed literature. For the racemate or the active (S)-enantiomer, preclinical studies in rats and dogs show rapid absorption and metabolism. It is plausible that the pharmacokinetic properties of the (2R)-enantiomer would differ from the (S)-enantiomer, potentially in terms of plasma protein binding, volume of distribution, and metabolic pathways, but without direct studies, this remains speculative.
Preclinical Pharmacodynamics and Efficacy
There is a significant lack of in vivo preclinical data regarding the pharmacodynamics and efficacy of this compound. Animal models of type 2 diabetes, such as streptozotocin-induced diabetic rats, have been used to evaluate the efficacy of vildagliptin (S-enantiomer).[4] These studies typically assess parameters like blood glucose levels, HbA1c, and insulin secretion. Similar studies focusing on the (2R)-enantiomer are needed to determine its in vivo activity.
Preclinical Safety and Tolerability
Comprehensive preclinical safety and toxicology studies for this compound have not been identified in the public domain. For vildagliptin (the racemate or S-enantiomer), extensive preclinical safety studies have been conducted, showing a generally favorable safety profile.[5] These studies are crucial for identifying potential on-target and off-target toxicities. The safety profile of this compound remains uncharacterized.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be essential to characterize its preclinical pharmacological profile.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.
Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate. The fluorescence emitted is proportional to the enzyme activity. The inhibitory effect of a compound is quantified by the reduction in fluorescence.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound test compound
-
Positive control (e.g., (S)-Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions, the DPP-4 enzyme, and the assay buffer. Include wells for vehicle control (no inhibitor) and blank (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro DPP-4 inhibition assay.
In Vivo Efficacy in a Diabetic Animal Model
Objective: To evaluate the glucose-lowering effect of this compound in a relevant animal model of type 2 diabetes.
Animal Model: Streptozotocin (STZ)-induced diabetic rats. A high-fat diet followed by a low dose of STZ is commonly used to induce a type 2 diabetic phenotype.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
High-fat diet
-
Streptozotocin (STZ)
-
This compound test compound
-
Vehicle control
-
Glucometer and test strips
-
Equipment for oral gavage
Procedure:
-
Induce diabetes in rats by feeding a high-fat diet for a specified period (e.g., 4 weeks) followed by a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg).
-
Confirm the diabetic state by measuring fasting blood glucose levels; animals with glucose levels above a certain threshold (e.g., >200 mg/dL) are included in the study.
-
Randomly assign diabetic animals to different treatment groups: vehicle control and this compound at various dose levels.
-
Administer the test compound or vehicle orally once or twice daily for a defined treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose levels at regular intervals throughout the study.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
Collect blood samples for the analysis of HbA1c, insulin, and lipid profiles.
-
Euthanize the animals and collect tissues for further analysis if required.
Caption: Workflow for an in vivo efficacy study in a diabetic rat model.
Conclusion
The preclinical pharmacological profile of this compound is largely uncharacterized in publicly available scientific literature. While it is known to be the R-enantiomer of the active drug vildagliptin, its own pharmacological, pharmacokinetic, and safety properties have not been extensively disclosed. To provide a comprehensive understanding of this compound, dedicated preclinical studies are required to determine its in vitro potency, in vivo efficacy, and safety profile, and to draw a direct comparison with its therapeutically active (S)-enantiomer. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical investigations.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. youtube.com [youtube.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-Vildagliptin Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the degradation pathways and resulting products of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the stability of vildagliptin (B1682220) is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document summarizes findings from various forced degradation studies, offering detailed experimental protocols, quantitative data on degradation products, and visual representations of the degradation pathways.
Overview of Vildagliptin Stability
Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is susceptible to degradation under specific stress conditions.[1][2] Forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods, have shown that vildagliptin degrades significantly under acidic, basic, and oxidative conditions.[1][3][4] Conversely, the drug substance has demonstrated notable stability under thermal and photolytic stress.[1][5] The presence of excipients in pharmaceutical formulations can also influence the degradation profile of vildagliptin, in some cases decreasing the extent of degradation.[1][5]
Degradation Pathways and Products
Forced degradation studies have been instrumental in identifying and characterizing the primary degradation products of vildagliptin. The main pathways of degradation are hydrolysis (both acid and base-catalyzed) and oxidation.
Hydrolytic Degradation
Vildagliptin undergoes hydrolysis at both the cyano group and the amide linkage of the glycyl-pyrrolidine moiety, primarily under acidic and basic conditions.
-
Acidic Conditions: Under acidic stress, a major degradation product is formed.[1][2] One significant product identified involves the intramolecular cyclization to form a hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) derivative.[2][6]
-
Basic Conditions: Basic hydrolysis leads to the formation of multiple degradation products.[1][2] A primary pathway is the hydrolysis of the cyano group to a carboxamide, forming 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide.[2][6] Further hydrolysis can occur, and other complex reactions can lead to additional degradants.[2][6]
-
Neutral Conditions: In neutral aqueous solutions, vildagliptin shows some degradation, with one major degradation product being observed.[1]
Oxidative Degradation
Exposure to oxidizing agents, such as hydrogen peroxide, results in the formation of several degradation products.[1][5] The adamantane (B196018) moiety and the tertiary amine are potential sites for oxidation. Identified oxidative degradation products include N-hydroxy and hydroxyamino derivatives of the adamantane structure.[2][6]
Thermal and Photolytic Degradation
Vildagliptin is relatively stable under thermal and photolytic stress. Studies have shown no significant degradation when the solid drug substance or its solution is exposed to heat or UV light under typical test conditions.[1][5]
Quantitative Data on Degradation Products
The following tables summarize the quantitative data on the degradation products of vildagliptin observed under various stress conditions, as reported in the literature. The degradation products are often referred to by their relative retention time (RRT) in HPLC analysis.
Table 1: Degradation of Vildagliptin Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl | 9 hours | 80°C | ~85% | [1][3] |
| Basic Hydrolysis | 5.0 M NaOH | 30 minutes | Room Temperature | Significant | [1] |
| Basic Hydrolysis | 1 M NaOH | 60 minutes | 70°C | Complete | [3] |
| Oxidative | 30% H₂O₂ | 3 hours | Room Temperature | Significant | [1] |
| Oxidative | 3% H₂O₂ | 180 minutes | 23°C | 87.04% | [3] |
| Neutral Hydrolysis | Water | 7 hours | 80°C | Moderate | [1] |
| Thermal (Solid) | Dry Heat | 24 hours | 105°C | Not Significant | [4] |
| Photolytic (Solid) | UV light (254 nm) | 24 hours | N/A | Not Significant | [1] |
Table 2: Major Degradation Products of Vildagliptin Identified by HPLC
| Stress Condition | Relative Retention Time (RRT) | Proposed Structure/Identity | m/z | Reference |
| Acidic | 1.3 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 304 | [2][6] |
| Basic | 0.4 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | 322.6 | [2][6] |
| Basic | 0.6 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | 321.1 | [2][6] |
| Basic | 1.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | 337.2 | [2][6] |
| Oxidative | 0.38 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | 241.1 | [2][6] |
| Oxidative | 0.5, 0.6, 0.7, 0.8, 1.2 | Multiple Unspecified Degradants | - | [1] |
| Oxidative | 0.8 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | 183.1 | [2][6] |
| Neutral Hydrolysis | 0.7 | Unspecified Degradant | - | [1] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments cited in the literature for the forced degradation of vildagliptin.
Acidic Degradation
-
Preparation: Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.[1]
-
Stress Application: Add 3.0 mL of 1 M hydrochloric acid (HCl) solution.[1]
-
Incubation: Store the mixture at 80°C for a period ranging from 3 to 9 hours.[1]
-
Neutralization: After the incubation period, cool the solution and neutralize it to pH 7.0 by the gradual addition of a sodium hydroxide (B78521) (NaOH) solution.[1]
-
Sample Preparation for Analysis: Dilute the neutralized solution with a suitable diluent to achieve a final concentration of approximately 1.0 mg/mL of vildagliptin for HPLC analysis.[1]
Basic Degradation
-
Preparation: Dissolve 9.0 mg of vildagliptin in 2.0 mL of methanol.[1]
-
Stress Application: Add 3.0 mL of 0.1 M or 5.0 M sodium hydroxide (NaOH) solution.[1][7]
-
Incubation: Keep the solution at room temperature for a duration of 30 minutes to 3 hours.[1][7]
-
Neutralization: Neutralize the solution to pH 7.0 by the gradual addition of an HCl solution.[1]
-
Sample Preparation for Analysis: Add diluent to the neutralized solution to obtain a final concentration of 1.0 mg/mL for vildagliptin.[1]
Oxidative Degradation
-
Preparation: Dissolve 5.0 mg of vildagliptin in 2.0 mL of methanol.[7]
-
Stress Application: Add 2.0 mL of 3% or 30% hydrogen peroxide (H₂O₂) solution.[1][7]
-
Incubation: Keep the solution at room temperature for a period of 1 to 7 hours.[7]
-
Sample Preparation for Analysis: After the specified time, add 1.0 mL of diluent to the solution to achieve a final concentration suitable for HPLC analysis.[7]
Neutral Hydrolysis
-
Preparation: Dissolve 6.0 mg of vildagliptin in 2.0 mL of methanol.[1]
-
Stress Application: Add 3.0 mL of water.[1]
-
Incubation: Store the solution in a water bath at 80°C for 1 to 7 hours.[1]
-
Sample Preparation for Analysis: Following incubation, add 1.0 mL of diluent.[1]
Photolytic Degradation
-
Solid State: Expose 6.0 mg of vildagliptin solid powder to UV light at 254 nm for 8 and 24 hours.[1] After exposure, dissolve the powder in 6.0 mL of diluent.[1]
-
Solution State: Prepare a 1.0 mg/mL solution of vildagliptin and expose it to UV light at 254 nm for 8 and 24 hours.[1]
Thermal Degradation
-
Solid State: Place vildagliptin powder in an oven at 105°C for a specified period (e.g., 30 minutes).[4] Following the heat exposure, prepare a solution for analysis.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a general experimental workflow for forced degradation studies of vildagliptin.
Caption: Major degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Solubility Profile of (2R)-Vildagliptin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is critical for its purification, crystallization, and formulation development. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these processes.
Quantitative Solubility Data
Precise, temperature-dependent quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature. However, semi-quantitative data has been reported in various product information sheets and patents. The following table summarizes the available information. It is important to note that this data is often reported for "Vildagliptin" without explicit confirmation of the (2R)- stereoisomer, although this is the therapeutically active form. The experimental conditions, such as temperature, are often not specified.
| Solvent | Chemical Class | Reported Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | Amide | ~20 | Reported as approximately 20 mg/mL.[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~15-16 | Reported as approximately 15 mg/mL or 16 mg/mL.[1][2] |
| Ethanol | Alcohol | ~15-16 | Reported as approximately 15 mg/mL or 16 mg/mL.[1][2] |
| Methanol | Alcohol | Soluble | The exact quantitative value is not specified, but it is mentioned as a suitable solvent for dissolution. |
| Isopropanol | Alcohol | Slightly soluble | Mentioned as a solvent in which Vildagliptin is slightly soluble. |
| Acetonitrile (B52724) | Nitrile | Slightly soluble | Mentioned as a solvent in which Vildagliptin is slightly soluble. |
| Water | Protic Solvent | Freely soluble | Vildagliptin is reported to be freely soluble in water. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] |
| 0.1N Hydrochloric Acid | Aqueous Acid | Freely soluble | Reported to be freely soluble in 0.1N HCl. |
| Acetone | Ketone | - | Mentioned as a solvent for crystallization, implying some degree of solubility. |
| Ethyl Acetate | Ester | - | Mentioned as a solvent for crystallization, implying some degree of solubility. |
Note to Researchers: The lack of comprehensive, quantitative solubility data highlights a knowledge gap. For process development and optimization, it is highly recommended that solubility studies be conducted under well-controlled conditions for the specific solvents and temperature ranges relevant to the intended application.
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental aspect of pre-formulation and process chemistry. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid drug in the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment:
-
This compound (crystalline solid)
-
Organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A common method for Vildagliptin analysis involves a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.
-
Detection is typically performed using a UV detector at a wavelength where Vildagliptin has significant absorbance (e.g., around 210 nm).
-
Quantify the concentration of this compound in the samples by comparing the peak area to a standard curve prepared from solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or as a mole fraction.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Logical Relationship in Drug Development
The solubility of an API like this compound is a critical parameter that influences various stages of drug development, from initial discovery to final formulation. The following diagram illustrates this logical relationship.
References
A Technical Guide to the Enantiomeric Purity of (2R)-Vildagliptin and Its Critical Role in Diabetes Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin (B1682220) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] As a chiral molecule, it exists as two enantiomers, (2R)-Vildagliptin and (2S)-Vildagliptin. The therapeutic efficacy of vildagliptin is almost exclusively attributed to the (2S)-enantiomer, making the control of its stereoisomeric purity a critical aspect of drug development and manufacturing. This guide provides an in-depth analysis of the importance of the enantiomeric purity of (2S)-Vildagliptin, detailing its pharmacological significance, the regulatory landscape for chiral drugs, and validated analytical methodologies for ensuring its stereochemical integrity.
Introduction: Vildagliptin and the Significance of Chirality
Vildagliptin is an oral anti-hyperglycemic agent that improves glycemic control in patients with type 2 diabetes.[2][3] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] By inhibiting DPP-4, vildagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[4][5][6]
Vildagliptin possesses a single chiral center, leading to the existence of two enantiomers: (2S)-Vildagliptin and its mirror image, this compound.[1] In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[7][8] For vildagliptin, the desired therapeutic activity resides in the (2S)-enantiomer, while the (2R)-enantiomer is considered an impurity.[1]
The Pharmacological Importance of the (2S)-Enantiomer
The therapeutic efficacy of vildagliptin is specifically attributed to the (2S)-enantiomer, which is a potent and selective inhibitor of the DPP-4 enzyme.[] The (2R)-enantiomer is considered to be the less active or inactive "distomer".[7] The presence of the (2R)-enantiomer can potentially lead to a reduced therapeutic effect and may introduce unnecessary metabolic burden or unforeseen side effects. Therefore, ensuring a high enantiomeric purity of (2S)-Vildagliptin is paramount for consistent clinical outcomes and patient safety.
Mechanism of Action: DPP-4 Inhibition
(2S)-Vildagliptin covalently binds to the catalytic site of the DPP-4 enzyme, leading to prolonged inhibition.[4][5][6] This inhibition prevents the breakdown of GLP-1 and GIP, thereby enhancing their physiological effects on glucose homeostasis.[3] The prolonged action of these incretin hormones leads to improved insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells, ultimately lowering blood glucose levels.[3][4]
Below is a diagram illustrating the signaling pathway of (2S)-Vildagliptin.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 8. Regulatory requirements-Chiral drugs.pptx [slideshare.net]
A Technical Guide to Vildagliptin's Role in Incretin Hormone Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic efficacy is primarily driven by the (S)-enantiomer, which is the pharmacologically active component; the (2R)-Vildagliptin form is considered an enantiomeric impurity.[3] This document provides a detailed technical overview of the mechanism by which vildagliptin regulates the incretin (B1656795) system. By preventing the degradation of key incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—vildagliptin enhances pancreatic islet function, leading to improved glycemic control in a glucose-dependent manner.[4][5] This guide synthesizes quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways and workflows.
The Incretin System and DPP-4
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin (B600854) response compared to an equivalent intravenous glucose infusion. This effect is mediated by incretin hormones, principally GLP-1 and GIP, which are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion.[6]
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal gut, GLP-1 stimulates insulin secretion, suppresses glucagon (B607659) release from pancreatic α-cells, slows gastric emptying, and promotes satiety.[4][7]
-
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the proximal gut, GIP also stimulates insulin secretion.[4]
The biological activity of these hormones is short-lived, as they are rapidly inactivated and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[8][9] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive. In patients with T2DM, the incretin effect is often impaired.[4]
Mechanism of Action of Vildagliptin
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4][10] This inhibition is potent, selective, and reversible.[11] Vildagliptin binds covalently to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[12]
By blocking DPP-4, vildagliptin prevents the degradation of endogenous GLP-1 and GIP.[13][] This leads to a sustained elevation of the active forms of these incretin hormones in the circulation, both in fasting and postprandial states.[12][13] The increased levels of active incretins amplify their natural glucoregulatory effects:
-
Enhanced β-Cell Function: Elevated GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic β-cells. This improves the sensitivity of the β-cells to glucose, enhancing their responsiveness to hyperglycemic conditions.[13][15][16]
-
Suppressed α-Cell Function: Increased GLP-1 levels suppress the inappropriate secretion of glucagon from pancreatic α-cells during hyperglycemic states. This reduces hepatic glucose production.[4][12][13]
A critical aspect of vildagliptin's mechanism is its glucose-dependency. The stimulation of insulin and suppression of glucagon occur primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[4][17] Furthermore, vildagliptin has been shown to improve the alpha-cell's sensitivity to glucose, enhancing the counterregulatory glucagon response during hypoglycemia.[12][16]
References
- 1. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vildagliptin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase-4 Inhibition by Vildagliptin and the Effect on Insulin Secretion and Action in Response to Meal Ingestion in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jicrcr.com [jicrcr.com]
Methodological & Application
Application Note: Development and Validation of a Chiral HPLC Method for the Analysis of (2R)-Vildagliptin
AN-VLD-001
Audience: Researchers, scientists, and drug development professionals.
Introduction Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, used for the treatment of type 2 diabetes mellitus. The Vildagliptin molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin and (2R)-Vildagliptin. The pharmacologically active form is the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. Therefore, it is crucial for quality control and regulatory purposes to develop a precise and reliable analytical method capable of separating and quantifying the (R)-enantiomer in bulk drug substances and pharmaceutical formulations.
This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Vildagliptin, focusing on the quantification of the this compound impurity. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.
Experimental Protocol: Method Development and Validation
Materials and Instrumentation
-
Instrumentation : HPLC system with a UV or UFLC detector, data acquisition software.
-
Analytical Column : Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).
-
Chemicals & Reagents :
-
Vildagliptin and this compound reference standards.
-
Acetonitrile (ACN), HPLC Grade.
-
Borax (Sodium tetraborate).
-
Triethylamine (TEA), HPLC Grade.
-
Ultrapure water.
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Borax Buffer (pH 9.0 ± 0.05) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Borax Buffer (20 mM, pH 9.0) : Dissolve an appropriate amount of Borax in ultrapure water to make a 20 mM solution. Adjust the pH to 9.0 ± 0.05 using a suitable acid or base.
-
Mobile Phase : Prepare the mobile phase by mixing the Borax Buffer, Acetonitrile, and Triethylamine in the ratio specified in Table 1. Filter through a 0.22 µm membrane filter and degas prior to use.
-
Standard Stock Solution (Vildagliptin) : Accurately weigh and dissolve Vildagliptin reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Standard Stock Solution (this compound) : Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
System Suitability Solution : Prepare a solution containing Vildagliptin (e.g., 1000 µg/mL) and spiked with this compound at a specific concentration (e.g., 2 µg/mL) from the respective stock solutions.
-
Sample Preparation (Tablets) : Weigh and finely powder a number of Vildagliptin tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask, dissolve and dilute with the mobile phase to achieve a final nominal concentration of Vildagliptin. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters.
-
Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing a placebo solution and a spiked sample to ensure no interference at the retention times of the Vildagliptin enantiomers.
-
Linearity : The linearity of the this compound was assessed by analyzing a series of solutions over a concentration range from the Limit of Quantitation (LOQ) to 200% of the permitted maximum level (e.g., 0.1% to 4 µg/mL).
-
Accuracy : Determined by performing recovery studies on a placebo sample spiked with the this compound impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Precision :
-
Repeatability (Intra-day precision) : Assessed by performing six replicate injections of a sample spiked with this compound on the same day.
-
Intermediate Precision (Inter-day precision) : Evaluated by repeating the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio method, where LOD is typically 3:1 and LOQ is 10:1.
-
Robustness : The reliability of the method was tested by making deliberate small variations in method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The resolution between the enantiomers was monitored.
-
System Suitability : Performed before each validation run by injecting the system suitability solution to ensure the performance of the chromatographic system. Parameters like theoretical plates, tailing factor, and resolution were evaluated.
Results and Discussion
The developed chiral HPLC method successfully separated (2S)-Vildagliptin from its (R)-enantiomer. The expected retention time for this compound is approximately 5.2 minutes, and for (2S)-Vildagliptin, it is approximately 7.2 minutes under the specified conditions. The resolution between the two enantiomeric peaks was found to be greater than 4.0, which is well above the acceptable limit of >1.5, indicating excellent separation.
Quantitative Data Summary
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 1.5 | 4.66 |
| Tailing Factor (T) | ≤ 2.0 | < 1.5 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| %RSD for replicate injections (Area) | ≤ 2.0% | < 1.0% |
Table 2: Linearity, LOD, and LOQ for this compound
| Parameter | Result |
| Linearity Range | LOQ - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.024 µg/mL |
| LOQ | 0.075 µg/mL |
Table 3: Accuracy and Precision Data for this compound
| Parameter | Level | % Recovery (Acceptance: 98-102%) | % RSD (Acceptance: ≤ 2.0%) |
| Accuracy | LOQ | 99.5% | - |
| 100% | 100.4% | - | |
| 150% | 99.8% | - | |
| Precision (Repeatability) | 100% | - | 0.346% |
| Precision (Intermediate) | 100% | - | 0.364% |
Table 4: Robustness Study Results
| Parameter Varied | Variation | Resolution (Rs) |
| Flow Rate (mL/min) | 0.9 | > 4.0 |
| 1.1 | > 4.0 | |
| Mobile Phase pH | 8.8 | > 4.0 |
| 9.2 | > 4.0 | |
| Organic Phase (%) | 48% | > 4.0 |
| 52% | > 4.0 |
Visualized Workflows
The following diagrams illustrate the experimental workflow for method development and the logical relationships of the validation parameters.
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationships of ICH method validation parameters.
Conclusion
The chiral HPLC method described provides excellent separation and resolution for the enantiomers of Vildagliptin. The method has been successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. The sensitivity of the method, with low LOD and LOQ values, makes it suitable for the routine quality control analysis of this compound as an impurity in bulk drug substance and finished pharmaceutical products.
Application Notes and Protocols for the Quantification of (2R)-Vildagliptin Using UV Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vildagliptin (B1682220) is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used in the management of type 2 diabetes mellitus.[1][2][3] Accurate and reliable quantification of Vildagliptin in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.[4][5][6] This document provides detailed application notes and protocols for the quantification of (2R)-Vildagliptin based on various validated UV spectrophotometric methods.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from different validated UV spectrophotometric methods for Vildagliptin quantification.
Table 1: Method Parameters
| Solvent/Medium | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| 0.1N HCl | 210 nm | 5–60 | 0.999 | [4][5] |
| Water | 217 nm | 10–100 | 0.9995 | [7] |
| Water | Not Specified | 12.5–200 | 0.985 | [2][3][8] |
| Water | 210 nm | 2–12 | 0.9998 | [9][10][11] |
| 0.1N HCl | 210 nm | 2–12 | 0.9994 | [9][10][11] |
| Phosphate Buffer (pH 7.4) | 210 nm | 2–12 | 0.9991 | [9][10][11] |
| Distilled Water | 206 nm | 4–24 | 0.999 | [1] |
| 0.1% NaOH | 227 nm | 10–90 | Not Specified | |
| Chloroform (with Picric Acid) | 410 nm | 3–32 | 0.9994 | [12] |
| Double Distilled Water | 200-210 nm (AUC) | 5–40 | Not Specified | [13] |
| 0.01M HCl | 220 nm (2nd Derivative) | Not Specified | Not Specified | [14] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (0.1N HCl) | Method 2 (Water) | Method 3 (Distilled Water) |
| Accuracy (% Recovery) | 98–101%[4][5] | 98–102%[7] | Not Specified |
| Precision (RSD) | Intraday: 1.263%, Interday: 1.162%[4][5] | Not Specified | Intraday: 1.16%[1] |
| Limit of Detection (LOD) | 0.951 µg/mL[4][5] | 0.097 µg/mL[7] | 0.679 µg/mL[1] |
| Limit of Quantification (LOQ) | 2.513 µg/mL[4][5] | 0.293 µg/mL[7] | 2.059 µg/mL[1] |
Experimental Protocols
This section details the methodologies for the quantification of Vildagliptin using UV spectrophotometry.
Protocol 1: Quantification in 0.1N Hydrochloric Acid
This protocol is based on the method described by Kumari and Khansili (2020).[4][5][6]
1. Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Distilled or deionized water
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
2. Preparation of Solutions:
-
0.1N HCl Solution: Prepare by diluting concentrated HCl with distilled water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Vildagliptin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.1N HCl.[9]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.[9]
-
Calibration Standards (5-60 µg/mL): Prepare a series of calibration standards by appropriately diluting the working standard solution with 0.1N HCl.[4][5]
3. Spectrophotometric Analysis:
-
Wavelength Scan: Scan a suitable concentration of Vildagliptin (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 210 nm.[4][5]
-
Calibration Curve: Measure the absorbance of each calibration standard at 210 nm using 0.1N HCl as a blank. Plot a graph of absorbance versus concentration and determine the regression equation.
-
Sample Analysis: Prepare the sample solution from the pharmaceutical dosage form to obtain a final concentration within the calibration range. Measure the absorbance at 210 nm and calculate the concentration using the regression equation.
4. Analysis of Tablet Dosage Form:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with 0.1N HCl, mix well, and filter through a suitable filter paper.
-
Further dilute the filtrate with 0.1N HCl to obtain a concentration within the linear range and measure the absorbance.
Protocol 2: Quantification in Water
This protocol is based on the method described by an article in the International Journal of Novel Research and Development.[7]
1. Materials and Equipment:
-
This compound reference standard
-
Distilled water
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
Whatman filter paper
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Vildagliptin and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water to get a concentration of 1000 µg/mL.[7]
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute with distilled water.[7]
-
Working Stock Solution (10 µg/mL): Pipette 1 mL of the intermediate stock solution into a 10 mL volumetric flask and dilute with distilled water.[7]
-
Calibration Standards (10-100 µg/mL): Prepare a series of calibration standards by appropriately diluting the intermediate stock solution with distilled water.[7]
3. Spectrophotometric Analysis:
-
Wavelength Scan: Scan the working stock solution (10 µg/mL) from 200 to 400 nm to determine the λmax. The reported λmax is 217 nm.[7]
-
Calibration Curve: Measure the absorbance of each calibration standard at 217 nm using distilled water as a blank. Plot a graph of absorbance versus concentration and determine the regression equation.
-
Sample Analysis: Prepare the sample solution to a concentration within the calibration range and measure its absorbance. Calculate the concentration using the regression equation.
4. Analysis of Tablet Dosage Form:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Vildagliptin to a 100 mL volumetric flask.
-
Add some distilled water, sonicate, and then dilute to the mark with distilled water.
-
Filter the solution using Whatman filter paper.
-
Dilute 4 mL of the filtrate to 10 mL with water to get a final concentration of 40 µg/mL and measure the absorbance at 217 nm.[7]
Visualizations
References
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium | Semantic Scholar [semanticscholar.org]
- 7. ijnrd.org [ijnrd.org]
- 8. [PDF] Method development and validation of Vildagliptin using UV spectrophotometer | Semantic Scholar [semanticscholar.org]
- 9. jpbs.in [jpbs.in]
- 10. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: (2R)-Vildagliptin in Type 2 Diabetes Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), vildagliptin (B1682220) enhances pancreatic islet cell responsiveness to glucose. This leads to improved glycemic control through glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) secretion.[1][2][3] Animal models of T2DM are crucial for the preclinical evaluation of therapeutic agents like vildagliptin, providing insights into its efficacy, mechanism of action, and long-term benefits. This document provides a detailed overview of the application of this compound in various animal models of T2DM, complete with experimental protocols and summarized data.
Mechanism of Action
Vildagliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones.[3][4][5] The prolonged action of GLP-1 and GIP results in several beneficial effects for glycemic control:
-
Enhanced Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[3][6]
-
Suppressed Glucagon Secretion: Vildagliptin improves the sensitivity of pancreatic α-cells to glucose, leading to the suppression of glucagon release during periods of hyperglycemia.[2][7]
-
Preservation of β-cell Function: Studies in animal models suggest that vildagliptin can preserve pancreatic β-cell mass and function by stimulating β-cell proliferation and reducing apoptosis.[1]
Signaling Pathway
The primary signaling pathway influenced by vildagliptin involves the incretin hormone GLP-1. By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1, which then binds to its receptor (GLP-1R) on pancreatic β-cells. This binding activates a cascade of intracellular events, leading to increased insulin synthesis and secretion.
Application in Rodent Models of Type 2 Diabetes
Rodent models are the most extensively used for evaluating the efficacy of vildagliptin. These models can be broadly categorized into genetic and diet/chemically-induced models.
Commonly Used Rodent Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a widely used model for studying T2DM.
-
KK-Ay Mice: This is another genetic model of obese T2DM, characterized by hyperglycemia, hyperinsulinemia, and insulin resistance.
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic β-cells. High-dose STZ induces a model of type 1 diabetes, while a combination of a high-fat diet and low-dose STZ is used to induce a T2DM-like state in rats.[8]
-
High-Fat Diet (HFD)-Fed Mice/Rats: Prolonged feeding with a high-fat diet induces obesity, insulin resistance, and glucose intolerance, mimicking the pre-diabetic and early stages of T2DM.[8]
Quantitative Data from Rodent Studies
The following tables summarize the quantitative effects of vildagliptin in various rodent models of T2DM.
Table 1: Effects of Vildagliptin on Glycemic Control in Rodent Models
| Animal Model | Vildagliptin Dose | Treatment Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| Diabetic Rats | Not specified | 12 weeks | Significant reduction (p < 0.01) | Not Reported | [9] |
| db/db Mice | Not specified (in combination with miglitol) | 6 weeks | Suppressed postprandial glycemic excursion | Not Reported | [10] |
| Wistar Rats (HFD/STZ) | 10 mg/kg | 6 weeks | Significant reduction | Significant reduction | [8] |
| KK-Ay Mice | 50 mg/kg/day | 4 weeks | Unchanged | Not Reported | [11] |
| n2-STZ Diabetic Rats | Not specified | 8 weeks | Significant and dose-dependent correction | Not Reported | [12] |
| db/db Mice | Not specified | 6 weeks | Significant decrease | Not Reported | [13] |
| STZ-induced Diabetic Rats | 5 mg/kg | 30 days | 39.7% reduction | Not Reported | |
| STZ-induced Diabetic Rats (HFHF diet) | 6 mg/kg/day | 8 weeks | Dramatic improvement | Not Reported | |
| Diabetic Rats | Not specified | 1 month | Significant diminishment | Not Reported |
Table 2: Effects of Vildagliptin on Pancreatic Islet Function and Lipids in Rodent Models
| Animal Model | Vildagliptin Dose | Treatment Duration | Change in Insulin Levels | Change in Lipid Profile | Reference |
| Diabetic Rats | Not specified | 12 weeks | Reduced fasting insulin (p < 0.01) | Suppressed TC and LDL-C (p < 0.01) | [9] |
| Wistar Rats (HFD/STZ) | 10 mg/kg | 6 weeks | Increased serum insulin | Favorable lipid profile | [8] |
| KK-Ay Mice | 50 mg/kg/day | 4 weeks | Increased plasma insulin levels | Decreased plasma triglyceride levels | [11] |
| n2-STZ Diabetic Rats | Not specified | 8 weeks | Increased insulin content | Not Reported | [12] |
| db/db Mice | Not specified | 6 weeks | Not Reported | Significantly decreased serum triglyceride | [13] |
| STZ-induced Diabetic Rats | 5 mg/kg | 30 days | 5.7-fold increase | Not Reported | |
| STZ-induced Diabetic Rats (HFHF diet) | 6 mg/kg/day | 8 weeks | Dramatic improvement | Dramatic improvement | |
| Diabetic Rats | Not specified | 1 month | Increased insulin secretion | Not Reported |
Application in Non-Human Primate (NHP) Models of Type 2 Diabetes
Non-human primates, particularly Old World monkeys like cynomolgus and rhesus macaques, are highly valuable models for T2DM research due to their close physiological and metabolic similarities to humans.[6] They often develop diabetes spontaneously with age and obesity, following a progression from insulin resistance to overt diabetes that mirrors the human condition.
While NHPs are considered an ideal model for preclinical testing, specific efficacy studies detailing the effects of vildagliptin on glycemic control in diabetic NHP models are not extensively reported in the available literature. However, pharmacokinetic data is available for cynomolgus monkeys. In one study, a 1 µmol/kg oral dose of vildagliptin resulted in an absolute oral bioavailability of over 90%.[9] This indicates excellent absorption of the drug in this species.
The lack of extensive public data on the efficacy of vildagliptin in diabetic NHP models may be due to the proprietary nature of preclinical drug development studies. Researchers planning to use NHPs for vildagliptin studies should consider the long time course for diabetes development and the significant resources required for such studies.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of vildagliptin in rodent models of T2DM, synthesized from multiple sources.
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin
Objective: To establish a rat model of T2DM that mimics the pathophysiology of the human disease, characterized by insulin resistance and partial β-cell dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Vildagliptin
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
-
Insulin and ELISA kits for biochemical analysis
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Induction of Insulin Resistance: Divide the animals into a control group (fed standard chow) and a T2DM induction group (fed HFD). Continue this diet for a period of 2-4 weeks to induce obesity and insulin resistance.
-
Induction of Diabetes:
-
After the initial HFD period, fast the HFD-fed rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg body weight).[8] The control group should be injected with citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein.
-
Rats with a fasting blood glucose level ≥ 160 mg/dL or non-fasting glucose > 250 mg/dL are considered diabetic and can be used for the study.
-
-
Vildagliptin Treatment:
-
Divide the diabetic rats into a vehicle-treated group and a vildagliptin-treated group.
-
Administer vildagliptin (e.g., 10 mg/kg/day) or vehicle orally by gavage daily for the duration of the study (typically 4-12 weeks).[8]
-
-
Monitoring and Data Collection:
-
Monitor body weight, food intake, and water intake weekly.
-
Measure fasting blood glucose weekly or bi-weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT).
-
Collect blood samples for the measurement of insulin, HbA1c, and lipid profiles.
-
Harvest pancreas, liver, and other tissues for histological and molecular analysis.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of vildagliptin on glucose disposal in response to an oral glucose challenge.
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer an oral glucose load (e.g., 2 g/kg body weight) by gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
The Area Under the Curve (AUC) for glucose can be calculated to quantify the overall glucose excursion.
Conclusion
This compound has demonstrated significant efficacy in improving glycemic control, preserving pancreatic islet function, and ameliorating dyslipidemia in a variety of rodent models of type 2 diabetes. The data from these preclinical studies provide a strong rationale for its clinical use. While non-human primate models are invaluable for translational research, there is a relative lack of published efficacy data for vildagliptin in these models. The protocols and data presented here serve as a comprehensive resource for researchers investigating the therapeutic potential of vildagliptin and other DPP-4 inhibitors in the context of type 2 diabetes.
References
- 1. Vildagliptin in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of vildagliptin for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Old world nonhuman primate models of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
- 9. medscape.com [medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vildagliptin: a new oral treatment for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nonhuman primate as a model for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-Vildagliptin: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Its therapeutic action is mediated through the inhibition of the DPP-4 enzyme, which rapidly inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their degradation, Vildagliptin (B1682220) enhances the endogenous levels of active GLP-1 and GIP.[1] This leads to a glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately improving glycemic control.[1][2] This document provides detailed experimental protocols for in vivo studies of this compound in a rodent model of diabetes, along with data presentation and visualization of key pathways and workflows.
Signaling Pathway of Vildagliptin's Action
Vildagliptin's mechanism of action centers on the potentiation of the incretin pathway. The following diagram illustrates the key steps involved.
Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP, which enhances insulin and suppresses glucagon secretion.
Data Presentation
Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats
| Parameter | Value | Reference |
| Tmax (h) | 0.5 - 2.0 | [3] |
| Cmax (ng/mL) | Varies with dose (dose-proportional) | [3] |
| t1/2 (h) | ~2.0 - 8.8 | [3] |
| Bioavailability (%) | 45 - 100 | |
| Volume of Distribution (L/kg) | 8.6 | |
| Plasma Clearance (L/h/kg) | 2.9 |
Table 2: Efficacy of Vildagliptin in a Streptozotocin (STZ)-Induced Diabetic Rat Model
| Parameter | Diabetic Control | Vildagliptin-Treated | Reference |
| Fasting Blood Glucose (mg/dL) | Significantly elevated | Significantly reduced | [4][5][6] |
| Serum Insulin (µU/mL) | Significantly reduced | Significantly increased | [4][5] |
| HbA1c (%) | Significantly elevated | Significantly reduced | [5][7] |
| Islet β-cell number | Significantly reduced | Increased / Preserved | [8][9][10] |
| Islet inflammation (insulitis) | Present | Reduced | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.
Protocol 1: Induction of Type 2 Diabetes in Rats using a High-Fat Diet and Low-Dose Streptozotocin (STZ)
This protocol is designed to induce a diabetic state that mimics human type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.
Caption: Workflow for inducing type 2 diabetes in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Standard pellet diet
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to a standard pellet diet and water.
-
High-Fat Diet: Switch the diet of the experimental group to a high-fat diet for 4 weeks to induce insulin resistance.[4][7] The control group continues on the standard diet.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a concentration of 35-40 mg/mL.
-
STZ Administration: After an overnight fast (12-16 hours), administer a single intraperitoneal (i.p.) injection of the prepared STZ solution (35-40 mg/kg body weight).[4][5] The control group receives an equivalent volume of citrate buffer.
-
Post-Injection Care: Provide the rats with a 5% glucose solution in their drinking water for the first 24 hours post-injection to prevent hypoglycemia.
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels from the tail vein. Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and are included in the study.[4]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
The OGTT is performed to assess the effect of Vildagliptin on glucose disposal following an oral glucose challenge.
Materials:
-
Diabetic rats (from Protocol 1)
-
Vildagliptin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Vildagliptin Administration: Administer Vildagliptin (e.g., 10 mg/kg, orally) or vehicle to the respective groups of diabetic rats daily for the duration of the treatment period (e.g., 4-8 weeks).[5]
-
Fasting: Before the OGTT, fast the rats overnight (12-16 hours) but allow free access to water.
-
Baseline Blood Glucose: On the day of the test, record the body weight of each rat and measure the baseline blood glucose level (t=0 min) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (2 g/kg body weight) orally via gavage.[12]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose administration and measure the blood glucose levels.[4][12]
-
Data Analysis: Plot the blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
Protocol 3: Pharmacokinetic Study of Vildagliptin in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of Vildagliptin in rats.
Caption: Workflow for a preclinical pharmacokinetic study of Vildagliptin.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Vildagliptin
-
Vehicle for oral and intravenous administration
-
K2EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimatize rats for at least 3 days before the study with free access to food and water.
-
Dosing:
-
Oral (PO) Group: Administer Vildagliptin (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) Group: Administer Vildagliptin (e.g., 3 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K2EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Vildagliptin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Protocol 4: Histopathological Examination of the Pancreas
This protocol is for the microscopic evaluation of pancreatic tissue to assess the effects of Vildagliptin on islet morphology.
Materials:
-
Pancreatic tissue from experimental rats
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the rats and carefully dissect the pancreas. Fix the tissue in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for changes in islet size, number, and morphology, as well as for signs of inflammation or necrosis.[9][13][14]
-
Immunohistochemistry (Optional): Perform immunohistochemical staining for insulin to specifically identify and quantify β-cells within the islets.[5]
Conclusion
The provided protocols and data offer a comprehensive framework for conducting in vivo studies on this compound. These methodologies enable the robust evaluation of its pharmacokinetic profile and its efficacy in improving glycemic control and preserving pancreatic β-cell function in a diabetic rodent model. The visualization of the signaling pathway and experimental workflows further aids in understanding the compound's mechanism of action and the experimental design.
References
- 1. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 2. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vildagliptin ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Vildagliptin increases butyrate-producing bacteria in the gut of diabetic rats | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Vildagliptin selectively ameliorates GLP-1, GLUT4, SREBP-1c mRNA levels and stimulates β-cell proliferation resulting in improved glucose homeostasis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-jarb.org [e-jarb.org]
- 13. Studies in rodents with the dipeptidyl peptidase-4 inhibitor vildagliptin to evaluate possible drug-induced pancreatic histological changes that are predictive of pancreatitis and cancer development in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: In Vitro Cell-Based Assays for (2R)-Vildagliptin
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
- 5. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: (2R)-Vildagliptin in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established anti-diabetic agent.[1] Emerging research has highlighted its significant neuroprotective potential, suggesting its application in mitigating the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][3][4] Vildagliptin's primary mechanism of action involves preventing the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing GLP-1 receptor signaling in the brain.[2][5] This signaling cascade has been shown to exert anti-inflammatory, anti-apoptotic, and neurotrophic effects, making this compound a compelling candidate for further investigation in neurodegenerative disease research.[6][7][8]
Mechanism of Action in a Neuroprotective Context
Vildagliptin (B1682220) inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as GLP-1.[2] Increased levels of active GLP-1 lead to the activation of GLP-1 receptors (GLP-1R) present on neuronal cells.[9] This activation triggers downstream signaling pathways, most notably the PI3K/Akt pathway, which plays a crucial role in promoting cell survival, synaptic plasticity, and reducing apoptosis.[2][3] Furthermore, activation of this pathway can lead to the modulation of other key proteins involved in neurodegeneration, such as GSK-3β, CREB, and BDNF.[2][10]
Investigated Neurodegenerative Diseases
Alzheimer's Disease (AD)
Preclinical studies have demonstrated that Vildagliptin can ameliorate cognitive deficits and key pathological hallmarks of AD. In rodent models, Vildagliptin treatment has been shown to improve spatial learning and memory, reduce amyloid-beta (Aβ) burden, decrease tau hyperphosphorylation, and attenuate neuroinflammation.[5][10][11]
Parkinson's Disease (PD)
In experimental models of Parkinson's disease, Vildagliptin has been shown to protect dopaminergic neurons from degeneration, improve motor function, and reduce neuroinflammation.[3][12][13] The neuroprotective effects are linked to the activation of the PI3K/Akt signaling pathway and the modulation of MAPK signaling pathways (ERK and JNK).[3]
Huntington's Disease (HD)
Research in a rat model of Huntington's disease indicates that Vildagliptin can improve cognitive and motor impairments.[2][14] The therapeutic effects are attributed to the activation of the GLP-1R/PI3K/Akt/BDNF pathway, leading to enhanced neuronal survival and maintenance of mitochondrial integrity.[2][15]
Data Presentation
Table 1: Effects of Vildagliptin in Alzheimer's Disease Models
| Experimental Model | Vildagliptin Dose & Administration | Key Quantitative Findings | Reference |
| Aluminium chloride (17 mg/kg/day, p.o.) induced AD in Wistar rats | 5 mg/kg/day & 10 mg/kg/day, p.o. for 30 days | - Decreased escape latency in Morris Water Maze (MWM) - Increased time spent in the target quadrant in MWM - Significantly decreased Acetylcholinesterase (AChE) activity - Significantly increased pyramidal cell count in the CA3 region of the hippocampus | [9][11] |
| Streptozotocin (STZ)-induced AD in rats | 2.5, 5, & 10 mg/kg/day, p.o. for 30 days | - Dose-dependent improvement in memory retention - Dose-dependent attenuation of Aβ and tau phosphorylation - Increased hippocampal and cortical GLP-1 levels | [5] |
| Aβ-induced neuronal damage in rats | 10 mg/kg & 20 mg/kg | - Increased expression of synaptic plasticity-associated proteins (PSD-95, synaptophysin) - Decreased expression of apoptosis-associated proteins (caspase-3, Bax) - Increased p-Akt and decreased p-GSK3β levels | [10] |
Table 2: Effects of Vildagliptin in Parkinson's Disease Models
| Experimental Model | Vildagliptin Dose & Administration | Key Quantitative Findings | Reference |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced PD in mice | 50 mg/kg, i.p. | - Significantly attenuated motor deficits (rotarod, pole, and nest building tests) - Increased tyrosine hydroxylase (TH)-positive cells in the substantia nigra pars compacta (SNpc) and striatum - Activated PI3K/Akt signaling and mitigated ERK and JNK signaling | [3][12][13] |
| MPP+ (1-methyl-4-phenylpyridinium)-induced cytotoxicity in SH-SY5Y cells | 2.5, 5, & 10 µM | - Increased cell viability - Reversed MPP+-induced dephosphorylation of Akt and phosphorylation of ERK and JNK | [3] |
Table 3: Effects of Vildagliptin in Huntington's Disease Models
| Experimental Model | Vildagliptin Dose & Administration | Key Quantitative Findings | Reference |
| 3-Nitropropionic acid (3-NP) (10 mg/kg/day, i.p.) induced HD in rats | 5 mg/kg/day, p.o. for 14 days | - Improved cognitive and motor function - Elevated serum and striatal GLP-1 levels - Increased protein expression of p-PI3K and p-Akt - Boosted striatal BDNF levels | [2][14][15] |
Experimental Protocols
In Vivo Neurodegenerative Disease Models
1. Aluminium Chloride-Induced Alzheimer's Disease Model in Rats [9][11]
-
Animals: Adult male Wistar rats (140-200g).
-
Induction: Administer Aluminium chloride (AlCl₃) at a dose of 17 mg/kg/day orally for 30 days.
-
Vildagliptin Treatment: Co-administer Vildagliptin orally at doses of 5 mg/kg/day or 10 mg/kg/day for the 30-day duration.
-
Behavioral Assessment: Conduct the Morris Water Maze test to assess spatial learning and memory.
-
Biochemical Analysis: Measure Acetylcholinesterase (AChE) activity in brain homogenates.
-
Histopathology: Perform Nissl staining to quantify neuronal cell count in the CA3 region of the hippocampus.
2. MPTP-Induced Parkinson's Disease Model in Mice [3][12][13]
-
Animals: Adult male C57BL/6 mice.
-
Vildagliptin Pre-treatment: Administer Vildagliptin at 50 mg/kg intraperitoneally (i.p.) for 7 days.
-
Induction: On day 8, administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
Behavioral Assessment: Perform a battery of motor function tests including the rotarod test, pole test, and nest building test.
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot Analysis: Analyze protein expression of p-Akt, Akt, p-ERK, ERK, p-JNK, and JNK in striatal tissue.
3. 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model in Rats [2][14]
-
Animals: Adult male Wistar rats (180-200g).
-
Induction and Treatment: Concurrently administer 3-NP (10 mg/kg/day, i.p.) and Vildagliptin (5 mg/kg/day, p.o.) for 14 days.
-
Behavioral Assessment: Evaluate cognitive and motor function using tests such as the open field test and beam walking test.
-
Biochemical Analysis: Measure striatal and serum levels of GLP-1.
-
Western Blot Analysis: Determine the protein expression of p-PI3K, p-Akt, and BDNF in striatal tissue.
In Vitro Neurotoxicity Model
1. MPP+ Induced Cytotoxicity in SH-SY5Y Cells [3]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Vildagliptin Pre-treatment: Pre-treat cells with Vildagliptin (2.5, 5, and 10 µM) for 2 hours.
-
Induction of Toxicity: Expose the cells to MPP+ (200 µM) for 48 hours.
-
Cell Viability Assay: Measure cell viability using the MTT assay.
-
Western Blot Analysis: Analyze the expression of key signaling proteins such as p-Akt, Akt, p-ERK, and p-JNK.
Mandatory Visualizations
Caption: Vildagliptin's neuroprotective signaling pathway.
Caption: General workflow for in vivo experiments.
Caption: Workflow for in vitro neurotoxicity studies.
References
- 1. nbinno.com [nbinno.com]
- 2. Vildagliptin Attenuates Huntington’s Disease through Activation of GLP-1 Receptor/PI3K/Akt/BDNF Pathway in 3-Nitropropionic Acid Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of vildagliptin on drug induced Alzheimer's disease in rats with metabolic syndrome: Role of hippocampal klotho and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vildagliptin: an anti-diabetes agent ameliorates cognitive deficits and pathology observed in streptozotocin-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of DPP4 Inhibitors in Alzheimer's Disease: Molecular Insight and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review [frontiersin.org]
- 8. Mechanisms of beneficial effects of DPP-4 inhibitors as a promising perspective for the prevention/treatment of the disruption of cardio-cerebrovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Vildagliptin on Cognitive Deficits in an Experimental Model of Alzheimer’s Disease – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vildagliptin Attenuates Huntington's Disease through Activation of GLP-1 Receptor/PI3K/Akt/BDNF Pathway in 3-Nitropropionic Acid Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(2R)-Vildagliptin for studying Alzheimer's disease pathology
An in-depth look at (2R)-Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, for investigating Alzheimer's disease (AD) pathology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental findings, and detailed protocols for preclinical studies.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to cognitive decline and neuronal loss[1][2]. A growing body of evidence highlights a significant link between type 2 diabetes mellitus (T2DM) and AD, with shared pathological features such as insulin (B600854) resistance, inflammation, and oxidative stress[2][3][4]. This connection has spurred interest in repurposing anti-diabetic drugs for AD therapy[1].
Vildagliptin (B1682220), an inhibitor of dipeptidyl peptidase-4 (DPP-4), is an oral antihyperglycemic agent that enhances the activity of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1)[4][5]. GLP-1 receptors are present in the brain, and their activation has been shown to exert neuroprotective effects, making Vildagliptin a promising candidate for studying and potentially mitigating AD pathology[1][4]. Preclinical studies have demonstrated that Vildagliptin can improve cognitive function, reduce Aβ and tau pathology, and suppress neuroinflammation in animal models of AD[2][6][7][8].
Mechanism of Action
Vildagliptin's primary mechanism involves the inhibition of the DPP-4 enzyme[5]. DPP-4 is responsible for the rapid degradation of incretin hormones, most notably GLP-1 and glucose-dependent insulinotropic polypeptide (GIP)[2][5]. By inhibiting DPP-4, Vildagliptin increases the bioavailability of active GLP-1 in both the periphery and the brain[1][5][8].
Elevated GLP-1 levels activate GLP-1 receptors (GLP-1R) on neuronal cells, triggering a cascade of downstream signaling pathways that are crucial for neuroprotection[4]. A key pathway involved is the PI3K/Akt signaling cascade. Activation of Akt leads to the phosphorylation and subsequent inhibition of glycogen (B147801) synthase kinase 3β (GSK3β)[7][9]. Overactive GSK3β is implicated in the hyperphosphorylation of tau protein, a critical step in the formation of NFTs[2][7]. Therefore, by inhibiting GSK3β, Vildagliptin can potentially reduce tau pathology[7][9]. Furthermore, the Akt pathway is known to promote cell survival and inhibit apoptosis by modulating the expression of proteins like Bcl-2 and Caspase-3[7][9][10]. These neuroprotective effects collectively combat the pathological hallmarks of Alzheimer's disease.
Key Experimental Findings
Preclinical studies, primarily in rat models of AD, have demonstrated the therapeutic potential of Vildagliptin. These findings are summarized below.
Table 1: Effects of Vildagliptin on Cognitive Function and Neuropathology
| Parameter Measured | Animal Model | Vildagliptin Dose | Key Result | Reference |
| Cognitive Function | ||||
| Spatial Memory (MWM) | Streptozotocin (STZ)-induced AD rats | 2.5, 5, 10 mg/kg/day | Dose-dependent improvement in memory retention | [8] |
| Spatial Learning (MWM) | STZ-induced diabetic rats | Not specified | Significantly reduced escape latency | [7] |
| Spatial Memory (MWM) | Aluminum chloride (AlCl₃)-induced AD rats | 5, 10 mg/kg/day | Improved spatial memory; decreased escape latency | [4][11] |
| Aβ & Tau Pathology | ||||
| Amyloid-beta (Aβ) Levels | STZ-induced AD rats | 2.5, 5, 10 mg/kg/day | Dose-dependent attenuation of Aβ burden | [8] |
| Aβ42 Levels | STZ-induced AD rats | Not specified | Significant reduction in Aβ42 | [7] |
| Tau Phosphorylation | STZ-induced AD rats | Not specified | Reduced levels of phosphorylated tau (p-tau) | [7][8] |
| APP Expression | AD rat model | Low & High doses | Downregulated Amyloid Precursor Protein (APP) expression | [9] |
| Neuroinflammation | ||||
| Inflammatory Markers | STZ-induced AD rats | Not specified | Reduced levels of TNF-α and IL-1β | [7][8] |
| Neuronal Survival | ||||
| Neuronal Apoptosis | STZ-induced diabetic rats | Not specified | Decreased hippocampal neuron apoptosis; reduced Caspase-3 | [7] |
| Neuronal Cell Count | AlCl₃-induced AD rats | 5, 10 mg/kg/day | Increased pyramidal cell count in hippocampus (CA3) | [4] |
| Synaptic Plasticity | AD rat model | High dose | Increased expression of PSD-95 and Synaptophysin | [9] |
Experimental Protocols
The following protocols are generalized methodologies based on published preclinical studies for investigating the effects of this compound in rodent models of Alzheimer's disease.
Protocol 1: Induction of AD-like Pathology in Rats
This protocol describes two common methods for inducing AD-like symptoms in rats.
A. Streptozotocin (STZ)-Induced Model (Intracerebroventricular)
-
Animal Model: Male Wistar rats (180-200g).
-
Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Injection: Bilaterally inject STZ (e.g., 3 mg/kg dissolved in citrate (B86180) buffer) into the lateral ventricles. A control group should receive vehicle (citrate buffer) only[8].
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring, until the animal recovers.
-
Pathology Development: Allow several weeks to months for AD-like pathology, including cognitive deficits and Aβ accumulation, to develop before starting treatment[8].
B. Aluminum Chloride (AlCl₃)-Induced Model
-
Animal Model: Male Wistar rats (140-200g)[4].
-
Administration: Administer AlCl₃ orally (e.g., 17 mg/kg/day or 100 mg/kg/day) via gavage for a sustained period (e.g., 30-60 days) to induce cognitive impairment and neurodegeneration[10][11].
-
Control Group: The control group should receive the vehicle (e.g., distilled water) via oral gavage.
Protocol 2: Vildagliptin Administration
-
Preparation: Prepare Vildagliptin solutions fresh daily by dissolving in a suitable vehicle (e.g., distilled water or saline).
-
Dosage: Doses typically range from 2.5 mg/kg to 10 mg/kg per day[8][11][12].
-
Administration: Administer Vildagliptin orally via gavage once daily[8].
-
Treatment Duration: Treatment periods in studies typically range from 30 to 60 days[8][11].
-
Experimental Groups:
-
Control (Vehicle only)
-
AD Model + Vehicle
-
AD Model + Vildagliptin (Low Dose, e.g., 5 mg/kg)
-
AD Model + Vildagliptin (High Dose, e.g., 10 mg/kg)
-
Protocol 3: Morris Water Maze (MWM) for Spatial Memory
-
Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water, containing a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Place the rat into the pool at one of four starting positions.
-
Allow the rat to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.
-
Record the time taken to find the platform (escape latency). If the rat fails to find it, guide it to the platform.
-
Perform multiple trials per day for each rat.
-
-
Probe Trial (Day after acquisition):
-
Remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Use a video tracking system to record and analyze the time spent in the target quadrant where the platform was previously located. Improved memory is indicated by a shorter escape latency and more time spent in the target quadrant[7][10].
-
Protocol 4: Western Blot for Protein Expression
-
Tissue Homogenization: Homogenize dissected brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Tau, total-Tau, APP, p-Akt, p-GSK3β, β-actin)[9][12].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 5: Histology and Neuronal Quantification
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Section the brain into coronal sections (e.g., 20-40 µm thick) using a cryostat or vibratome.
-
Nissl Staining:
-
Mount sections on slides and stain with Cresyl Violet solution.
-
Dehydrate the sections through a series of ethanol (B145695) and xylene washes.
-
Coverslip the slides.
-
-
Quantification:
-
Acquire images of the region of interest (e.g., CA3 region of the hippocampus) using a light microscope[4].
-
Count the number of healthy, viable neurons (characterized by clear cytoplasm and a distinct nucleus) within a defined area across multiple sections per animal[4].
-
Compare cell counts between experimental groups to assess neurodegeneration and the protective effect of Vildagliptin[4][7].
-
References
- 1. Exploring the Therapeutic Potential of DPP4 Inhibitors in Alzheimer's Disease: Molecular Insight and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review [frontiersin.org]
- 4. Effect of Vildagliptin on Cognitive Deficits in an Experimental Model of Alzheimer’s Disease – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 6. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - Angelopoulou - Annals of Translational Medicine [atm.amegroups.org]
- 7. Vildagliptin, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vildagliptin: an anti-diabetes agent ameliorates cognitive deficits and pathology observed in streptozotocin-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Neuroprotective effects of vildagliptin on drug induced Alzheimer's disease in rats with metabolic syndrome: Role of hippocampal klotho and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Combined vildagliptin and memantine treatment downregulates expression of amyloid precursor protein, and total and phosphorylated tau in a rat model of combined Alzheimer's disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2R)-Vildagliptin in Parkinson's Disease Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). Current therapies primarily manage motor symptoms but do not halt disease progression. Vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes, has shown neuroprotective properties in preclinical models of Parkinson's disease. These application notes provide a comprehensive overview of the experimental use of (2R)-Vildagliptin in cellular and animal models of PD, detailing its effects on motor function, neuroprotection, and underlying molecular mechanisms. The provided protocols and data are intended to guide researchers in designing and conducting similar studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Vildagliptin in experimental models of Parkinson's disease.
Table 1: Effects of Vildagliptin on Motor Function in MPTP-Induced Mouse Model of Parkinson's Disease [1][2][3]
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Rotarod Test | MPTP-induced Mice | MPTP | - | Latency to fall (s) | Decreased |
| MPTP + Vildagliptin | 50 | Latency to fall (s) | Significantly increased vs. MPTP | ||
| Pole Test | MPTP-induced Mice | MPTP | - | Time to turn down (s) | Increased |
| MPTP + Vildagliptin | 50 | Time to turn down (s) | Significantly decreased vs. MPTP | ||
| Nest Building Test | MPTP-induced Mice | MPTP | - | Nesting score | Decreased |
| MPTP + Vildagliptin | 50 | Nesting score | Significantly improved vs. MPTP |
Table 2: Neuroprotective Effects of Vildagliptin in Parkinson's Disease Models
| Assay | Model | Treatment Group | Dose | Key Marker | Result |
| Immunohistochemistry | MPTP-induced Mice | MPTP | - | Tyrosine Hydroxylase (TH)+ cells in SNpc | Significantly decreased |
| MPTP + Vildagliptin | 50 mg/kg | Tyrosine Hydroxylase (TH)+ cells in SNpc | Significantly increased vs. MPTP[1][2][3][4] | ||
| Immunohistochemistry | MPTP-induced Mice | MPTP | - | TH+ fibers in Striatum | Significantly decreased |
| MPTP + Vildagliptin | 50 mg/kg | TH+ fibers in Striatum | Significantly increased vs. MPTP[1][2][3][4] | ||
| Western Blot | Rotenone-induced Rats | Rotenone (B1679576) | - | Striatal Dopamine Content | Decreased |
| Rotenone + Vildagliptin | - | Striatal Dopamine Content | Significantly increased vs. Rotenone[5] |
Table 3: Effects of Vildagliptin on Apoptosis and Autophagy Markers
| Assay | Model | Treatment Group | Dose | Key Marker | Result |
| Western Blot | MPTP-induced Mice | MPTP | - | Bax/Bcl-2 ratio in Striatum | Significantly increased |
| MPTP + Vildagliptin | 50 mg/kg | Bax/Bcl-2 ratio in Striatum | Significantly decreased vs. MPTP[1] | ||
| Western Blot | MPTP-induced Mice | MPTP | - | Cleaved Caspase-3 in Striatum | Significantly increased |
| MPTP + Vildagliptin | 50 mg/kg | Cleaved Caspase-3 in Striatum | Significantly decreased vs. MPTP[1] | ||
| Western Blot | MPP+-treated SH-SY5Y cells | MPP+ | - | LC3B-II conversion | Increased |
| MPP+ + Vildagliptin | - | LC3B-II conversion | Significantly inhibited vs. MPP+[1][2][4] | ||
| Western Blot | Rotenone-induced Rats | Rotenone | - | Cytochrome c in Striatum | Increased |
| Rotenone + Vildagliptin | - | Cytochrome c in Striatum | Significantly decreased vs. Rotenone[5] | ||
| Western Blot | Rotenone-induced Rats | Rotenone | - | Caspase-3 in Striatum | Increased |
| Rotenone + Vildagliptin | - | Caspase-3 in Striatum | Significantly decreased vs. Rotenone[5] |
Table 4: Effects of Vildagliptin on Key Signaling Pathways
| Assay | Model | Treatment Group | Dose | Key Marker | Result |
| Western Blot | MPTP-induced Mice | MPTP | - | p-Akt/Akt ratio in Striatum | Decreased |
| MPTP + Vildagliptin | 50 mg/kg | p-Akt/Akt ratio in Striatum | Significantly restored vs. MPTP[1][4] | ||
| Western Blot | MPTP-induced Mice | MPTP | - | p-ERK in Striatum | Increased |
| MPTP + Vildagliptin | 50 mg/kg | p-ERK in Striatum | Significantly mitigated vs. MPTP[1][4] | ||
| Western Blot | MPTP-induced Mice | MPTP | - | p-JNK in Striatum | Increased |
| MPTP + Vildagliptin | 50 mg/kg | p-JNK in Striatum | Significantly mitigated vs. MPTP[1][4] | ||
| Western Blot | Rotenone-induced Rats | Rotenone | - | NF-κB in Striatum | Increased |
| Rotenone + Vildagliptin | - | NF-κB in Striatum | Significantly suppressed vs. Rotenone[5] | ||
| Western Blot | Rotenone-induced Rats | Rotenone | - | Nrf2 in Striatum | Decreased |
| Rotenone + Vildagliptin | - | Nrf2 in Striatum | Significantly increased vs. Rotenone[5] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce Parkinson's-like pathology and motor deficits in mice and to assess the neuroprotective effects of Vildagliptin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Saline solution (0.9% NaCl)
-
Vehicle for Vildagliptin (e.g., saline)
-
Animal handling and injection equipment
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into four groups:
-
Control (Vehicle)
-
Vildagliptin alone
-
MPTP + Vehicle
-
MPTP + Vildagliptin
-
-
Vildagliptin Administration: Administer Vildagliptin (e.g., 50 mg/kg, oral gavage) or vehicle daily for a predefined period (e.g., 7 days) before MPTP induction.[3]
-
MPTP Induction: On the final days of Vildagliptin pre-treatment, administer MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, pole test, nest building test) at a specified time point after MPTP administration (e.g., 7 days).
-
Tissue Collection: Following behavioral testing, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry or collect fresh brain tissue (striatum and SNpc) for biochemical analyses.
In Vitro MPP+ Model of Parkinson's Disease
Objective: To model dopaminergic cell death in vitro and evaluate the protective effects of Vildagliptin.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (10% FBS, 1% penicillin-streptomycin)
-
1-methyl-4-phenylpyridinium (MPP+)
-
This compound
-
Cell culture plates and flasks
-
Reagents for cell viability assays (e.g., MTT) and Western blotting
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Vildagliptin Pre-treatment: Seed cells in appropriate plates. Once they reach desired confluency, pre-treat with Vildagliptin at various concentrations for a specified duration (e.g., 2 hours).
-
MPP+ Treatment: After pre-treatment, add MPP+ (e.g., 1 mM) to the cell culture medium and incubate for a further 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay or a similar method.
-
Protein Extraction: For Western blot analysis, lyse the cells to extract total protein.
Western Blot Analysis
Objective: To quantify the expression levels of specific proteins related to apoptosis, autophagy, and signaling pathways.
Materials:
-
Brain tissue homogenates or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-TH, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-p-JNK, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Vildagliptin's neuroprotective signaling pathway.
Caption: Workflow for MPTP mouse model experiments.
References
- 1. Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson’s Disease [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of vildagliptin in rat rotenone Parkinson's disease model: role of RAGE-NFκB and Nrf2-antioxidant signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-Vildagliptin: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cardiovascular effects of (2R)-Vildagliptin, a dipepeptidyl peptidase-4 (DPP-4) inhibitor. The information is curated from a range of preclinical and clinical research to support further investigation into its therapeutic potential in cardiovascular disease. Detailed experimental protocols and data summaries are provided to facilitate study design and replication.
Introduction
This compound is an oral antihyperglycemic agent that enhances the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme.[1] Beyond its established role in glycemic control, a growing body of evidence suggests that vildagliptin (B1682220) exerts direct and indirect effects on the cardiovascular system.[1][2] These effects include improvements in endothelial function, protection against myocardial ischemia, and a generally neutral to potentially beneficial impact on heart failure outcomes.[3][4][5] This document outlines the key cardiovascular effects of vildagliptin, presents quantitative data from relevant studies, and provides detailed protocols for investigating these effects.
Key Cardiovascular Effects of this compound
Improvement of Endothelial Function
Vildagliptin has been shown to improve endothelial function, a critical factor in the pathogenesis of atherosclerosis.[2] The proposed mechanisms include increased nitric oxide (NO) synthesis and anti-inflammatory effects.[1][2]
Cardioprotection Against Myocardial Ischemia
Preclinical studies suggest that vildagliptin can protect the myocardium against ischemia-reperfusion injury.[5][6] This protection is attributed to the activation of pro-survival signaling pathways and the modulation of mitochondrial function.[5][7]
Effects on Heart Failure
The role of vildagliptin in heart failure is a subject of ongoing research. While some large clinical trials have raised concerns about a potential increased risk of heart failure with some DPP-4 inhibitors, several studies and meta-analyses focusing on vildagliptin have not found a significant increased risk.[8][9][10] In some patient populations, it has shown a neutral or even potentially favorable profile.[11][12]
Quantitative Data from Research Studies
The following tables summarize key quantitative findings from preclinical and clinical studies on the cardiovascular effects of vildagliptin.
Table 1: Effects of Vildagliptin on Endothelial Function
| Parameter | Model System | Vildagliptin Treatment | Outcome | Reference |
| Forearm Blood Flow (in response to acetylcholine) | Type 2 Diabetes Patients | 50 mg b.i.d. for 4 weeks | Increased vasodilation compared to acarbose (B1664774) (P = 0.01) | [3] |
| Blood Total Cholesterol | Diabetic Rats | 12 weeks of treatment | Significantly reduced | [2] |
| Systolic and Diastolic Blood Pressure | General Population | Not specified | Reduction observed | [1][2] |
| PAI-1 Level | Type 2 Diabetes Patients | Not specified | Significantly decreased | [2] |
Table 2: Effects of Vildagliptin on Myocardial Ischemia and Arrhythmias
| Parameter | Model System | Vildagliptin Treatment | Outcome | Reference |
| Premature Ventricular Complexes (PVC), Tachycardia (VT), and Fibrillation (VF) | Type II Diabetic Rats with Myocardial Ischemia | 6 mg/dl for 4 weeks | Significant decrease in number, duration, and severity (P < 0.05) | [5] |
| Myocardial Infarct Size | Diabetic Rats with Ischemia/Reperfusion Injury | 6 mg/kg/d for 5 weeks | Reduced by 45% in combination with ischemic postconditioning | [6] |
Table 3: Vildagliptin and Cardiovascular Outcomes in Clinical Trials
| Outcome | Patient Population | Vildagliptin Treatment | Hazard Ratio (HR) [95% CI] | Reference |
| Major Adverse Cardiovascular Events (MACE) | Type 2 Diabetes Patients (Meta-analysis of 40 studies) | 50 mg once or twice daily | 0.82 [0.61–1.11] vs. comparators | [9] |
| Hospitalization for Heart Failure | Type 2 Diabetes Patients (Meta-analysis of 40 studies) | 50 mg once or twice daily | 1.08 [0.68–1.70] vs. comparators | [9] |
| MACE (CV death, non-fatal MI, non-fatal stroke) | Type 2 Diabetes Patients with recent Acute Coronary Syndrome or Stroke | Not specified | 0.90 [0.72–1.11] vs. control | [13][14][15] |
| Left Ventricular Ejection Fraction (LVEF) Change | Type 2 Diabetes Patients with Heart Failure | 50 mg twice daily for 52 weeks | +0.62% difference vs. placebo (non-inferior) | [11] |
| Left Ventricular End-Diastolic Volume | Type 2 Diabetes Patients with Heart Failure | 50 mg twice daily for 52 weeks | Increased by 17.1 ml vs. placebo (p = 0.007) | [11] |
Experimental Protocols
Protocol for Assessing Endothelium-Dependent Vasodilation in a Rodent Model
This protocol is designed to evaluate the effect of vildagliptin on vascular endothelial function in a diabetic rat model.
Materials:
-
Male Wistar rats
-
High-fat diet and Streptozotocin (STZ) for diabetes induction[16]
-
This compound (e.g., 10 mg/kg daily by oral gavage)[16]
-
Anesthesia (e.g., sodium pentobarbital)
-
Isolated organ bath system
-
Acetylcholine (B1216132) (ACh) and Sodium Nitroprusside (SNP)
-
Physiological saline solution (Krebs-Henseleit buffer)
Procedure:
-
Induction of Diabetes: Induce type 2 diabetes in rats using a high-fat diet for several weeks followed by a low dose of STZ.[16]
-
Vildagliptin Treatment: Administer vildagliptin or vehicle control to diabetic rats daily for a specified period (e.g., 12 weeks).[2]
-
Aortic Ring Preparation: At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Isometric Tension Recording: Mount the aortic rings in an isolated organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Pre-contraction: After an equilibration period, pre-contract the aortic rings with a submaximal concentration of phenylephrine.
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, generate cumulative concentration-response curves to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator).
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the dose-response curves between the vildagliptin-treated and control groups.
Protocol for Investigating Cardioprotective Effects in a Langendorff Ischemia-Reperfusion Model
This protocol outlines a method to assess the direct cardioprotective effects of vildagliptin against ischemia-reperfusion injury in an ex vivo rat heart model.
Materials:
-
Male Wistar rats
-
This compound (e.g., 6 mg/kg/d for 5 weeks)[6]
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate)
Procedure:
-
Animal Treatment: Treat rats with vildagliptin or vehicle control for a specified duration.[6]
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse retrogradely with Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined time (e.g., 30 minutes).
-
Reperfusion: Reperfuse the heart for a subsequent period (e.g., 120 minutes).
-
Functional Assessment: Continuously monitor and record cardiac function parameters throughout the experiment.
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into sections. Incubate the slices with TTC stain to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: Calculate the infarct size as a percentage of the total ventricular area. Compare the functional recovery and infarct size between the vildagliptin-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by vildagliptin and a typical experimental workflow for its cardiovascular evaluation.
Caption: Vildagliptin's cardiovascular effects signaling pathway.
Caption: General experimental workflow for vildagliptin research.
Conclusion
The available evidence indicates that this compound has multifaceted effects on the cardiovascular system that extend beyond its glucose-lowering properties. Its beneficial impact on endothelial function and protective role in myocardial ischemia are supported by preclinical and some clinical data. While its overall safety profile in patients with heart failure appears neutral, further research is warranted to fully elucidate its long-term cardiovascular implications. The provided protocols and data summaries serve as a valuable resource for researchers aiming to further investigate the cardiovascular effects of vildagliptin and its potential as a cardioprotective agent.
References
- 1. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis [mdpi.com]
- 3. Vildagliptin Improves Endothelium-Dependent Vasodilatation in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vildagliptin reduces myocardial ischemia-induced arrhythmogenesis via modulating inflammatory responses and promoting expression of genes regulating mitochondrial biogenesis in rats with type-II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ischemic Postconditioning on Myocardial Function and Infarct Size Following Reperfusion Injury in Diabetic Rats Pretreated With Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vildagliptin improves high glucose-induced endothelial mitochondrial dysfunction via inhibiting mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular and heart failure safety profile of vildagliptin: a meta-analysis of 17 000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vildagliptin in Ventricular Dysfunction Diabetes - American College of Cardiology [acc.org]
- 11. Effects of Vildagliptin on Ventricular Function in Patients With Type 2 Diabetes Mellitus and Heart Failure: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vildagliptin in HF Patients With Type 2 Diabetes [medscape.com]
- 13. Cardiovascular outcomes of vildagliptin in patients with type 2 diabetes mellitus after acute coronary syndrome or acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular outcomes of vildagliptin in patients with type 2 diabetes mellitus after acute coronary syndrome or acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijbcp.com [ijbcp.com]
Application Notes & Protocols for Chiral Separation of (2R)-Vildagliptin using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Vildagliptin (B1682220) enantiomers, specifically focusing on the resolution of the (2R)-Vildagliptin isomer from the therapeutically active (2S)-Vildagliptin, using High-Performance Liquid Chromatography (HPLC). The methods described are crucial for enantiomeric purity assessment in bulk drug substances and pharmaceutical formulations.
Introduction
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin, the active pharmaceutical ingredient (API), and this compound, which is considered a chiral impurity.[1][2] Regulatory guidelines necessitate the accurate quantification of enantiomeric impurities to ensure the safety and efficacy of the drug product. Chiral HPLC is the predominant technique for this purpose, employing chiral stationary phases (CSPs) to achieve enantioseparation.[3] This document outlines validated methods for the successful chiral resolution of Vildagliptin enantiomers.
Comparative Chromatographic Data
Several chiral stationary phases and mobile phase compositions have been successfully employed for the chiral separation of Vildagliptin. The following tables summarize the key quantitative data and chromatographic conditions from various validated methods, allowing for easy comparison.
Table 1: HPLC Methods for Chiral Separation of Vildagliptin
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel OD-RH (tris(3,5-dimethylphenyl carbamate)) | Chiralpak IC (amylose-based) | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[1][4] | 250 mm x 4.6 mm, 5 µm[3] | Not Specified |
| Mobile Phase | 20 mM Borax (B76245) buffer (pH 9.0) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, v/v/v)[1][4] | Ethanol : Diethylamine (100:0.1, v/v)[3] | Methanol (B129727) : Water : Diethylamine (80:20:0.2, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[1][4] | 0.5 mL/min[3] | 0.45 mL/min[5] |
| Column Temperature | 25 °C[1] | 25 °C[3] | 45 °C[5] |
| Detection Wavelength | 210 nm[1][4] | 210 nm[3] | Not Specified |
| Injection Volume | 20 µL[1] | 10 µL[3] | Not Specified |
Table 2: System Suitability and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Resolution (Rs) | > 4.0[4] | 4.0[3] | Baseline separation[5] |
| Linearity Range (for S-Vilda) | 1 - 12 µg/mL[1][4] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.999[1][4] | Not Specified | Not Specified |
| LOD (for S-Vilda) | 0.024 µg/mL[1][4] | Not Specified | Not Specified |
| LOQ (for S-Vilda) | 0.075 µg/mL[1][4] | Not Specified | Not Specified |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the chiral separation of Vildagliptin based on a validated UFLC method.[1][4]
Equipment and Materials
-
HPLC/UFLC System: A Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system or equivalent, equipped with a binary pump, UV detector, and autosampler.[4]
-
Chromatographic Column: Chiralcel OD-RH, 250 mm x 4.6 mm, 5 µm particle size.[1][4]
-
Chemicals and Reagents:
-
Vildagliptin and its (2R)-enantiomer reference standards.
-
Borax (Sodium tetraborate).
-
Acetonitrile (HPLC grade).
-
Triethylamine (TEA) (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, sonicator, pH meter.
Preparation of Solutions
Mobile Phase Preparation (20 mM Borax buffer (pH 9.0) : ACN : 0.1% TEA (50:50:0.1, v/v/v))
-
20 mM Borax Buffer (pH 9.0): Accurately weigh 3.81 g of borax and dissolve it in a 500 mL beaker with ultrapure water.[1] Adjust the pH to 9.0 ± 0.05 using a suitable acid or base if necessary.
-
Mobile Phase Mixture: In a suitable container, mix 500 mL of the 20 mM Borax buffer, 500 mL of acetonitrile, and 1 mL of triethylamine.
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 50 mg of pure (2S)-Vildagliptin and 50 mg of the this compound enantiomer and transfer them into separate 50 mL volumetric flasks.[1][4]
-
Dissolve the contents of each flask in HPLC grade methanol.[1][4]
-
Make up the volume to the mark with methanol to achieve a final concentration of 1 mg/mL for each standard.[1][4]
-
Sonicate the solutions for 15 minutes to ensure complete dissolution.[1][4]
Working Standard Solution Preparation
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for system suitability, linearity, and other validation parameters. For example, for linearity studies, concentrations ranging from 1 to 12 µg/mL can be prepared.[1][4]
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder a representative number of Vildagliptin tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Vildagliptin (e.g., 50 mg) and transfer it to a 50 mL volumetric flask.
-
Add a suitable volume of methanol and sonicate to ensure complete dissolution of the API.
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Borax buffer (pH 9.0) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, v/v/v)[1][4]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 20 µL[1]
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution containing both enantiomers. The resolution between the (2S)-Vildagliptin and this compound peaks should be greater than 1.5.[4]
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the chiral separation of Vildagliptin using HPLC.
Caption: Workflow for HPLC Chiral Separation of Vildagliptin.
Conclusion
The HPLC methods outlined in this document, particularly the one utilizing the Chiralcel OD-RH column, provide robust and reliable means for the chiral separation of this compound from (2S)-Vildagliptin. These protocols are suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drug and finished pharmaceutical products. Adherence to the detailed experimental procedures and system suitability criteria is essential for achieving accurate and reproducible results.
References
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 5. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (2R)-Vildagliptin Enantiomeric Purity Analysis by UFLC
Introduction
Vildagliptin is an oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin (the active pharmaceutical ingredient) and (2R)-Vildagliptin (considered an impurity).[1][3] Consequently, the determination of enantiomeric purity is a critical aspect of quality control in the manufacturing and formulation of Vildagliptin.[1][2] This application note details a rapid, precise, and accurate Ultra-Fast Liquid Chromatography (UFLC) method for the enantiomeric separation and quantification of Vildagliptin. The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][4]
Instrumentation and Chromatographic Conditions
A Shimadzu LC-20 AD Ultra-Fast Liquid Chromatography (UFLC) system equipped with a binary pump and a UV detector was used for this analysis.[2] Data acquisition and processing were managed using LC Lab solutions software.[2] The enantiomeric separation was achieved on a Chiralcel OD-RH column (250 mm × 4.6 mm, 5 µm).[1][2][4]
Table 1: UFLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)[1][2][4] |
| Mobile Phase | 20 mM Borax (B76245) Buffer (pH 9.0 ± 0.05) : Acetonitrile : 0.1% Triethylamine (B128534) (50:50:0.1, v/v/v)[1][2][4] |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Detection Wavelength | 210 nm[1][2][4] |
| Column Temperature | Ambient[2] |
| Injection Volume | 10 µL |
Method Validation Summary
The developed UFLC method was rigorously validated as per ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity Range (S-Vildagliptin) | 1 - 12 µg/mL[1][2][4] |
| Correlation Coefficient (r²) | 0.999[1][2][4] |
| Limit of Detection (LOD) (S-Vildagliptin) | 0.024 µg/mL[1][2][4] |
| Limit of Quantification (LOQ) (S-Vildagliptin) | 0.075 µg/mL[1][2][4] |
| Intra-day Precision (%RSD) | 0.346%[1][4] |
| Inter-day Precision (%RSD) | 0.364%[1][4] |
| Accuracy (% Recovery) | 99.19% - 100.4%[1][2][4] |
| Resolution between Enantiomers | > 1.5 (specifically 4.66)[1][2] |
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Mobile Phase Preparation:
-
Prepare a 20 mM borax buffer by dissolving an appropriate amount of disodium (B8443419) tetraborate (B1243019) decahydrate (B1171855) in ultrapure water and adjust the pH to 9.0 ± 0.05.[1][2]
-
Mix the 20 mM borax buffer, HPLC grade acetonitrile, and triethylamine in the ratio of 50:50:0.1 (v/v/v).[1][2][4]
-
Degas the mobile phase prior to use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard and this compound enantiomer in a suitable solvent (e.g., ethanol (B145695) or mobile phase diluent) to prepare individual stock solutions.[5]
-
-
Calibration Curve Standard Preparation:
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of Vildagliptin tablets (e.g., Vilda prime® 50 mg).[1][2]
-
Accurately weigh a portion of the powder equivalent to a specific amount of Vildagliptin and transfer it to a volumetric flask.
-
Add a suitable solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the same solvent.[1][2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. UFLC Analysis Protocol
-
Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the UFLC system.
-
Identify the peaks corresponding to (2S)-Vildagliptin and this compound based on the retention times of the individual enantiomer standards.
-
Construct a calibration curve by plotting the peak area of (2S)-Vildagliptin against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve of the (2S)-enantiomer or by using the area normalization method if the response factors are similar.
Diagrams
Caption: Workflow for the enantiomeric purity analysis of this compound by UFLC.
References
- 1. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation [mdpi.com]
- 4. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. tsijournals.com [tsijournals.com]
Optimizing (2R)-Vildagliptin Dosage in Rat and Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the optimization of (2R)-Vildagliptin dosage in rat and mouse models, crucial for preclinical studies in diabetes and metabolic research. Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), thereby improving glycemic control.[1][2][3] This guide synthesizes data on effective dosages, pharmacokinetics, and key experimental procedures to facilitate robust and reproducible study designs.
Introduction
This compound, hereafter referred to as vildagliptin, is an oral anti-diabetic agent that enhances pancreatic islet function by preventing the rapid degradation of incretin hormones by DPP-4.[4] This mechanism leads to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1][3] Preclinical studies in rodent models are fundamental to understanding its therapeutic potential and safety profile. Dosage optimization is critical to ensure maximal efficacy while avoiding potential off-target effects. This document outlines recommended dosage ranges and provides detailed protocols for essential in vivo and in vitro assays.
I. Dosage and Pharmacokinetics of Vildagliptin in Rodent Models
Effective dosing of vildagliptin in preclinical studies is dependent on the animal model, the specific disease state being investigated, and the desired level of DPP-4 inhibition. The following tables summarize typical dosages used in the literature and key pharmacokinetic parameters for rats. While specific pharmacokinetic data for mice is less detailed in the public domain, general principles of allometric scaling can be applied, though empirical dose-ranging studies are always recommended.
Table 1: Recommended Vildagliptin Dosage Ranges in Rat and Mouse Models
| Species | Model | Dosage Range | Route of Administration | Frequency | Reference |
| Rat | Diabetic (High-Fat Diet/STZ) | 10 - 20 mg/kg/day | Oral gavage | Once daily | [5][6] |
| Diabetic Kidney Disease (STZ) | 6 mg/kg/day | Oral gavage | Once daily | ||
| Obese-Insulin Resistant | 3 mg/kg/day | Oral gavage | Once daily | [7] | |
| Cognitive Deficits in Diabetes (STZ) | 5 mg/kg/day | Oral gavage | Once daily | ||
| Mouse | Diet-Induced Obesity/T2DM | Not specified | Oral gavage | Not specified | [8] |
Note: STZ refers to streptozotocin, a chemical used to induce diabetes in animal models.
Table 2: Pharmacokinetic Parameters of Vildagliptin in Rats
| Parameter | Value | Unit | Conditions | Reference |
| Oral Bioavailability | 45 - 100 | % | - | [1] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 | hours | Oral administration | [1] |
| Elimination Half-Life (t½) | ~3 | hours | Oral administration | [9] |
| Plasma Clearance | 2.9 | L/h/kg | - | [1] |
| Volume of Distribution (Vd) | 8.6 | L/kg | - | [1] |
II. Key Experimental Protocols
A. Induction of Type 2 Diabetes Mellitus in Rodents (High-Fat Diet and Streptozotocin Model)
This protocol is a widely used method to induce a diabetic state that mimics human type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.
Materials:
-
High-Fat Diet (HFD): Typically 45-60% kcal from fat.
-
Streptozotocin (STZ), freshly prepared in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Standard rodent chow.
-
Glucometer and test strips.
-
Oral gavage needles.
-
Animal weighing scale.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
High-Fat Diet Feeding: Switch the experimental group to a high-fat diet for a period of 4-8 weeks to induce insulin resistance. The control group remains on standard chow.[5]
-
Induction with Streptozotocin:
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection and then weekly.
-
Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and can be used for the study.[5]
-
B. Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical procedure to assess glucose metabolism and the effect of vildagliptin on glucose disposal.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight, prepared in sterile water).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant for plasma).
-
Timer.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the animals overnight (typically 6-8 hours) with free access to water.
-
Baseline Blood Sample (t=0):
-
Record the body weight of each animal.
-
Obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose level.
-
-
Glucose Administration: Administer the glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Data Analysis: Plot the mean blood glucose concentration at each time point. The Area Under the Curve (AUC) for glucose can be calculated to quantify glucose tolerance. A reduction in the AUC in vildagliptin-treated animals compared to vehicle-treated controls indicates improved glucose tolerance.[6]
C. Measurement of Plasma DPP-4 Activity
This assay determines the extent of DPP-4 inhibition by vildagliptin in plasma samples.
Materials:
-
Fluorometric DPP-4 activity assay kit (commercially available).
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Tris-HCl buffer (e.g., 50 mM, pH 8.3).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation/Emission = 360/460 nm).
-
Plasma samples collected in EDTA or heparin tubes.
Procedure:
-
Sample Preparation: Centrifuge blood samples to obtain plasma. Samples can be stored at -80°C until analysis.
-
Assay Reaction:
-
In a 96-well black microplate, add plasma sample, Tris-HCl buffer, and the fluorogenic substrate according to the manufacturer's instructions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation: The DPP-4 activity is proportional to the rate of increase in fluorescence. Calculate the percentage of DPP-4 inhibition in vildagliptin-treated samples relative to vehicle-treated controls.
D. Quantification of Plasma GLP-1 and GIP
ELISA is a common method to measure the levels of active GLP-1 and GIP in plasma, which are expected to increase following vildagliptin treatment.
Materials:
-
Commercially available ELISA kits for active GLP-1 and total GIP.
-
Blood collection tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Sample Collection and Preparation:
-
Collect blood into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.
-
Centrifuge the blood immediately at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of GLP-1 or GIP in the samples based on the standard curve.
-
III. Visualizations
References
- 1. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. abcam.cn [abcam.cn]
- 4. Vildagliptin: a new oral treatment for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vildagliptin and caloric restriction for cardioprotection in pre-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcaz.co.zw [mcaz.co.zw]
Application Notes and Protocols for Investigating Islet Beta-Cell Function Using (2R)-Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, vildagliptin (B1682220) increases the circulating levels of active GLP-1 and GIP, thereby enhancing pancreatic islet beta-cell function and improving glycemic control.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate islet beta-cell function, including its mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Vildagliptin has been shown to improve beta-cell sensitivity to glucose, leading to increased insulin (B600854) secretion in a glucose-dependent manner.[3][5][6] Furthermore, studies suggest that vildagliptin may preserve beta-cell mass by promoting proliferation and inhibiting apoptosis, as well as reducing cellular stress.[7][8][9][10] These multifaceted effects make vildagliptin a valuable pharmacological agent for studying the intricate mechanisms governing beta-cell function and survival.
Mechanism of Action
Vildagliptin's primary mechanism of action is the inhibition of the DPP-4 enzyme.[2] DPP-4 is a serine protease that cleaves and inactivates GLP-1 and GIP, two key incretin hormones released from the gut in response to nutrient intake.[1][11] By preventing the degradation of these incretins, vildagliptin prolongs their biological activity, leading to a cascade of downstream effects that collectively improve beta-cell function and glucose homeostasis.[1][3][4]
The enhanced GLP-1 and GIP signaling in response to vildagliptin treatment results in:
-
Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.[7][11][12] This action is glucose-dependent, meaning that insulin secretion is stimulated primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[2][3]
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2][4][12] This effect is also glucose-dependent.
-
Preservation of Beta-Cell Mass: Preclinical studies suggest that vildagliptin may contribute to the preservation of beta-cell mass by stimulating beta-cell proliferation and neogenesis, and by inhibiting apoptosis (programmed cell death).[7][8][10] This is thought to be mediated, in part, by the activation of pro-survival signaling pathways and the reduction of endoplasmic reticulum (ER) stress and oxidative stress.[7][8][9]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of vildagliptin on islet beta-cell function.
Table 1: Effects of Vildagliptin on Glucose Homeostasis and Insulin Secretion in Humans with Type 2 Diabetes
| Parameter | Vildagliptin Treatment | Placebo/Control | P-value | Reference |
| Fasting Plasma Glucose | 7.3 ± 0.5 mmol/l | 7.9 ± 0.5 mmol/l | P = 0.005 | [13] |
| Postprandial Glucose (AUC) | 905 ± 94 mmol/6 h | 1,008 ± 104 mmol/6 h | P = 0.02 | [13][14] |
| Net β-cell Responsivity Index | 35.7 ± 5.2 10⁻⁹ min⁻¹ | 28.9 ± 5.2 10⁻⁹ min⁻¹ | P = 0.03 | [13][14] |
| Total Disposition Index | 381 ± 48 10⁻¹⁴ dl·kg⁻¹·min⁻²·pmol⁻¹·l⁻¹ | 261 ± 35 10⁻¹⁴ dl·kg⁻¹·min⁻²·pmol⁻¹·l⁻¹ | P = 0.006 | [13][14] |
| Postprandial Glucagon (AUC) | 27.0 ± 1.1 µg·l⁻¹·6 h⁻¹ | 29.7 ± 1.5 µg·l⁻¹·6 h⁻¹ | P = 0.03 | [13][14] |
| Insulin Secretory Rate at 7 mmol/l Glucose | Increase of 101 ± 51 pmol·min⁻¹·m⁻² | No significant change | P = 0.002 | [15] |
| Acute Insulin Response to Glucose (AIRg) | 286 ± 52 pmol/l | 224 ± 44 pmol/l | P < 0.05 | [2][16] |
| Insulin Sensitivity Index (SI) | 3.5 ± 0.5 x 10⁻⁵ · min⁻¹ · pmol⁻¹ · l | 2.8 ± 0.5 x 10⁻⁵ · min⁻¹ · pmol⁻¹ · l | P < 0.01 | [2][16] |
| Disposition Index (AIRg x SI) | 1,164 ± 318 x 10⁻⁵/min | 688 ± 180 x 10⁻⁵/min | P < 0.05 | [2][16] |
Table 2: Effects of Vildagliptin on Beta-Cell Mass and Apoptosis in Animal Models of Diabetes
| Parameter | Vildagliptin Treatment | Control | P-value | Animal Model | Reference |
| Beta-Cell Mass | Increased | - | - | KK-Aʸ mice | [7] |
| TUNEL-positive Beta-Cells | 0.37 ± 0.03% | 0.55 ± 0.03% | P < 0.01 | db/db mice | [9] |
| Caspase-3 Activity | 1.48 ± 0.11 (relative units) | 2.67 ± 0.13 (relative units) | P < 0.01 | db/db mice | [9] |
| Plasma Active GLP-1 | 22.63 ± 1.19 pmol/l | 11.69 ± 0.44 pmol/l | P < 0.001 | db/db mice | [9] |
| TRIB3 Gene Expression (ER stress marker) | 15.9 ± 0.4 (x10⁻³) | 33.3 ± 1.7 (x10⁻³) | P < 0.001 | db/db mice | [9] |
| ATF-4 Gene Expression (ER stress marker) | 0.83 ± 0.06 (relative units) | 1.42 ± 0.02 (relative units) | P < 0.001 | db/db mice | [9] |
| CHOP Gene Expression (ER stress marker) | 0.07 ± 0.01 (relative units) | 0.16 ± 0.01 (relative units) | P < 0.001 | db/db mice | [9] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on islet beta-cell function are provided below.
Pancreatic Islet Isolation from Mice
This protocol describes a common method for isolating pancreatic islets from mice for subsequent in vitro experiments.
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium supplemented with 10% FBS and antibiotics
-
Density gradient solution (e.g., Ficoll)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge tubes (50 mL)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. Expose the common bile duct and inject cold collagenase P solution to perfuse the pancreas.
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a 50 mL conical tube containing collagenase solution. Incubate in a 37°C water bath with shaking for a specified time (typically 10-15 minutes) to digest the exocrine tissue.
-
Termination of Digestion: Stop the digestion by adding cold HBSS or culture medium.
-
Islet Purification: Gently wash the digested tissue by centrifugation and resuspension in fresh HBSS. Purify the islets from the acinar and other cellular debris using a density gradient centrifugation method.
-
Islet Collection and Culture: Carefully collect the islets from the interface of the density gradient. Wash the collected islets with HBSS. Hand-pick the islets under a stereomicroscope to ensure purity. Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before conducting further experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of isolated islets to secrete insulin in response to different glucose concentrations.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose)
-
This compound or vehicle control
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Pre-incubate hand-picked islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Experimental Setup: Place a group of islets (e.g., 5-10 size-matched islets per well) in a 96-well plate.
-
Treatment: Add KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) with or without this compound at the desired concentration.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or to the total insulin content of the islets. Compare insulin secretion between different treatment groups.
DPP-4 Activity Assay
This assay measures the enzymatic activity of DPP-4 and the inhibitory effect of vildagliptin.
Materials:
-
Plasma or tissue homogenate samples
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
This compound (as a positive control for inhibition)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare plasma or tissue homogenates from control and vildagliptin-treated animals or subjects.
-
Reaction Setup: In a 96-well black microplate, add the sample, assay buffer, and either vildagliptin or vehicle.
-
Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product using a fluorometer with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the DPP-4 activity based on a standard curve of free AMC. Determine the percentage of DPP-4 inhibition by vildagliptin by comparing the activity in the presence and absence of the inhibitor.
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis, in pancreatic islets.
Materials:
-
Isolated pancreatic islets or pancreatic tissue sections
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or citrate (B86180) buffer)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Fixation: Fix isolated islets or pancreatic tissue sections in 4% PFA.
-
Permeabilization: Permeabilize the fixed samples to allow the TUNEL reagents to enter the cells.
-
TUNEL Staining: Incubate the samples with the TUNEL reaction mixture according to the manufacturer's protocol. This will label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the samples to remove unbound reagents.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the samples and visualize them using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTP, while all nuclei will be stained by DAPI.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Conclusion
This compound serves as a powerful pharmacological tool for elucidating the complex mechanisms that regulate pancreatic islet beta-cell function. Its well-defined mechanism of action, centered on the inhibition of DPP-4 and the subsequent enhancement of incretin signaling, provides a clear framework for interpreting experimental results. The protocols outlined in these application notes offer a starting point for researchers to investigate the multifaceted effects of vildagliptin on insulin secretion, beta-cell survival, and overall glucose homeostasis. By employing these methods, scientists and drug development professionals can further unravel the therapeutic potential of targeting the incretin system for the treatment of metabolic diseases like type 2 diabetes.
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dipeptidyl peptidase-4 inhibitor vildagliptin improves beta-cell function and insulin sensitivity in subjects with impaired fasting glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 4. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Vildagliptin induces β-cell neogenesis and improves the lipid profile in a later phase of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2R)-Vildagliptin as a Tool for Studying GLP-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with a pivotal role in glucose homeostasis, making its signaling pathway a key target for the treatment of type 2 diabetes. Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances GLP-1 signaling by preventing the degradation of active GLP-1.[1][2][3] Vildagliptin is the (2S)-enantiomer of the molecule and is responsible for its pharmacological activity. Its stereoisomer, (2R)-Vildagliptin, is considered a chiral impurity and is understood to be pharmacologically inactive. This lack of significant DPP-4 inhibition makes this compound an invaluable tool for researchers as a negative control in studies investigating the specific effects of DPP-4 inhibition on GLP-1 signaling. By using this compound alongside the active (2S)-Vildagliptin, researchers can confidently attribute observed effects to the specific inhibition of DPP-4, thereby dissecting the intricacies of the GLP-1 signaling cascade.
These application notes provide a comprehensive guide for utilizing this compound as a negative control in GLP-1 signaling research, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
To facilitate clear and concise comparison of experimental results, all quantitative data should be summarized in structured tables. Below are template tables for key experiments.
Table 1: In Vitro DPP-4 Inhibition Assay
| Compound | Concentration | % DPP-4 Inhibition | IC50 (nM) |
| (2S)-Vildagliptin | [Specify] | ||
| This compound | [Specify] | ||
| Vehicle Control | N/A | 0 | N/A |
Table 2: GLP-1 Secretion from Enteroendocrine Cells (e.g., STC-1)
| Treatment | GLP-1 Concentration (pM) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| Glucose (High) | ||
| (2S)-Vildagliptin + Glucose | ||
| This compound + Glucose |
Table 3: Insulin (B600854) Secretion from Pancreatic β-Cells (e.g., INS-1E)
| Treatment | Insulin Concentration (ng/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| GLP-1 | ||
| (2S)-Vildagliptin + GLP-1 | ||
| This compound + GLP-1 |
Table 4: Intracellular cAMP Levels in GLP-1 Receptor-Expressing Cells
| Treatment | cAMP Concentration (nM) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| GLP-1 | ||
| (2S)-Vildagliptin + GLP-1 | ||
| This compound + GLP-1 |
Experimental Protocols
Herein are detailed methodologies for key experiments to study GLP-1 signaling using this compound as a negative control.
In Vitro DPP-4 Activity Assay
This protocol is designed to quantify the inhibitory activity of (2S)-Vildagliptin and this compound on the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
(2S)-Vildagliptin and this compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of (2S)-Vildagliptin and this compound in assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. For control wells, add 20 µL of assay buffer (vehicle).
-
Add 20 µL of recombinant human DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DPP-4 substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) at kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 values using a suitable software.
GLP-1 Secretion Assay from Enteroendocrine Cells
This protocol measures the effect of DPP-4 inhibition on GLP-1 secretion from a murine enteroendocrine cell line, STC-1.
Materials:
-
STC-1 cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
Glucose solutions (low and high concentration)
-
(2S)-Vildagliptin and this compound
-
DPP-4 inhibitor cocktail (for sample collection)
-
GLP-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed STC-1 cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with KRBB containing low glucose (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRBB for 2 hours at 37°C.
-
Aspirate the pre-incubation buffer and add the treatment solutions:
-
Vehicle control (KRBB with high glucose, e.g., 16.7 mM)
-
(2S)-Vildagliptin (at desired concentration) in high-glucose KRBB
-
This compound (at the same concentration as the active enantiomer) in high-glucose KRBB
-
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant into tubes containing a DPP-4 inhibitor cocktail to prevent GLP-1 degradation.
-
Centrifuge the samples to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
Insulin Secretion Assay from Pancreatic β-Cells
This protocol assesses the potentiation of GLP-1-induced insulin secretion by DPP-4 inhibition in a rat pancreatic β-cell line, INS-1E.
Materials:
-
INS-1E cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with 0.2% BSA
-
Glucose solution (e.g., 11.1 mM)
-
GLP-1
-
(2S)-Vildagliptin and this compound
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed INS-1E cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Wash the cells twice with KRBB containing a basal glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in basal glucose KRBB for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add the treatment solutions prepared in KRBB containing a stimulatory glucose concentration (e.g., 11.1 mM):
-
Vehicle control
-
GLP-1 (e.g., 10 nM)
-
GLP-1 + (2S)-Vildagliptin
-
GLP-1 + this compound
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit following the manufacturer's protocol.
Intracellular cAMP Measurement
This protocol quantifies the downstream signaling of GLP-1 receptor activation by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
GLP-1
-
(2S)-Vildagliptin and this compound
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well white or black microplate (depending on the assay kit)
Procedure:
-
Seed the GLP-1 receptor-expressing cells in a 96-well plate and culture to confluency.
-
Wash the cells with stimulation buffer.
-
Add the treatment solutions prepared in stimulation buffer:
-
Vehicle control
-
GLP-1 (at various concentrations to generate a dose-response curve)
-
GLP-1 + (2S)-Vildagliptin
-
GLP-1 + this compound
-
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit, following the manufacturer's instructions.
Visualizations
Diagrams illustrating the key pathways and experimental workflows are provided below.
References
(2R)-Vildagliptin: Application Notes and Protocols for Investigating Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory effects of (2R)-Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for investigating its mechanisms of action, and visualizes the involved signaling pathways.
Summary of Anti-inflammatory Effects
Vildagliptin (B1682220) has demonstrated significant anti-inflammatory properties beyond its primary glucose-lowering effect. Studies suggest that vildagliptin can modulate key inflammatory pathways, leading to a reduction in pro-inflammatory cytokines and markers. The primary mechanisms involved include the suppression of the NF-κB signaling pathway, modulation of the NLRP3 inflammasome, and activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][3]
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize the quantitative effects of Vildagliptin on various inflammatory markers.
Table 1: Effect of Vildagliptin on Pro-inflammatory Cytokines and Markers in Human Studies
| Marker | Study Population | Vildagliptin Treatment | Key Findings | Reference |
| Interleukin-1β (IL-1β) | Type 2 Diabetes (T2D) patients with Coronary Artery Disease (CAD) | Vildagliptin/metformin (B114582) combination for 12 weeks | Significant suppression of IL-1β elevation compared to metformin alone (4% vs. 49% increase). | [1] |
| High-sensitivity C-reactive protein (hsCRP) | T2D patients with CAD | Vildagliptin/metformin combination for 12 weeks | 60% reduction in hsCRP compared to a 23% reduction with metformin alone. | [1] |
| hsCRP | T2D patients | Vildagliptin treatment | A meta-analysis showed a significant decrease in serum CRP concentrations. | [4] |
| Interleukin-6 (IL-6) | T2D patients | Vildagliptin treatment | A meta-analysis of 14 randomized controlled trials showed that DPP-4 inhibitors, including vildagliptin, significantly lowered IL-6 concentrations. | [5] |
| Stromal Cell-Derived Factor-1α (SDF-1α) | T2D patients | Vildagliptin for 12 weeks | 30% decrease in plasma SDF-1α. | [6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | T2D patients | Vildagliptin for 2 months | Reduced levels of MCP-1. | [7] |
| Interleukin-4 (IL-4) & Interleukin-10 (IL-10) | T2D patients | Vildagliptin for 2 months | Elevated levels of anti-inflammatory cytokines IL-4 and IL-10. | [7] |
Table 2: Effect of Vildagliptin on Pro-inflammatory Cytokines in Animal and In Vitro Models
| Model System | Treatment Conditions | Marker | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Vildagliptin (5 mg/kg/day) for 30 days | NF-κB, TNF-α, IL-1β (in lung tissue) | Significant reduction in NF-κB (19%), TNF-α (22.5%), and IL-1β (18.6%) compared to the STZ group. | [8] |
| High-fat diet and STZ-induced diabetic rats | Vildagliptin (10 mg/kg/day) for 12 weeks | hsCRP | Reduced hs-CRP levels. | [9] |
| Doxorubicin-induced nephrotoxicity in rats | Vildagliptin (10 mg/kg/day) for 2 weeks | TNF-α, IL-1β (in renal tissue) | Significant reduction in TNF-α (to 83% of control) and IL-1β (to 75% of control). | [10] |
| High glucose-treated Human Aortic Endothelial Cells (HAECs) | Vildagliptin treatment | TNF-α, IL-8, MCP-1 | Diminished expression of TNF-α, IL-8, and MCP-1. | [11] |
| LPS-stimulated murine macrophages | Vildagliptin treatment | IL-1β, IL-6, TNF-α, TLR2, TLR4 | Reduced levels of pro-inflammatory cytokines and toll-like receptors. | [11] |
| Free fatty acid-induced Human Umbilical Vein Endothelial Cells (HUVECs) | Vildagliptin treatment | IL-1β, IL-18 | Halted NLRP3 inflammasome activation and decreased IL-1β and IL-18 levels. | [11] |
| High glucose-treated endothelial cells | Vildagliptin (5 and 10 µM) | IL-8 and TNF-α mRNA | Dose-dependent reduction in high glucose-induced IL-8 and TNF-α mRNA expression. | [12] |
Experimental Protocols
Protocol 1: In Vivo Study of Anti-inflammatory Effects in a High-Fat Diet and Streptozotocin-Induced Diabetic Rat Model
This protocol is based on methodologies described in studies investigating the effects of vildagliptin in rodent models of diabetes and metabolic syndrome.[9][13][14]
1. Animal Model Induction:
- Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
- Acclimatization: Acclimatize animals for at least one week with free access to food and water.
- High-Fat Diet (HFD): Feed rats a high-fat diet for a period of 4-10 weeks to induce insulin (B600854) resistance. A typical HFD composition is 35% normal rat diet, 30% sheep fat, 24% casein, 4% sucrose, 1% cholesterol, and 0.3% DL-methionine.[13]
- Streptozotocin (STZ) Injection: After the HFD period, induce diabetes with a single intraperitoneal injection of a low dose of STZ (35-40 mg/kg body weight), dissolved in cold citrate (B86180) buffer (pH 4.5).[9][13]
2. Vildagliptin Administration:
- Grouping: Divide the diabetic rats into a control group (receiving vehicle) and a treatment group.
- Dosing: Administer Vildagliptin orally at a dose of 10 mg/kg/day for the duration of the study (e.g., 5 to 10 weeks).[9]
3. Sample Collection and Analysis:
- Blood Sampling: Collect blood samples at baseline and at the end of the treatment period for biochemical analysis.
- Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, aorta, lung) for histopathological and molecular analysis.
- Inflammatory Marker Analysis: Measure serum or tissue levels of inflammatory markers such as hsCRP, TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
4. ELISA Protocol for TNF-α (General):
- Principle: This protocol is a general guideline based on commercially available ELISA kits.[15][16][17][18]
- Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
- Assay Procedure:
- Add 50 µL of Assay Diluent to each well.
- Add 200 µL of standard, control, or sample to each well and incubate for 2 hours at room temperature.
- Aspirate and wash each well four times with Wash Buffer.
- Add 200 µL of TNF-α Conjugate to each well and incubate for 1 hour at room temperature.
- Repeat the aspiration and wash step.
- Add 200 µL of Substrate Solution to each well and incubate for 20 minutes at room temperature, protected from light.
- Add 50 µL of Stop Solution to each well.
- Determine the optical density of each well at 450 nm using a microplate reader.
Protocol 2: In Vitro Study of Anti-inflammatory Effects in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is based on methodologies used to study the effects of vildagliptin on endothelial cells under inflammatory conditions.[19][20][21][22]
1. Cell Culture and Treatment:
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Culture Medium: Culture HUVECs in endothelial cell growth medium supplemented with 2% FBS and other essential growth factors.
- Induction of Inflammation: Treat HUVECs with a high concentration of glucose (e.g., 35 mM) for 12-24 hours to mimic hyperglycemic conditions and induce an inflammatory response.[19]
- Vildagliptin Treatment: Co-treat the cells with Vildagliptin at various concentrations (e.g., 5 and 10 µM) for the specified duration.[12]
2. Analysis of Inflammatory Markers:
- RNA Isolation and qRT-PCR: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory cytokines such as IL-8 and TNF-α.
- ELISA: Collect the cell culture supernatant and measure the protein levels of secreted cytokines (e.g., IL-1β, IL-18) using specific ELISA kits.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Vildagliptin are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Caption: Vildagliptin's anti-inflammatory signaling pathway.
Caption: In vivo experimental workflow.
Caption: In vitro experimental workflow.
References
- 1. The addition of vildagliptin to metformin prevents the elevation of interleukin 1ß in patients with type 2 diabetes and coronary artery disease: a prospective, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vildagliptin reduces plasma stromal cell‐derived factor‐1α in patients with type 2 diabetes compared with glimepiride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vildagliptin modulates the microbiota and induces an immunometabolic profile compatible with neuroprotection in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the mechanism by which vildagliptin and linagliptin inhibit pyroptosis in lung injury through the NLRP3 inflammatory pathway in type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Anti-inflammatory effects of saxagliptin and vildagliptin against doxorubicin-induced nephrotoxicity in rats: attenuation of NLRP3 inflammasome up-regulation and tubulo-interstitial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Cardioprotective Effects of Novel Antidiabetic Classes: Focus on Inflammation, Oxidative Stress, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vildagliptin ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. abcam.com [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. High glucose-induced injury in human umbilical vein endothelial cells is alleviated by vitamin D supplementation through downregulation of TIPE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of anagliptin on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (2R)-Vildagliptin Crystallization and Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization and precipitation of (2R)-Vildagliptin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization and precipitation of this compound.
Question: My vildagliptin (B1682220) is not precipitating or the yield is very low. What are the potential causes and solutions?
Answer: Low yield or failure to precipitate can stem from several factors related to solvent choice, concentration, and temperature.
-
Solvent System: The choice of solvent is critical for successful crystallization. Vildagliptin has been successfully crystallized from various solvents and solvent systems. Consider the following:
-
Single Solvents: Ketones like 2-butanone (B6335102) (methyl ethyl ketone) and acetone, as well as alcohols like 2-propanol, have been used.
-
Mixed Solvents: A mixture of an ether and an alcohol, such as isopropyl alcohol (IPA) and methyl tert-butyl ether (MTBE), has been reported to yield good results. Methanol (B129727) and dichloromethane (B109758) mixtures are also utilized.
-
Anti-Solvent Addition: Precipitation can be induced by adding an anti-solvent to a solution of vildagliptin.
-
-
Concentration: Ensure that the concentration of vildagliptin in the solvent is appropriate. Supersaturation is necessary for crystallization to occur. If the solution is too dilute, precipitation may not happen. The mass-to-volume ratio of vildagliptin to methanol, for instance, has been specified as 1:5 to 1:10 (g/ml).
-
Temperature and Cooling Rate: The cooling process plays a crucial role in inducing crystallization.
-
Slow cooling is often preferred to promote the formation of well-ordered crystals. A controlled temperature reduction of 1-5 °C per 10 minutes has been described.
-
The final temperature is also important. Cooling to temperatures between -10 °C and 5 °C is recommended for crystal growth, with some protocols suggesting cooling to as low as -20 °C.
-
-
Seeding: If spontaneous crystallization does not occur, consider adding a small amount of pre-existing vildagliptin crystals (seed crystals) to the supersaturated solution to induce crystallization.
Question: I am observing the formation of an oil or amorphous solid instead of crystals. How can I resolve this?
Answer: Oiling out or the formation of amorphous material suggests that the system has not nucleated and grown into an ordered crystalline lattice. This can be due to a high degree of supersaturation, rapid cooling, or the presence of impurities.
-
Control Supersaturation: High supersaturation can lead to rapid precipitation, favoring amorphous material or oil. Try using a more dilute solution or a slower rate of anti-solvent addition.
-
Optimize Cooling Rate: Rapid cooling can shock the system, preventing molecules from arranging into a crystal lattice. Employ a slower, more controlled cooling ramp as mentioned above (1-5 °C per 10 minutes).
-
Solvent Choice: The solvent system can influence the propensity for oiling out. Experiment with different solvent systems. For instance, if using a single solvent, a mixed solvent system might provide better control over solubility and crystal growth.
-
Purity of Starting Material: Impurities can inhibit crystallization or promote the formation of amorphous material. Ensure the purity of the vildagliptin starting material. Purification of crude vildagliptin may be necessary prior to the final crystallization step.
Question: How can I control the polymorphic form of vildagliptin during crystallization?
Answer: Vildagliptin can exist in different polymorphic forms, and the solvent medium and mode of crystallization play a very important role in obtaining one form over another. Different polymorphs can have different physical properties, including melting point, solubility, and stability.
-
Solvent Selection: Different solvents can favor the formation of specific polymorphs. For example, one patent describes the preparation of a specific crystal form using solvents such as 2-butanone, 2-propanol/ethyl acetate (B1210297), 2-propanol, or acetone.
-
Process Conditions: Crystallization conditions such as temperature, cooling rate, and agitation can influence the resulting polymorphic form. It is crucial to maintain consistent and controlled process parameters to ensure the formation of the desired polymorph.
-
Characterization: To confirm the polymorphic form, analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared Spectroscopy (IR) are essential. Different polymorphs will exhibit distinct XRPD patterns and DSC thermograms.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for vildagliptin crystallization?
A1: Common solvents include methanol, acetone, 2-butanone (methyl ethyl ketone), 2-propanol, and tetrahydrofuran (B95107). Mixed solvent systems like 2-propanol/ethyl acetate and methanol/dichloromethane are also used.
Q2: What is the expected melting point of crystalline vildagliptin?
A2: The melting point can vary depending on the polymorphic form. One reported melting point for a specific crystal form is in the range of 159.0 °C - 161.0 °C, while another form has a melting point of 148.0-150.0 °C.
Q3: How does polymorphism affect vildagliptin's properties?
A3: Different polymorphs of vildagliptin can have different chemical and physical properties, including melting point, chemical reactivity, apparent solubility, dissolution rate, and stability. This can impact the drug's bioavailability and the stability of the final pharmaceutical product.
Q4: What analytical techniques are used to characterize vildagliptin crystals?
A4: The primary techniques are X-ray Powder Diffraction (XRPD) to identify the crystal structure, Differential Scanning Calorimetry (DSC) to determine melting point and thermal behavior, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Q5: What are the key stability concerns for vildagliptin?
A5: Vildagliptin can be sensitive to hydrolysis, especially at higher humidity and temperatures, which can lead to the formation of amide impurities. It is also pH-sensitive and generally more stable at acidic pH values. Stress studies have shown degradation in acidic, basic, and oxidative conditions.
Data Presentation
Table 1: Solubility of Vildagliptin Crystal Forms
| Crystal Form | Solvent | Temperature | Solubility |
|---|---|---|---|
| Novel Crystal Form | Water | 25 °C | Significantly improved compared to prior art (approx. 4 times higher) |
| Amorphous Form | Water | 60 °C | 20 gm in 400 ml (forms a clear solution) |
Table 2: Physicochemical Properties of Vildagliptin Polymorphs
| Property | Crystal Form A | Novel Crystal Form |
|---|---|---|
| Melting Point | 148.0-150.0 °C | 159.0-161.0 °C |
| XRPD Peaks (2θ ± 0.2°) | 12.0, 13.5, 16.13, 16.6, 17.1, 17.2, 20.1, 22.5, 27.4, 28.1 | 6.02, 7.53, 9.62, 11.41, 12.60, 14.03, 15.13, 18.64, 21.22, 23.01, 25.06, 28.62, 32.03, 34.42 |
| Purity (by HPLC) | - | 99.92-99.99% |
Experimental Protocols
Protocol 1: Crystallization of Vildagliptin using Methanol and a Mixed Solvent System
-
Dissolution: Dissolve crude vildagliptin product in methanol at a mass-to-volume ratio of 1:5 to 1:10 (g/ml). Stir and heat the solution until the vildagliptin is completely dissolved and the solution is clear.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.
-
Solvent Addition: Add a mixed solvent of methanol and dichloromethane (volume ratio 1:3 to 1:5) to the filtrate. The volume ratio of the initial methanol to the mixed solvent should be 1:2 to 1:5.
-
Cooling and Crystallization: Cool the solution at a controlled rate of 1-5 °C per 10 minutes.
-
Crystal Growth: Maintain the temperature between -10 °C and 5 °C for 0.5 to 3 hours to allow for crystal growth.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the isolated crystals under appropriate conditions.
Protocol 2: Purification of Vildagliptin by Recrystallization from Tetrahydrofuran (THF)
-
Dissolution: Add vildagliptin containing impurities to tetrahydrofuran (THF). The suggested volume-to-weight ratio is 7-20 mL/g.
-
Heating: Heat the mixture to 65-70 °C and reflux for 2 hours.
-
Hot Filtration: Filter the hot solution to remove impurities and collect the filtrate.
-
Cooling and Crystallization: Cool the filtrate to 0-5 °C with slow stirring and allow it to crystallize for 3-4 hours.
-
Isolation and Washing: Filter the resulting crystals and wash the filter cake with cold (0-5 °C) THF.
-
Drying: Dry the purified vildagliptin under vacuum at 45-50 °C for 6-10 hours.
Visualizations
Caption: Troubleshooting Decision Tree for Vildagliptin Crystallization.
Caption: General Workflow for Vildagliptin Crystallization and Purification.
Optimizing (2R)-Vildagliptin Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of (2R)-Vildagliptin for in vitro assays. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound, a crystalline solid, is soluble in several organic solvents.[1][2] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are commonly used.[1][2][3] It is also soluble in water and methanol.[4] For aqueous-based assays, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can be used to prepare solutions directly, though at a lower concentration compared to organic solvents.[1][2]
Q2: I'm observing precipitation when diluting my DMSO stock solution into aqueous media. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent in the aqueous medium is too high, causing the compound to crash out of solution. To mitigate this:
-
Prepare a higher concentration stock solution: This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final organic solvent concentration low.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the aqueous buffer.
-
Vortex or sonicate during dilution: Gently vortexing or sonicating the solution while adding the stock can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Consider the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects at low concentrations.[1][2]
Q3: What is the stability of this compound in solution?
A3: Vildagliptin (B1682220) is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6] The degradation process is accelerated by higher temperatures.[5] Aqueous solutions are not recommended for storage for more than one day.[1][2] For long-term storage, it is best to store vildagliptin as a crystalline solid at -20°C, where it should be stable for at least two years.[1] Stock solutions in DMSO, DMF, or ethanol can be stored at -20°C for up to three months.[3]
Q4: What is the pKa of this compound and how does it affect solubility?
A4: Vildagliptin is a basic compound with a pKa of 9.03.[4][7] This means that its solubility in aqueous solutions is pH-dependent. At pH values below its pKa, vildagliptin will be protonated and exist in a more soluble ionized form.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon dissolution | - Incomplete dissolution. - Exceeded solubility limit. - Low-quality solvent. | - Gently warm the solution (be cautious of degradation at high temperatures). - Sonicate the solution for a short period. - Use a higher grade, anhydrous solvent. - Prepare a more dilute solution. |
| Inconsistent assay results | - Degradation of vildagliptin in the assay medium. - Inaccurate concentration of the stock solution. | - Prepare fresh solutions for each experiment. - Protect solutions from light and store them appropriately. - Verify the concentration of the stock solution using a spectrophotometer or other analytical method. |
| Cell toxicity observed in control wells (vehicle only) | - High concentration of the organic solvent (e.g., DMSO). | - Ensure the final concentration of the organic solvent in the cell culture medium is below the toxicity threshold for your specific cell line (typically <0.5%). - Run a vehicle control experiment to determine the maximum tolerable solvent concentration. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15-16 mg/mL | [1][8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2][3] |
| Ethanol | ~15-16 mg/mL | [1][2][8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1][2] |
| Water | Freely soluble | [9] |
| Methanol | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 303.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 3.034 mg of this compound.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
(V1)(10 mM) = (1 mL)(10 µM)
-
V1 = 1 µL
-
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the 10 mM stock solution dropwise.
-
Ensure the final DMSO concentration is below the toxic level for your cells (e.g., for a 10 µM working solution, the final DMSO concentration will be 0.1%).
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing vildagliptin solutions.
Caption: Logic for troubleshooting vildagliptin precipitation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 274901-16-5 CAS MSDS (Vildagliptin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. innovationinfo.org [innovationinfo.org]
Technical Support Center: Stability of Vildagliptin in Aqueous Solutions
A Note on Stereochemistry: The initial query referenced "(2R)-Vildagliptin." It is critical to clarify that the active pharmaceutical ingredient is (2S)-Vildagliptin [1]. The this compound is considered an impurity[][3]. This guide focuses on the stability of the active (S)-enantiomer, as its degradation is of primary concern for efficacy and safety. The principles and degradation pathways discussed are generally applicable to both enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Vildagliptin in aqueous solutions?
A1: The primary degradation pathway for Vildagliptin in aqueous solutions is the hydrolysis of its cyano moiety (-C≡N) to a carboxylic acid, forming the main and pharmacologically inactive metabolite known as LAY151[4][5][6][7][8]. Further degradation can occur through the hydrolysis of the amide bond[4][5][8].
Q2: How do pH and temperature affect the stability of Vildagliptin?
A2: Vildagliptin's stability is highly dependent on both pH and temperature.
-
Acidic Conditions: The drug is relatively stable in acidic media at moderate temperatures but shows significant degradation at elevated temperatures (e.g., at 70°C in 1M HCl, degradation can reach almost 85% after 210 minutes)[9]. Under acidic stress, one major degradation product is typically observed[10].
-
Basic (Alkaline) Conditions: Vildagliptin is sensitive to degradation in basic solutions[9][11]. At 60°C in 0.01 M NaOH, over 10% degradation can occur within 30 minutes[9]. Basic hydrolysis can lead to the formation of multiple degradation products[10][12].
-
Neutral Conditions: Neutral hydrolysis also occurs, leading to one major degradation product[10].
-
Temperature: Higher temperatures significantly accelerate the degradation process across all pH levels[9][13][14].
Q3: Is Vildagliptin susceptible to oxidative, thermal, or photolytic degradation?
A3:
-
Oxidative Stress: Vildagliptin is highly susceptible to oxidative degradation, often showing the most significant degradation under these conditions compared to acid/base hydrolysis at room temperature[9][11][13]. Studies using hydrogen peroxide (H₂O₂) have identified several oxidative degradants[10][12][15].
-
Thermal and Photolytic Stress: In its solid form and in some solution studies, Vildagliptin has been found to be relatively stable under thermal (heat) and photolytic (UV light) stress, with no significant degradants noted under certain test conditions[10].
Q4: I'm observing significant degradation of my Vildagliptin in plasma samples. How can I prevent this?
A4: Degradation in plasma is a known issue. Recent research has demonstrated that adding malic acid to human plasma can effectively stabilize Vildagliptin and prevent its degradation, ensuring more accurate bioanalytical results[16].
Q5: Do common pharmaceutical excipients affect Vildagliptin's stability?
A5: Yes, excipients can influence the stability of Vildagliptin. Studies have shown that the presence of excipients like microcrystalline cellulose, magnesium stearate, povidone, lactose, and sucrose (B13894) can actually decrease the percentage of Vildagliptin degradation, potentially by offering a protective effect[10][15]. However, interactions are possible, especially under high temperature and humidity, which can affect the functional groups of the drug[13][14].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in stability results between experiments. | 1. Inconsistent pH of buffer solutions.2. Fluctuations in temperature control.3. Inconsistent initial concentration or sample preparation. | 1. Ensure buffers are freshly prepared and their pH is accurately measured and stable.2. Use a calibrated, stable heating source like a water bath or oven[10].3. Follow a strict, documented protocol for solution preparation. |
| Unexpected peaks appearing in HPLC chromatogram. | 1. Interaction with container/closure system.2. Contamination of solvents or reagents.3. Microbial contamination in aqueous solutions. | 1. Test different types of vials (e.g., borosilicate glass vs. polypropylene) to rule out adsorption or leaching.2. Use high-purity (e.g., HPLC grade) solvents and freshly prepared reagents.3. Filter-sterilize aqueous solutions if they are to be stored for extended periods. |
| Poor peak shape or resolution for degradation products. | 1. Mobile phase pH is not optimal for separating ionized degradants.2. Inadequate chromatographic method (column, gradient). | 1. Adjust the pH of the mobile phase. A buffer at pH 7.5 has been used successfully[12].2. Optimize the HPLC method. Consider a different column (e.g., C18) or adjust the gradient elution program[10][17]. |
| Rapid degradation observed even under mild conditions. | 1. Presence of trace metal ions catalyzing degradation.2. Oxidative stress from dissolved oxygen or peroxides in solvents. | 1. Use chelating agents like EDTA in your buffer if metal ion contamination is suspected.2. Degas all aqueous solutions and solvents thoroughly before use[15]. |
Data Presentation
Table 1: Summary of Vildagliptin Forced Degradation Studies
| Stress Condition | Reagents & Conditions | Degradation Level | Major Degradants Observed |
| Acidic Hydrolysis | 1M HCl, 60°C - 80°C | Significant at high temp[9][18] | One major degradant[10][18] |
| Basic Hydrolysis | 0.01M - 5.0M NaOH, RT - 60°C | Significant[9] | Three or more major degradants[10][12] |
| Oxidative Degradation | 3% - 6% H₂O₂, RT | High, often the most severe[9][13] | Up to five major degradants[10][15] |
| Neutral Hydrolysis | Water, elevated temperature | Moderate | One major degradant[10] |
| Thermal Degradation | Solid-state, up to 150°C | Not significant[10] | No significant degradants noted[10] |
| Photolytic Degradation | UV Light | Not significant[10] | No significant degradants noted[10] |
Table 2: Kinetic Data for Vildagliptin Degradation at Room Temperature (23°C)
| Condition | Rate Constant (k) s⁻¹ |
| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴[13][14] |
| Basic (1M NaOH) | 3.11 × 10⁻⁴[13][14] |
| Acidic (1M HCl) | 1.73 × 10⁻⁴[13][14] |
| Data derived from a study following pseudo-first-order kinetics.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a typical workflow for investigating the stability of Vildagliptin under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of Vildagliptin (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of water and acetonitrile[9][10].
-
Stress Condition Application:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Store at a controlled temperature (e.g., 80°C) for a defined period (e.g., 3-9 hours)[10][18].
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1M to 5M NaOH. Store at room temperature for a defined period (e.g., 30 minutes to 3 hours)[10][18].
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period (e.g., 1-7 hours)[9][18].
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC-grade water and heat as per the acid hydrolysis condition.
-
-
Sampling and Neutralization: At specified time points, withdraw an aliquot of the stressed solution. For acid and base samples, neutralize them to approximately pH 7 using NaOH or HCl, respectively[10].
-
Dilution: Dilute the neutralized samples with the mobile phase or a suitable diluent to a final target concentration (e.g., 50-100 µg/mL) suitable for HPLC analysis[1][10].
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent Vildagliptin.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This is a representative method; parameters may need optimization for specific equipment and degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[17].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 25 mM ammonium (B1175870) bicarbonate, pH 7.0) and an organic solvent (e.g., acetonitrile)[19].
-
Flow Rate: 1.0 mL/min[19].
-
Injection Volume: 20 - 100 µL[15].
-
Column Temperature: Ambient or controlled at 25-30°C.
Visualizations
Caption: Primary degradation pathway of Vildagliptin in aqueous media.
Caption: General workflow for conducting forced degradation studies.
Caption: Decision tree for identifying unknown HPLC peaks.
References
- 1. academic.oup.com [academic.oup.com]
- 3. Vildagliptin (2R)-Isomer - Acanthus Research [acanthusresearch.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Technical Support Center: Ensuring the Stability of (2R)-Vildagliptin During Storage and Experimentation
For researchers, scientists, and drug development professionals working with (2R)-Vildagliptin, maintaining its stability is paramount for accurate and reproducible experimental results. This technical support center provides essential guidance on preventing its degradation during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, including exposure to acidic, basic, and oxidative environments.[1] Temperature is also a critical factor, with elevated temperatures accelerating the degradation process. The presence of certain excipients in formulations can also influence its stability.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, it is recommended to store vildagliptin (B1682220) as a solid at -20°C. Under these conditions, it should remain stable for at least two years. It is also advised to store it under an inert atmosphere as it can be hygroscopic. For short-term storage, room temperature is permissible.
Q3: How should I handle this compound solutions?
A3: Vildagliptin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Stock solutions in these solvents should be purged with an inert gas. Aqueous solutions can be prepared by directly dissolving the solid in buffers like PBS (pH 7.2). However, it is not recommended to store aqueous solutions for more than one day to minimize degradation.
Q4: I am observing unexpected peaks in my chromatograms when analyzing Vildagliptin. What could be the cause?
A4: The appearance of unknown peaks often indicates the formation of degradation products. Vildagliptin can degrade into several impurities depending on the stress conditions it has been exposed to (e.g., pH, temperature, oxidizing agents). Refer to the troubleshooting guide below for identifying potential degradation products.
Q5: Can excipients in my formulation affect the stability of Vildagliptin?
A5: Yes, excipients can interact with vildagliptin and affect its stability. Studies have shown that the presence of excipients can sometimes decrease the percentage of degradation.[1] However, incompatibilities can occur. For instance, reducing sugars like lactose (B1674315) can potentially interact with the secondary amino group of vildagliptin. It is crucial to conduct compatibility studies with your specific formulation.
Troubleshooting Guides
Issue 1: Significant Degradation of Vildagliptin in Solution
-
Possible Cause: Inappropriate pH of the solvent or buffer.
-
Troubleshooting Step: Vildagliptin is susceptible to both acidic and basic hydrolysis. Ensure the pH of your solution is within a stable range. For analytical purposes, a mobile phase with a pH of around 7.0 has been used successfully.[2]
-
-
Possible Cause: Exposure to high temperatures.
-
Troubleshooting Step: Avoid exposing vildagliptin solutions to elevated temperatures. Prepare solutions fresh and store them at recommended conditions (e.g., 2-8°C) if not for immediate use. Long-term storage of solutions is not recommended.
-
-
Possible Cause: Presence of oxidizing agents.
-
Troubleshooting Step: Ensure that your solvents and reagents are free from peroxides and other oxidizing agents. Use high-purity solvents and freshly prepared buffers.
-
Issue 2: Inconsistent Assay Results for Vildagliptin Formulations
-
Possible Cause: Degradation due to improper storage of the formulation.
-
Troubleshooting Step: Review the storage conditions of your formulation. Ensure it is protected from high humidity and high temperatures. Package inserts for commercial tablets often recommend storing in the original package to protect from moisture.
-
-
Possible Cause: Incompatibility with excipients.
-
Troubleshooting Step: Conduct drug-excipient compatibility studies. This involves storing physical mixtures of vildagliptin and individual excipients under accelerated conditions (e.g., 40°C/75% RH) and analyzing for degradation.
-
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Summary of Vildagliptin Degradation in Solution under Forced Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation | Major Degradants (Relative Retention Time - RRT) | Reference |
| Acidic Hydrolysis | 1 M HCl | 80°C | 9 hours | 26.4% | 1.3 | [1] |
| Basic Hydrolysis | 5 M NaOH | Room Temp. | 30 minutes | Significant | 0.4, 0.7, 1.2 | [1] |
| Basic Hydrolysis | 1 M NaOH | 80°C | 1 hour | ~100% | 0.4, 0.7 | [1] |
| Oxidative | 3% H₂O₂ | Room Temp. | 1 hour | 2.2% | 0.5, 0.6, 0.7, 0.8, 1.2 | [1] |
| Oxidative | 30% H₂O₂ | Room Temp. | 1 hour | 21.6% | 0.5, 0.6, 0.7, 0.8, 1.2 | [1] |
| Neutral Hydrolysis | Water | 80°C | 9 hours | 2.4% | 0.7 | [1] |
| Thermal (Solution) | - | 60°C | 240 hours | Significant | - | [3] |
| Photolytic (Solution) | UV-A (352 nm) & UV-C (254 nm) | Room Temp. | 24 hours | Minor | - | [3] |
Table 2: Influence of Excipients on Vildagliptin Degradation (Acidic Conditions: 1 M HCl at 80°C for 9 hours)
| Excipient (1:1 w/w with Vildagliptin) | % Degradation of Vildagliptin |
| Vildagliptin alone | 26.4% |
| + Microcrystalline Cellulose | 15.2% |
| + Magnesium Stearate | 20.1% |
| + Povidone | 18.5% |
| + Sodium Starch Glycolate | 19.3% |
| + Sucrose | 22.5% |
| + Lactose | 23.1% |
| + Mixture of all excipients | 13.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of vildagliptin to identify potential degradation products and assess the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of vildagliptin at a concentration of 1.0 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).[1]
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 2.0 mL of the stock solution, add 3.0 mL of 1 M HCl.
-
Store the mixture at 80°C for 9 hours.[1]
-
After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 2.0 mL of the stock solution, add 3.0 mL of 5 M NaOH.
-
Keep the mixture at room temperature for 30 minutes.[1]
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 2.0 mL of the stock solution, add 1.0 mL of 30% H₂O₂.
-
Store the mixture at room temperature for 1 hour.[1]
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of vildagliptin powder in a vial.
-
Store the vial in an oven at 80°C for 7 hours.[1]
-
After heating, dissolve the powder in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of vildagliptin powder in a shallow dish.
-
Expose the sample to UV light (e.g., 200 Wh/m²) for 24 hours.[3]
-
After exposure, dissolve the powder in the mobile phase to a final concentration of 1.0 mg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the separation of this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffer and an organic solvent. For example:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Alternatively, an isocratic mobile phase of acetonitrile and water (40:60 v/v) with pH adjusted to 7.0 using triethylamine (B128534) can be used.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 210 nm or 220 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Visualizations
References
Technical Support Center: Chiral Chromatography of Vildagliptin
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak resolution of (2R)-Vildagliptin from its (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good peak resolution between Vildagliptin (B1682220) enantiomers?
A1: Successful chiral separation of Vildagliptin enantiomers primarily depends on three factors: the choice of the Chiral Stationary Phase (CSP), the composition of the mobile phase, and the column temperature. Polysaccharide-based CSPs are commonly used, and optimizing the mobile phase with a suitable organic modifier, buffer, and a basic additive is crucial for achieving baseline separation.[1][2][3]
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for separating this compound?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have proven highly effective. Columns such as Lux Cellulose-1, Lux Cellulose-2, Chiralcel OD-RH, and Chiralpak IC have demonstrated excellent selectivity for Vildagliptin enantiomers under various chromatographic modes (reversed-phase, polar organic, and normal phase).[1][2][4] The choice often depends on the desired chromatographic mode and available instrumentation.
Q3: Why is a basic additive, like Triethylamine (TEA) or Diethylamine (DEA), often required in the mobile phase?
A3: Vildagliptin is a basic compound. Adding a small amount of a basic additive like TEA or DEA to the mobile phase significantly improves peak shape, reduces tailing, and enhances resolution.[2][4] These additives interact with residual silanol (B1196071) groups on the stationary phase, preventing non-specific interactions that can lead to poor peak symmetry.
Q4: What is a typical target resolution (Rs) for the enantiomeric separation of Vildagliptin?
A4: For reliable quantification, a resolution value (Rs) of greater than 1.5 is generally considered the minimum for baseline separation.[4] Optimized methods for Vildagliptin have achieved resolution values as high as 4.0 and 4.66, indicating a very high degree of separation between the (2R)- and (S)-enantiomers.[2][4]
Troubleshooting Guide for Poor Peak Resolution
This guide addresses the common issue of inadequate separation between the this compound and (S)-Vildagliptin peaks.
Problem: Poor Peak Resolution (Resolution < 1.5)
Inadequate separation between the enantiomer peaks can compromise the accuracy of quantification. The following workflow provides a systematic approach to troubleshooting and improving resolution.
Caption: Troubleshooting workflow for improving Vildagliptin enantiomer peak resolution.
Step 1: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for manipulating chiral separations.[3]
-
Issue: Asymmetrical peaks or significant tailing.
-
Possible Cause: Secondary interactions between the basic analyte and the stationary phase.
-
Solution: Introduce or adjust the concentration of a basic additive. For reversed-phase or polar organic modes, adding 0.1% to 0.2% of Triethylamine (TEA) or Diethylamine (DEA) can significantly improve peak symmetry and resolution.[1][4]
-
-
Issue: Peaks are symmetrical but too close together (co-eluting).
-
Possible Cause: Insufficient differential migration of the enantiomers.
-
Solution:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. This directly impacts the retention and selectivity (α) of the enantiomers.[5][6]
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Different organic modifiers can alter the hydrogen bonding and dipole-dipole interactions, which are critical for chiral recognition.[6]
-
Optimize Buffer pH (Reversed-Phase): When using an aqueous buffer, its pH is critical. For instance, a borate buffer at pH 9.0 has been used successfully, as the ionization state of Vildagliptin can influence its interaction with the CSP.[4][7]
-
-
Step 2: Instrument Parameter Adjustment
Fine-tuning the HPLC system's parameters can enhance the separation achieved by the column and mobile phase.
-
Issue: Peaks are broad, leading to overlap.
-
Possible Cause: High flow rate not allowing for sufficient partitioning and equilibrium.
-
Solution: Decrease the flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.45 mL/min) increases the time the analytes spend interacting with the stationary phase, which can improve efficiency and resolution.[1][8] However, this will increase the analysis time.
-
-
Issue: Inconsistent retention times or poor resolution.
-
Possible Cause: Temperature fluctuations affecting analyte-CSP interactions.
-
Solution: Adjust and control the column temperature. Increasing the temperature (e.g., from 25°C to 45°C) typically decreases retention times but can sometimes improve or worsen chiral resolution.[1][8] It is an important parameter to screen for method optimization.
-
Step 3: Column Evaluation
The chiral column is the heart of the separation. Its selection and condition are paramount.
-
Issue: No separation is observed on a particular column.
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for Vildagliptin enantiomers under the tested conditions.
-
Solution: Switch to a different type of polysaccharide-based CSP. If a cellulose-based column (e.g., Lux Cellulose-2) fails, an amylose-based column (e.g., Chiralpak IC) might provide the necessary selectivity, or vice-versa.[1][2]
-
-
Issue: Previously good separation has deteriorated.
-
Possible Cause: Column degradation or contamination.
-
Solution: Check the column's performance by injecting a standard to assess theoretical plates and peak shape. If performance is poor, attempt to wash or regenerate the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.
-
Comparative Data of Published Chromatographic Methods
The following tables summarize successful experimental conditions for the chiral separation of Vildagliptin, providing a starting point for method development.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1[4][7] | Method 2[1][9] |
| Stationary Phase | Chiralcel OD-RH (250 x 4.6 mm, 5 µm) | Lux Cellulose-2 (size not specified) |
| Mobile Phase | 20 mM Borate Buffer : ACN (50:50 v/v) | Methanol : Water (80:20 v/v) |
| Additive | 0.1% Triethylamine (TEA) | 0.2% Diethylamine (DEA) |
| Buffer pH | 9.0 ± 0.05 | Not specified |
| Flow Rate | 1.0 mL/min | 0.45 mL/min |
| Temperature | 25 °C | 45 °C |
| Detection | 210 nm | Not specified |
| Resolution (Rs) | 4.66 | Baseline separation achieved |
| Retention Time | R-Vildagliptin: 5.2 min; S-Vildagliptin: 7.2 min | Not specified |
Table 2: Polar Organic & Normal Phase HPLC Methods
| Parameter | Method 3 (Polar Organic)[2] | Method 4 (Normal Phase)[10] |
| Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm) | CHIRALPAK AD-H (250 x 4.6 mm) |
| Mobile Phase | Ethanol | n-Hexane : Ethanol : Methanol |
| Additive | 0.1% Diethylamine (DEA) | Not specified |
| Ratio | 100 : 0.1 (v/v) | 65 : 25 : 10 (v/v/v) |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 35 °C |
| Detection | Not specified | 210 nm |
| Resolution (Rs) | 4.0 | > 1.5 |
| Retention Time | Not specified | Not specified |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase UFLC Method
This protocol is based on a validated method demonstrating excellent resolution.[4][7]
Caption: Experimental workflow for the chiral separation of Vildagliptin via UFLC.
1. Materials and Reagents:
-
Vildagliptin standard
-
Sodium Borate (Borax)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol, HPLC Grade
-
Ultrapure Water
2. Chromatographic Conditions:
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Borax buffer (pH 9.0) : Acetonitrile (50:50 v/v) with 0.1% TEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
3. Preparation of 20 mM Borax Buffer (pH 9.0):
-
Accurately weigh 3.81 grams of Borax and transfer to a 500 mL beaker.
-
Dissolve the contents in ultrapure water.
-
Adjust the pH of the solution to 9.0 ± 0.05 using 0.1% Triethylamine (TEA).
4. Preparation of Mobile Phase:
-
Mix the prepared Borax buffer and Acetonitrile in a 50:50 volume ratio.
-
Add Triethylamine to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 1 L of the final mobile phase.
-
Degas the final solution using an ultrasonic bath for at least 15 minutes.
5. Preparation of Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of Vildagliptin standard and transfer to a 10 mL volumetric flask.
-
Dissolve and make up to the mark with HPLC grade methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution. Further dilutions can be made as required using the mobile phase as the diluent.
6. System Operation:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the standard or sample solutions and record the chromatogram.
-
The expected elution order is the (R)-isomer followed by the (S)-isomer.[4]
References
- 1. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 5. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. scirp.org [scirp.org]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106568877A - Analysis method for Vildagliptin intermediate-5 enantiomer detection - Google Patents [patents.google.com]
Vildagliptin LC-MS/MS Analysis: A Technical Support Guide to Addressing Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of (2R)-Vildagliptin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Vildagliptin?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of Vildagliptin, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][2] This interference can compromise the reliability of pharmacokinetic and bioequivalence studies. Common sources of matrix effects in plasma samples include phospholipids (B1166683) and other endogenous components.[3]
Q2: What is the most effective way to compensate for matrix effects in Vildagliptin analysis?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][6] A SIL-IS, such as Vildagliptin-¹³C₅,¹⁵N, Vildagliptin-d3, or Vildagliptin-d7, is chemically identical to the analyte and co-elutes, experiencing the same degree of ion suppression or enhancement.[4][5][6][7] This allows for accurate correction and ensures high precision in quantification.
Q3: My Vildagliptin assay is showing poor accuracy and precision. Could this be due to matrix effects?
A3: Yes, poor accuracy and precision are common indicators of uncompensated matrix effects. This can occur if the internal standard does not adequately track the behavior of Vildagliptin due to differential matrix effects.[8] To troubleshoot this, it is recommended to investigate the sample preparation method and chromatographic conditions to ensure co-elution and similar ionization behavior of the analyte and internal standard.[8]
Q4: I am observing significant ion suppression in my assay. What steps can I take to mitigate this?
A4: To mitigate significant ion suppression, consider the following strategies:
-
Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components like phospholipids.[3][8][9]
-
Optimize Chromatography: Modify the LC conditions to achieve better separation of Vildagliptin from the regions of ion suppression. This may involve adjusting the gradient, changing the mobile phase composition, or using a different analytical column.[8] A post-column infusion experiment can be valuable in identifying these suppressive regions.[1]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components causing suppression.[1][8][10]
Q5: My chromatographic peak shape for Vildagliptin is poor (e.g., tailing, splitting). What could be the cause?
A5: Poor peak shape can be caused by co-eluting endogenous components or the buildup of matrix components on the analytical column.[8] To address this, optimize the mobile phase pH or organic content and implement a robust column washing procedure between injections.[8] The use of a guard column is also recommended to protect the analytical column.[8]
Troubleshooting Guide
Issue: Inconsistent Results and Poor Reproducibility
This section provides a systematic approach to troubleshooting inconsistent results in your Vildagliptin LC-MS/MS assay.
Caption: Troubleshooting workflow for inconsistent Vildagliptin LC-MS/MS results.
Experimental Protocols
Sample Preparation: A Comparative Overview
Effective sample preparation is crucial for minimizing matrix effects. The choice of technique depends on the required level of cleanliness and the complexity of the matrix.
a) Protein Precipitation (PPT)
A high-throughput method suitable for initial studies, but may result in significant matrix effects.[4][6]
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Vildagliptin-d7 at 250 ng/mL).[7]
-
Vortex for 1 minute to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 20,000 rcf) for 5 minutes.[7]
-
Transfer the supernatant to a clean tube for analysis.[5]
-
b) Liquid-Liquid Extraction (LLE)
Offers cleaner extracts compared to PPT by partitioning the analyte into an immiscible organic solvent.[3]
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 1.5 mL of an appropriate organic solvent (e.g., ethyl acetate).[11][12]
-
Vortex vigorously for 5 minutes.[11]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in the mobile phase.[11]
-
c) Solid-Phase Extraction (SPE)
Provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[9][11]
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[11]
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.[11]
-
Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove interferences.[11]
-
Elute Vildagliptin with a stronger solvent (e.g., methanol).[11]
-
Evaporate the eluate and reconstitute in the mobile phase.[11]
-
Caption: Overview of sample preparation workflows for Vildagliptin analysis.
Recommended LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of Vildagliptin. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm)[5][7] |
| Mobile Phase | A: Ammonium acetate (B1210297) buffer (e.g., 2-5 mM) or 0.1% Formic acid in waterB: Acetonitrile or Methanol[5][7][12] |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample[5][7] |
| Flow Rate | 0.5 - 0.7 mL/min[5][7] |
| Column Temp. | 40°C[5][7] |
| Autosampler Temp. | 10°C[5][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][7] |
Quantitative Data Summary
The following tables provide a summary of MRM transitions and reported validation parameters for Vildagliptin and its stable isotope-labeled internal standards.
Table 1: MRM Transitions for Vildagliptin and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vildagliptin | 304.4 | 154.1[7] |
| Vildagliptin-d7 | 311.1 | 161.1[7] |
| Vildagliptin-d3 | Inferred to have the same product ion as unlabeled Vildagliptin[6] | |
| Vildagliptin-¹³C₅,¹⁵N | Not specified | Not specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Reported Value |
| Linearity (r²) | > 0.99[7] |
| Concentration Range | 7.06 ng/mL to 3023.81 ng/mL[7] |
| Accuracy | Within ±15% of nominal values[7] |
| Precision (within- and between-batch) | < 9%[7] |
| Extraction Recovery | ~85%[4] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jmpas.com [jmpas.com]
(2R)-Vildagliptin Stability Testing: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on conducting long-term stability testing for (2R)-Vildagliptin. It includes troubleshooting advice and frequently asked questions based on established regulatory guidelines and scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for long-term stability testing of a new drug substance like Vildagliptin (B1682220)?
A1: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, long-term stability testing for a new drug substance should be conducted under specific temperature and relative humidity (RH) conditions for a minimum of 12 months.[1][2] The primary storage conditions are either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH .[3][4] The selection between these depends on the climatic zone where the drug product is intended to be marketed.[3]
Q2: How frequently should samples be tested during a long-term stability study?
A2: For a drug substance with a proposed re-test period of at least 12 months, the recommended testing frequency for long-term studies is every 3 months during the first year, every 6 months during the second year, and annually thereafter for the duration of the proposed re-test period.[3][5][6]
Q3: What is the purpose of accelerated and intermediate stability testing?
A3: Accelerated testing involves storing the drug substance under exaggerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months) to speed up chemical degradation and physical changes.[3][4] This data helps predict the long-term stability profile and evaluate the effect of short-term excursions outside the label's storage conditions.[1][7] Intermediate testing (e.g., 30°C ± 2°C / 65% RH ± 5% RH ) is performed if a "significant change" occurs during accelerated testing for a product intended to be stored long-term at 25°C/60% RH.[6][8]
Q4: My Vildagliptin assay values are decreasing unexpectedly during the stability study. What are the potential causes?
A4: Unexpected degradation of Vildagliptin can be due to several factors:
-
Inherent Instability: Vildagliptin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[9][10] Ensure your storage conditions are tightly controlled and that the substance is not exposed to reactive contaminants.
-
Excipient Incompatibility: If you are testing a drug product, certain excipients can interact with Vildagliptin and promote degradation.[10] Studies have shown that excipients like lactose, mannitol, and magnesium stearate (B1226849) can impact its stability.[10]
-
Container Closure System: The packaging may not be sufficiently protective against moisture or light, which can accelerate degradation.[4]
-
Analytical Method Issues: The analytical method may not be robust, leading to variable results. Ensure the method is properly validated and that system suitability criteria are met during each run.
Q5: I am observing new or larger-than-expected impurity peaks in my chromatograms. How should I proceed?
A5: This indicates that degradation is occurring. The following steps are recommended:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the molecular weight of the degradation products.[11][12] Vildagliptin is known to form specific degradants under stress conditions like hydrolysis and oxidation.[9][11]
-
Perform Forced Degradation: Conduct forced degradation studies (see Protocol 2) to intentionally produce degradation products. This helps confirm if the peaks seen in your stability samples correspond to known degradants and proves the "stability-indicating" nature of your analytical method.[9][13]
-
Quantify the Impurities: Use a validated stability-indicating method to accurately quantify the levels of these impurities.
-
Evaluate Against Specifications: Compare the impurity levels against the established specifications. A "significant change" for an active pharmaceutical ingredient (API) is defined as the failure to meet its specification.[6]
Q6: Are there any known issues with Vildagliptin stability in solution?
A6: Yes, Vildagliptin shows significant degradation in solution under various pH and oxidative conditions. It is particularly unstable in 1M NaOH and 3% H₂O₂ at room temperature, with degradation of over 84% observed within a few hours.[10] It is also sensitive to acidic conditions (1M HCl), especially at elevated temperatures.[10] When preparing solutions for analysis, it is crucial to use a validated diluent and analyze the samples within their established solution stability window.
Data Presentation
Table 1: ICH Recommended Stability Storage Conditions
| Study Type | General Case Storage Condition | Minimum Duration |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data sourced from ICH Q1A(R2) guidelines.[3][4][8][14]
Table 2: Standard Testing Frequency for Long-Term Stability
| Year of Study | Testing Frequency |
|---|---|
| First Year | Every 3 months |
| Second Year | Every 6 months |
| Thereafter | Annually |
Data sourced from ICH Q1A(R2) guidelines.[3][5][6]
Table 3: Summary of Vildagliptin Forced Degradation Conditions and Observations
| Stress Condition | Typical Reagents & Conditions | Major Degradation Products Observed |
|---|---|---|
| Acid Hydrolysis | 1 M HCl at 80°C for 3-9 hours | One major degradant at Relative Retention Time (RRT) 1.3.[9][11] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 3 hours | Three major degradants at RRTs 0.4, 0.7, and 1.2.[9] |
| Oxidative | 3% H₂O₂ at room temperature for 1-7 hours | Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[9][15] |
| Neutral Hydrolysis | Water at elevated temperature | One major degradant at RRT 0.7.[9] |
| Thermal & UV | Dry heat / UV light exposure | No significant degradation typically observed for the substance itself.[9] |
This table summarizes findings from multiple forced degradation studies. RRTs are method-dependent.
Experimental Protocols
Protocol 1: Long-Term Stability Study Setup
-
Batch Selection: Select at least three primary batches of this compound manufactured by a process that simulates the final production process.[5][6]
-
Container Closure System: Place the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage: Place the packaged samples into qualified stability chambers set to the desired long-term condition (e.g., 25°C / 60% RH). Place another set of samples into accelerated conditions (40°C / 75% RH).
-
Sampling Plan: Pull samples from the chambers at the specified time points as defined by the testing frequency (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, test the samples for critical quality attributes, including:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Water content (if applicable)
-
-
Data Evaluation: Evaluate the data trends over time to establish a re-test period, ensuring the substance remains within its quality specifications.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps for conducting forced degradation studies to ensure an analytical method is stability-indicating.
-
Stock Solution Preparation: Prepare a stock solution of Vildagliptin in a suitable diluent (e.g., a mixture of 0.1% phosphoric acid and acetonitrile).[9]
-
Acid Degradation: Mix Vildagliptin solution with 1 M HCl and heat at 80°C for several hours.[11] Periodically sample, neutralize with NaOH, dilute to the target concentration, and analyze.
-
Base Degradation: Mix Vildagliptin solution with 0.1 M NaOH and keep at room temperature for several hours.[11] Periodically sample, neutralize with HCl, dilute, and analyze.
-
Oxidative Degradation: Mix Vildagliptin solution with 3% H₂O₂ and keep at room temperature.[11] Sample at various time points, dilute, and analyze.
-
Thermal and Photolytic Degradation: Expose solid Vildagliptin powder to dry heat (e.g., 80°C) and to UV light. Dissolve the stressed powder, dilute, and analyze.
-
Chromatographic Analysis: Analyze all stressed samples using an RP-HPLC method, typically with a C18 column and a mobile phase consisting of a phosphate (B84403) or bicarbonate buffer and acetonitrile.[16][17] Use a PDA/DAD detector to check for peak purity and ensure that the Vildagliptin peak is well-resolved from all degradation product peaks.[13][17]
Visualizations
Caption: Workflow for a this compound Long-Term Stability Study.
Caption: Role of Forced Degradation in Method Validation.
References
- 1. youtube.com [youtube.com]
- 2. ikev.org [ikev.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 10. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. q1scientific.com [q1scientific.com]
- 15. scribd.com [scribd.com]
- 16. scispace.com [scispace.com]
- 17. Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2R)-Vildagliptin for Cell Culture Experiments
Welcome to the technical support center for the use of (2R)-Vildagliptin in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Vildagliptin (B1682220) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vildagliptin in a cellular context?
A1: Vildagliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] In a cellular context, inhibiting DPP-4 prevents the degradation of incretin (B1656795) hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4][5] This leads to prolonged and elevated levels of active GLP-1 and GIP, which in turn can stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][6] Beyond this primary pathway, Vildagliptin has been shown to exert protective effects on various cell types, such as endothelial cells, by mitigating high-glucose-induced damage.[7]
Q2: What is a typical starting concentration range for Vildagliptin in cell culture experiments?
A2: The optimal concentration of Vildagliptin is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on published literature, a broad starting range can be from 5 nM to 500 µg/mL. For instance, studies on human umbilical vein endothelial cells (HUVECs) have used concentrations as low as 5 nM for long-term experiments.[8][9] In contrast, studies on human peripheral lymphocytes have utilized a range of 125 µg/mL to 500 µg/mL to assess cytotoxicity and genotoxicity.[10] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare a Vildagliptin stock solution for my experiments?
A3: Vildagliptin is typically dissolved in a suitable solvent to create a concentrated stock solution, which is then further diluted in cell culture medium to the desired final concentration. While specific solubility information should be consulted from the supplier's datasheet, a common solvent for many small molecules, including Vildagliptin, is dimethyl sulfoxide (B87167) (DMSO). When preparing the stock solution, ensure that the final concentration of the solvent in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is Vildagliptin expected to be cytotoxic?
A4: Vildagliptin generally exhibits low cytotoxicity at concentrations relevant for its DPP-4 inhibitory activity.[10][11] However, like any compound, it can show cytotoxic effects at higher concentrations. One study on human lymphocytes indicated weak cytotoxicity at concentrations of 500 µg/mL and above.[10] It is imperative to assess the cytotoxicity of Vildagliptin in your specific cell line using a cell viability assay, such as the MTT or LDH release assay, before proceeding with functional experiments.[7]
Troubleshooting Guide
Issue 1: No observable effect of Vildagliptin in my cell-based assay.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of Vildagliptin may be too low to elicit a response in your specific cell model.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to identify the optimal effective dose.
-
-
Possible Cause 2: Cell Line Insensitivity. Your cell line may not express DPP-4 or the downstream signaling components necessary to respond to Vildagliptin.
-
Solution: Confirm the expression of DPP-4 in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to respond to Vildagliptin.
-
-
Possible Cause 3: Inactive Compound. The Vildagliptin compound may have degraded.
-
Solution: Ensure proper storage of the Vildagliptin stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
-
Issue 2: High levels of cell death observed after Vildagliptin treatment.
-
Possible Cause 1: Cytotoxic Concentration. The concentration of Vildagliptin used may be too high for your cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) to determine the IC50 value and select a non-toxic concentration for your experiments.[10]
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO, the final concentration in the culture medium might be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (media with the same concentration of DMSO but without Vildagliptin) in your experimental design to assess the effect of the solvent alone.
-
-
Possible Cause 3: Extended Incubation Time. Prolonged exposure to even a moderately high concentration of Vildagliptin could lead to cytotoxicity.
-
Solution: Optimize the incubation time. It is possible that a shorter treatment duration is sufficient to observe the desired effect without causing significant cell death.
-
Data Summary
Table 1: Vildagliptin Concentrations Used in In Vitro Studies
| Cell Type | Concentration Range | Duration of Treatment | Reference |
| Human Peripheral Lymphocytes | 125 µg/mL - 500 µg/mL | 24 and 48 hours | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | 21 days (treatment for the last hour) | [8][9] |
| Human Aortic Endothelial Cells (HAECs) | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Vildagliptin Concentration using MTT Assay
This protocol outlines the steps to determine a range of effective and non-toxic concentrations of Vildagliptin for your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Vildagliptin Preparation: Prepare a series of dilutions of Vildagliptin in complete cell culture medium from your stock solution. A suggested starting range could be from 1 nM to 1 mM. Also, prepare a vehicle control containing the same concentration of DMSO as your highest Vildagliptin concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Vildagliptin. Include wells with the vehicle control and untreated cells (medium only).
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the Vildagliptin concentration to determine the optimal non-toxic concentration range.
Protocol 2: Assessing Vildagliptin's Effect on Gene Expression via qRT-PCR
This protocol allows for the quantification of changes in the expression of target genes in response to Vildagliptin treatment.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound at the pre-determined optimal concentration
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the optimal concentration of Vildagliptin for the desired duration. Include vehicle-treated and untreated controls.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in Vildagliptin-treated cells compared to the control.
Visualizations
Caption: Vildagliptin's primary mechanism of action.
Caption: Experimental workflow for Vildagliptin optimization.
Caption: Troubleshooting high cell death with Vildagliptin.
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 3. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Vildagliptin protects endothelial cells against high glucose-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. air.unimi.it [air.unimi.it]
- 10. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE IN VITRO CYTOTOXICITY, GENOTOXICITY AND OXIDATIVE DAMAGE POTENTIAL OF THE ORAL DIPEPTIDYL PEPTIDASE-4 INHIBITOR, LINAGLIPTIN, ON CULTURED HUMAN MONONUCLEAR BLOOD CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in (2R)-Vildagliptin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (2R)-Vildagliptin, with a focus on addressing issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Overall Yield
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the common contributing factors?
A1: Low overall yield in this compound synthesis can stem from several stages of the process. The most common culprits include:
-
Formation of Side Products: The generation of unwanted byproducts, such as the double N-alkylation product, can significantly reduce the yield of the desired product.
-
Incomplete Reactions: Suboptimal reaction conditions in any of the synthetic steps can lead to incomplete conversion of starting materials.
-
Losses During Purification: Significant amounts of the product can be lost during recrystallization or chromatographic purification steps aimed at removing impurities.
-
Racemization: Loss of stereochemical integrity at the chiral center of the L-proline derivative can lead to the formation of the undesired (2S)-enantiomer, thereby reducing the yield of the active this compound.
-
Product Degradation: Vildagliptin is susceptible to degradation under certain acidic, basic, or oxidative conditions, which can occur during the reaction or work-up.
To pinpoint the issue, it is recommended to analyze samples from each step of the synthesis to identify where the yield loss is occurring.
Issue 2: Side Product Formation
Q2: I have identified a significant amount of a side product with a higher molecular weight than Vildagliptin. How can I minimize its formation?
A2: A common higher molecular weight impurity is the double N-alkylation product. This occurs when the secondary amine of a second Vildagliptin molecule reacts with another molecule of the chloroacetylated pyrrolidine (B122466) intermediate. To minimize the formation of this and other side products, consider the following strategies:
-
Control of Stoichiometry: Use a slight excess of 3-amino-1-adamantanol relative to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This ensures the complete consumption of the chloroacetyl intermediate, reducing the likelihood of it reacting with the product.
-
Slow Addition of Reagents: Add the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile solution slowly to the reaction mixture containing 3-amino-1-adamantanol. This maintains a low concentration of the electrophile, favoring the desired mono-alkylation.
-
Optimization of Reaction Temperature: Running the reaction at a controlled, lower temperature can help to reduce the rate of the undesired side reactions. One patent suggests cooling the reaction mixture to <0°C before adding the chloroacetylated intermediate.
Below is a diagram illustrating the desired reaction versus the side reaction leading to the double N-alkylation product.
Caption: Desired vs. Side Reaction in Vildagliptin Synthesis.
Issue 3: Incomplete Reaction
Q3: My reaction seems to stall, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete reaction is often a result of suboptimal reaction conditions. Here are some parameters to investigate and optimize:
-
Solvent: The choice of solvent can significantly impact reaction rates. Tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) are commonly used. Ensure the solvent is anhydrous, as moisture can quench reactive intermediates.
-
Base: A base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the HCl generated during the reaction. Ensure the base is of good quality, finely powdered for maximum surface area, and used in sufficient excess.
-
Catalyst: The addition of a catalyst like potassium iodide (KI) can accelerate the nucleophilic substitution reaction.
-
Temperature and Reaction Time: While lower temperatures can reduce side reactions, the reaction may require a certain temperature threshold to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC and adjust the temperature and reaction time accordingly. A study showed that extending the reaction time for the N-acylation of L-proline to 2.5 hours improved the yield to about 90%.
Experimental Protocol: Optimizing the Coupling Reaction
This protocol provides a starting point for optimizing the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol.
| Parameter | Starting Condition | Optimization Strategy |
| Solvent | Anhydrous THF | Try other aprotic solvents like acetonitrile or dichloromethane (B109758). |
| Base | K₂CO₃ (2.0 eq) | Increase to 2.5-3.0 eq. Ensure it is finely ground. |
| Catalyst | KI (0.1 eq) | Increase to 0.2 eq or consider a phase-transfer catalyst. |
| Temperature | 0°C to RT | Gradually increase the temperature to 40-50°C while monitoring for side product formation. |
| Reaction Time | 10 hours | Monitor by HPLC every 2 hours to determine the optimal reaction time. |
Issue 4: Product Loss During Purification
Q4: I am losing a significant portion of my product during recrystallization. How can I improve my recovery?
A4: Product loss during purification is a common challenge. Here are some tips to improve the yield from recrystallization:
-
Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For Vildagliptin, solvents such as 2-butanone, isopropanol (B130326), and tetrahydrofuran have been used. Experiment with mixed solvent systems to fine-tune the solubility.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of large, pure crystals.
-
Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. Plan your purification steps to minimize the number of transfers.
-
Washing the Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Alternative Purification: If recrystallization consistently leads to low recovery, consider alternative purification methods such as flash column chromatography. One patent describes a purification method using silica (B1680970) gel treatment which can reduce the need for repeated recrystallizations.
Recrystallization Protocol for Vildagliptin
-
Dissolve the crude Vildagliptin in a minimal amount of hot tetrahydrofuran (e.g., 7-10 mL per gram of crude product) by heating to 65-70°C.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath (0-5°C) for 3-4 hours to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold tetrahydrofuran.
-
Dry the crystals under vacuum at a temperature not exceeding 50°C.
Issue 5: Potential Racemization
Q5: How can I be sure that the stereochemistry of my L-proline starting material is maintained throughout the synthesis, and how do I check for the unwanted (2R)-enantiomer in my final product?
A5: Maintaining the stereochemical integrity of the chiral center is crucial for the synthesis of this compound. Racemization can occur at various stages, particularly under harsh basic or acidic conditions or at elevated temperatures.
Prevention of Racemization:
-
Mild Reaction Conditions: Use mild bases and avoid unnecessarily high reaction temperatures, especially during the activation of the carboxylic acid and the coupling steps.
-
Careful pH Control: During work-up and purification, maintain the pH within a neutral or slightly acidic range to minimize the risk of epimerization.
Chiral Purity Analysis:
To determine the enantiomeric purity of your Vildagliptin sample, a chiral HPLC method is required.
Experimental Protocol: Chiral HPLC Analysis of Vildagliptin
| Parameter | Condition |
| Column | Chiralpak IC (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol:Diethylamine (100:0.1, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This protocol is based on a published method and may require optimization for your specific instrumentation and sample. A validated chiral UFLC method has also been reported using a Chiralcel OD-RH column with a mobile phase of 20 mM borax (B76245) buffer (pH 9.0), acetonitrile, and 0.1% triethylamine (B128534) (50:50:0.1, v/v/v) at a flow rate of 1 mL/min.
The following diagram illustrates the troubleshooting workflow for low yield.
Caption: Troubleshooting workflow for low yield.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to Vildagliptin and its key intermediates.
Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
| Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| L-proline | Chloroacetyl chloride, DCC, NH₄HCO₃, TFAA | THF, DCM | ~43% (overall) | |
| L-prolinamide | Chloroacetyl chloride, Thionyl chloride | Microchannel reactor | 85.9% | |
| L-proline | Chloroacetyl chloride, di-tert-butyl dicarbonate, NH₄HCO₃, cyanuric chloride | THF, MeCN, DMF | ~58% (overall) |
Table 2: Synthesis of 3-amino-1-adamantanol
| Starting Material | Key Reagents | Yield (%) | Reference |
| 1-aminoadamantane hydrochloride | H₂SO₄, HNO₃, Boric acid | 95% | |
| Amantadine hydrochloride | Nitrating agent, solid alkali | 75% | |
| Adamantane | Strong acid, nitrile compound | High |
Table 3: Final Coupling Step to Yield Vildagliptin
| Reactants | Base | Catalyst | Solvent | Yield (%) | Reference |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃ | KI | THF | 76.6% | |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃ | KI | Dichloromethane | 70.5% | |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃ | KI | THF | 82% |
Experimental Protocols
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) was added at room temperature. The reaction mixture was then refluxed for 2 hours. After completion, the mixture was cooled to room temperature, and water (20 mL) was added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (B1210297) (200 mL) were added, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (2 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (B1669883) (10.8 g, 0.052 mol) in dichloromethane was added slowly at 10–15 °C. The mixture was stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) was then added, and the mixture was stirred for another hour. After the reaction was complete, the mixture was filtered, and the residue was washed with dichloromethane. The filtrate was concentrated to give the crude product.
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (B1165640) (4.4 mL, 0.0315 mol) was added at 0–5 °C. The reaction mixture was stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) was then added portion-wise while maintaining the temperature at 5–10 °C. The mixture was stirred at room temperature for 45 minutes and then concentrated under vacuum.
Final Synthesis of Vildagliptin
In a reaction vessel, 3-amino-1-adamantanol (2.03 kg), potassium carbonate (4.80 kg), and potassium iodide (96.20 g) were added to dry tetrahydrofuran (16.0 L) with stirring. The mixture was cooled to <0°C. A solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.0 kg) was then added. After reacting for 1.5-2.5 hours, the mixture was warmed to 10°C and stirred until the reaction was complete. The reaction solution was then subjected to work-up, and the crude product was crystallized from 2-butanone. Further purification by recrystallization from isopropanol yielded Vildagliptin.
Technical Support Center: Purification of Crude (2R)-Vildagliptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2R)-Vildagliptin.
Troubleshooting Guide
Question: After synthesis, my crude vildagliptin (B1682220) has a low purity (<98%) and contains several impurities. What is the most common and effective initial purification step?
Answer: The most common initial and often highly effective purification strategy for crude vildagliptin is recrystallization. The choice of solvent is critical for successful purification. Isopropyl alcohol and tetrahydrofuran (B95107) are frequently reported as suitable solvents for this purpose.[1][2][3] For instance, recrystallization from isopropyl alcohol can yield vildagliptin with a purity of over 99.0%, with specific impurities like the dimer impurity reduced to below 0.5%.[1]
A detailed protocol for recrystallization using tetrahydrofuran involves dissolving the crude product, heating to reflux, followed by cooling to 0-5°C to induce crystallization. This method has been shown to reduce certain impurities, such as the disubstitution product, to below 0.1%.[2]
Question: I am observing a persistent impurity in my purified vildagliptin that I suspect is the unreacted starting material, 3-amino-1-adamantanol. How can I effectively remove it?
Answer: The removal of unreacted 3-amino-1-adamantanol can be challenging due to its physical properties. A method involving silica (B1680970) gel treatment has been specifically developed to address this issue. The principle behind this technique is the differential adsorption of the more polar 3-amino-1-adamantanol onto the silica gel.[4]
The process generally involves dissolving the crude vildagliptin in a suitable solvent (such as toluene, methylene (B1212753) dichloride, or ethyl acetate), adding silica gel, and stirring at a controlled temperature (e.g., 30-40°C).[4] After a designated period, the silica gel is filtered off, and the vildagliptin in the filtrate can be further purified by recrystallization. This method has been reported to reduce the 3-amino-1-adamantanol content to below 0.05%.[4]
Question: My final product shows a significant level of a disubstitution impurity. What is the recommended procedure to minimize this impurity?
Answer: Recrystallization using tetrahydrofuran (THF) is a documented method for effectively reducing the disubstitution impurity in vildagliptin.[2] The procedure involves dissolving the crude vildagliptin containing the impurity in THF, typically at a volume-to-weight ratio of 7-10 mL/g, and heating to reflux for about 2 hours. After hot filtration, the filtrate is cooled to 0-5°C to induce crystallization. The resulting crystals are then washed with cold THF and dried. This process has been demonstrated to decrease the disubstitution product content from an initial 0.5-1% to less than 0.1%, achieving a final vildagliptin purity of over 99.8%.[2]
Question: What are the common analytical methods to assess the purity of vildagliptin and quantify impurities?
Answer: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of vildagliptin and quantifying its related substances.[1][5][6][7] Reversed-phase HPLC (RP-HPLC) with a C18 column is a common setup.[5][6] Detection is typically performed using a UV detector at wavelengths around 210 nm or 215 nm.[5][6] Various mobile phase compositions have been reported, often consisting of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[6][7] For specific impurities, other methods like Gas Chromatography (GC) might be employed, for instance, to detect residual 3-amino-1-adamantanol.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical purity target for purified vildagliptin?
A1: For pharmaceutical applications, a high purity of vildagliptin is required. Generally, a purity of greater than 99.5% is targeted, with specific impurities controlled to very low levels, often below 0.15% for individual impurities.[1]
Q2: Are there alternative purification methods to recrystallization?
A2: Yes, besides recrystallization, flash chromatography on silica gel has been used for the purification of vildagliptin.[1] However, for commercial-scale production, chromatographic methods can be less cost-effective and more complex to implement compared to crystallization.[1] Another approach involves the formation of a vildagliptin-saccharin adduct, which can then be purified and subsequently cleaved to yield pure vildagliptin.[1]
Q3: What are some of the known process-related impurities in vildagliptin synthesis?
A3: Several process-related impurities have been identified. These include unreacted starting materials like 3-amino-1-adamantanol, byproducts such as the vildagliptin dimer impurity, and a disubstitution product.[1][2][4] Other potential impurities can arise from side reactions or degradation.
Q4: How can I confirm the identity of impurities?
A4: The structural elucidation of impurities typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) provides accurate mass data, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) helps in determining the chemical structure.[8][9] These techniques, often coupled with isolation of the impurity by preparative chromatography, are powerful tools for impurity identification.
Data Summary
Table 1: Summary of Vildagliptin Purification Strategies and Achieved Purity
| Purification Method | Key Impurity Targeted | Solvents/Reagents | Achieved Purity | Impurity Level | Reference |
| Recrystallization | Dimer Impurity | Isopropyl Alcohol | > 99.5% | < 0.15% | [1] |
| Silica Gel Treatment followed by Recrystallization | 3-amino-1-adamantanol | Toluene, Methylene Dichloride, Ethyl Acetate, etc. | Not specified | < 0.05% | [4] |
| Recrystallization | Disubstitution Product | Tetrahydrofuran | > 99.8% | < 0.1% | [2] |
| Adduct Formation and Cleavage | General Impurities | Saccharin, Dichloromethane | > 99.0% | Dimer < 0.5% | [1] |
| Recrystallization | General Impurities | Isopropyl Alcohol | > 99.9% | Single impurity < 0.1% | [3] |
Experimental Protocols
Protocol 1: Purification of Crude Vildagliptin by Recrystallization from Tetrahydrofuran
This protocol is designed to reduce the disubstitution impurity in crude vildagliptin.[2]
-
Dissolution: Add the crude vildagliptin containing the disubstitution impurity (e.g., 0.5-1%) to a reaction vessel with tetrahydrofuran (THF). The typical solvent ratio is 7-10 mL of THF per gram of crude vildagliptin.
-
Heating to Reflux: Heat the mixture to the reflux temperature of THF (approximately 65-70°C) and maintain reflux for 2 hours with stirring to ensure complete dissolution.
-
Hot Filtration: While hot, filter the solution to remove any insoluble particles.
-
Crystallization: Cool the filtrate to 0-5°C using an ice-water bath. Stir the solution slowly for 3-4 hours to induce and complete crystallization.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the filter cake with a small amount of pre-cooled (0-5°C) THF.
-
Drying: Dry the purified vildagliptin crystals under vacuum to a constant weight.
Diagrams
Caption: General workflow for the purification of crude this compound.
References
- 1. Process For The Purification Of Vildagliptin [quickcompany.in]
- 2. CN107098842A - A kind of purification process of vildagliptin - Google Patents [patents.google.com]
- 3. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 4. CN103992257A - Purification method of vildagliptin crude product - Google Patents [patents.google.com]
- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of (2R)-Vildagliptin in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (2R)-Vildagliptin in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Vildagliptin in standard biological buffers?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What could be the cause?
A2: This is a common issue when working with compounds that are highly soluble in organic solvents but have limited aqueous solubility. The precipitation is likely due to the rapid change in the solvent environment, causing the compound to crash out of solution as it is no longer soluble in the final aqueous concentration. The residual amount of the organic solvent should be insignificant, as it may have physiological effects at low concentrations.[1][2]
Q3: Are there any known incompatibilities of Vildagliptin with common excipients or buffer components?
A3: Yes, Vildagliptin, which contains a secondary amino group, can be incompatible with certain excipients, particularly reducing sugars like lactose, which can promote the formation of degradation products. While less common in simple buffer systems, it is a critical consideration for formulation development.
Q4: How does pH influence the solubility of Vildagliptin?
A4: Vildagliptin is a basic compound and is expected to be more soluble in acidic conditions where it can be protonated.[3] While specific pH-solubility profile data for the (2R)-enantiomer is limited, adjusting the pH of the biological buffer to be more acidic (if experimentally permissible) may enhance its solubility.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of Organic Stock
Symptoms:
-
Cloudiness or visible particles appear immediately or over time after adding the this compound stock solution (e.g., in DMSO) to the aqueous biological buffer.
-
Inconsistent results in downstream assays.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its thermodynamic solubility limit.
-
The percentage of the organic co-solvent in the final solution is too low to maintain solubility.
-
Rapid addition of the stock solution to the buffer, leading to localized high concentrations and precipitation.
Solutions:
-
Decrease the final concentration: If the experimental design allows, reduce the final concentration of this compound in the assay.
-
Increase the co-solvent concentration: Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO, ethanol) for your experimental system (e.g., cell culture, enzyme assay) and adjust the dilution accordingly.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Pre-warm the buffer: Gently warming the biological buffer before adding the stock solution can sometimes help to increase the solubility, but be mindful of the temperature stability of your compound and other assay components.
Issue 2: Low and Variable Bioassay Readouts
Symptoms:
-
Lower than expected biological activity in cell-based or enzymatic assays.
-
High variability between replicate wells or experiments.
Possible Causes:
-
Undissolved this compound particles are present in the assay wells, leading to an inaccurate effective concentration.
-
The compound is precipitating over the course of the experiment, reducing its availability to interact with the biological target.
-
Adsorption of the compound to plasticware.
Solutions:
-
Confirm solubility: Before running the full experiment, perform a visual or spectroscopic check of the final this compound solution in the assay buffer to ensure it is fully dissolved.
-
Incorporate a solubility-enhancing agent: Consider using excipients such as cyclodextrins or formulating a solid dispersion to improve aqueous solubility and prevent precipitation.
-
Use low-binding plates: If adsorption is suspected, switch to low-protein-binding microplates.
-
Include a positive control: Use a known soluble DPP-4 inhibitor to confirm that the assay itself is performing as expected.
Data Presentation
Table 1: Solubility of Vildagliptin in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~15-20 | [2] |
| Ethanol | ~15-16 | [1][2] |
| Dimethylformamide (DMF) | ~20 | [2] |
| Water | Soluble | [4] |
| Methanol | Soluble | [4] |
Note: The data primarily pertains to the (S)-enantiomer of Vildagliptin. The solubility of the (2R)-enantiomer is expected to be in a similar range but should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a Supersaturated Stock Solution and Serial Dilution
This protocol is designed to prepare a working solution of this compound in a biological buffer by leveraging a supersaturated stock in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target biological buffer (e.g., PBS, pH 7.2), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing.
-
Perform serial dilutions: Create a series of intermediate dilutions of the DMSO stock solution with the same organic solvent.
-
Dilute into biological buffer: From the appropriate intermediate dilution, add a small volume to the pre-warmed (if applicable) biological buffer while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum and be consistent across all experimental conditions.
-
Visual inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in the experiment. If precipitation is observed, the final concentration is likely above the solubility limit, and further dilution is required.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of a cyclodextrin (B1172386) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Target biological buffer (e.g., TRIS-HCl, pH 7.4), sterile
-
Magnetic stirrer and stir bar
-
Sterile glassware
Procedure:
-
Prepare the HP-β-CD solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the desired final concentration of this compound) in the target biological buffer. Stir until the HP-β-CD is completely dissolved.
-
Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Allow for complexation: Continue stirring the mixture at room temperature for a defined period (e.g., 2-4 hours) to allow for the formation of the inclusion complex.
-
Filter the solution: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
-
Determine the concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV) to confirm the final working concentration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision tree for selecting a solubility enhancement technique.
References
Mitigating off-target binding in (2R)-Vildagliptin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-Vildagliptin. The information is designed to help mitigate and troubleshoot potential off-target binding during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vildagliptin (B1682220)?
Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately improving glycemic control.
Q2: What are the known off-target interactions of Vildagliptin?
While Vildagliptin is highly selective for DPP-4, studies have identified a few potential off-target interactions:
-
Dipeptidyl Peptidases 8 and 9 (DPP8 and DPP9): Vildagliptin has been shown to have a notable affinity for DPP8 and DPP9, which are involved in immune regulation.[2][3]
-
Phospholipase C (PLC): Research has demonstrated that Vildagliptin can inhibit the activity of phosphoinositide-specific phospholipase C (PI-PLC).[4][5]
-
Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP): While Vildagliptin has been shown to have overall selectivity against FAP and PREP, these are related proteases that are often assessed in selectivity profiling.[2]
Q3: Why is it important to consider these off-target effects in my experiments?
Understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results. Off-target binding can lead to:
-
Misleading phenotypic observations: An observed cellular response may be attributed to the inhibition of the primary target (DPP-4) when it is actually caused by an off-target interaction.
-
Unintended cellular toxicity: Inhibition of other essential proteins can lead to cytotoxicity that is not related to the on-target effect.
-
Confounding in vivo results: Off-target effects can contribute to the overall pharmacological profile of the compound in animal models, making it difficult to isolate the effects of DPP-4 inhibition.
Troubleshooting Guide: Mitigating Off-Target Binding
This guide provides solutions to common issues that may arise due to off-target binding of Vildagliptin.
| Observed Issue | Potential Off-Target Cause | Troubleshooting and Mitigation Strategies |
| Unexpected changes in intracellular calcium signaling or lipid metabolism. | Inhibition of Phospholipase C (PLC). | 1. Confirm PLC Inhibition: Perform a direct in vitro PLC activity assay with and without Vildagliptin (see Experimental Protocols). 2. Use a Structurally Different PLC Inhibitor: Treat cells with a known PLC inhibitor (e.g., U73122) to see if it phenocopies the effects of Vildagliptin. 3. Lower Vildagliptin Concentration: Use the lowest effective concentration of Vildagliptin that inhibits DPP-4 to minimize off-target PLC inhibition. |
| Unexplained effects on immune cell function, such as T-cell activation or cytokine release. | Inhibition of Dipeptidyl Peptidases 8 and 9 (DPP8/9). | 1. Assess DPP8/9 Inhibition: Conduct a competitive binding or enzymatic assay to determine the IC50 of Vildagliptin for DPP8 and DPP9 in your experimental system (see Experimental Protocols). 2. Use a More Selective DPP8/9 Inhibitor: If available, use a specific DPP8/9 inhibitor to investigate if the observed phenotype is reproducible. 3. Control Experiments: Use a DPP-4 inhibitor with a different selectivity profile (i.e., lower affinity for DPP8/9) as a negative control. |
| General cytotoxicity at concentrations higher than the DPP-4 IC50. | Multiple off-target interactions. | 1. Perform a Cell Viability Assay: Determine the cytotoxic concentration (CC50) of Vildagliptin in your cell line and compare it to the DPP-4 inhibitory concentration (IC50). A small therapeutic window may indicate off-target toxicity. 2. Proteome-wide Target Deconvolution: Consider using advanced techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify a broader range of off-target proteins. 3. Rescue Experiment: If possible, overexpress DPP-4 in your cells to see if it rescues the cytotoxic phenotype. |
Quantitative Data on Vildagliptin Binding
| Target | Binding Affinity/Inhibitory Concentration |
| DPP-4 (On-Target) | Ki: 13 nM |
| DPP-9 (Off-Target) | Ki: 0.23 µM[3] |
| DPP-8 (Off-Target) | IC50: 2.2 µM[3] |
| Phospholipase C (Off-Target) | IC50: 100 µM[4] |
Experimental Protocols
Phospholipase C (PLC) Inhibition Assay
This protocol is a generalized method to assess the inhibitory effect of Vildagliptin on PLC activity.
Materials:
-
Purified PLC enzyme
-
Chromogenic or fluorogenic PLC substrate (e.g., p-nitrophenyl phosphorylcholine)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and BSA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of Vildagliptin to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the purified PLC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PLC substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of substrate hydrolysis for each Vildagliptin concentration.
-
Plot the reaction rate against the Vildagliptin concentration and determine the IC50 value.
Competitive Binding Assay for DPP8 and DPP9
This protocol outlines a method to determine the binding affinity of Vildagliptin for DPP8 and DPP9.
Materials:
-
Recombinant human DPP8 or DPP9 protein
-
A known fluorescently labeled ligand for DPP8/9
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
This compound
-
Black, low-binding 96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of Vildagliptin to the wells. Include a vehicle control and a control with no inhibitor.
-
Add the fluorescently labeled ligand to each well at a fixed concentration (typically at or below its Kd).
-
Add the recombinant DPP8 or DPP9 protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by Vildagliptin.
-
Plot the fluorescence polarization values against the Vildagliptin concentration and fit the data to a suitable binding model to determine the Ki or IC50 value.
Visualizations
Caption: Vildagliptin's primary signaling pathway.
References
- 1. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dipeptidyl peptidase IV inhibitors vildagliptin and K-579 inhibit a phospholipase C: a case of promiscuous scaffolds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Potency Showdown: (2R)-Vildagliptin's Elusive Activity Compared to Sitagliptin
For Immediate Release
This guide offers a detailed comparison of the in vitro potency of the dipeptidyl peptidase-4 (DPP-4) inhibitors, with a specific focus on the (2R)-enantiomer of Vildagliptin (B1682220) versus the well-established Sitagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.
Vildagliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus. It is crucial to note that the pharmacologically active agent is the (S)-enantiomer, commercially known as Vildagliptin.[1] The (2R)-enantiomer, (2R)-Vildagliptin, is regarded as an enantiomeric impurity.[1] Extensive literature searches did not yield any publicly available data on the in vitro DPP-4 inhibitory potency (e.g., IC50 value) of this compound, suggesting it is likely inactive or possesses negligible activity compared to the (S)-enantiomer.
Therefore, this guide will present a comparative analysis of the active form, (S)-Vildagliptin, and Sitagliptin.
Quantitative Potency Comparison
The in vitro potency of DPP-4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 (nmol/L) | Reference |
| (S)-Vildagliptin | Human DPP-4 | 4.5 | [2] |
| Sitagliptin | Human DPP-4 | Not explicitly found in the provided results | |
| This compound | Human DPP-4 | Data not publicly available |
Note: The IC50 value for Sitagliptin was not explicitly stated in the provided search results in direct comparison to the 4.5 nmol/L for Vildagliptin. However, other sources indicate it is also a potent inhibitor.
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
DPP-4 is a transmembrane glycoprotein (B1211001) that acts as a serine protease. Its primary role in glucose homeostasis is the rapid inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells. By inhibiting DPP-4, Vildagliptin and Sitagliptin increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.
References
A Comparative Analysis of (2R)-Vildagliptin and Saxagliptin Binding Kinetics with Dipeptidyl Peptidase-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the binding kinetics of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, (2R)-Vildagliptin and Saxagliptin (B632). The information presented is supported by experimental data to facilitate objective comparison and inform drug development strategies. Both agents are classified as Class 1 DPP-4 inhibitors, characterized by their interaction with the S1 and S2 subsites of the enzyme's active center and their formation of a covalent bond with the serine residue Ser630.[1]
Quantitative Comparison of Binding Kinetics
The binding of a drug to its target is a critical determinant of its pharmacological effect. This interaction is characterized by the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kᴅ), which is the ratio of kₒբբ to kₒₙ. A lower Kᴅ value signifies a higher binding affinity. Furthermore, the inhibition constant (Kᵢ) and the dissociation half-life (t₁/₂) provide crucial insights into the inhibitor's potency and the duration of its effect.
| Parameter | This compound | Saxagliptin | Reference(s) |
| Binding Type | Covalent, Reversible | Covalent, Reversible | [2][3] |
| Dissociation Half-life (t₁/₂) at 37°C | 3.5 minutes | 50 minutes | [4] |
| Inhibition Constant (Kᵢ) | ~3 nmol/L | 1.3 nM | [4] |
| Binding Characteristics | Slow, tight-binding substrate | Prolonged dissociation, tight binding | [4][5][6] |
Key Observations:
-
Prolonged Target Engagement by Saxagliptin: Saxagliptin exhibits a significantly longer dissociation half-life from the DPP-4 enzyme compared to Vildagliptin (50 minutes vs. 3.5 minutes at 37°C).[4] This prolonged binding is a key feature that may contribute to a sustained pharmacodynamic effect.[4]
-
Covalent, Reversible Inhibition: Both Vildagliptin and Saxagliptin are cyanopyrrolidine inhibitors that form a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site.[2][3] This covalent interaction is a distinguishing feature of their binding mechanism.
-
Potency: Both inhibitors demonstrate high potency with Kᵢ values in the low nanomolar range, indicating strong binding to the DPP-4 enzyme.[4]
DPP-4 Signaling Pathway and Inhibition Mechanism
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.
By inhibiting DPP-4, Vildagliptin and Saxagliptin prevent the degradation of GLP-1 and GIP, thereby prolonging their bioavailability and enhancing their glucose-lowering effects. The covalent interaction of these inhibitors with the Ser630 residue within the catalytic triad (B1167595) (Ser630, His740, and Asp708) of DPP-4 is central to their inhibitory action.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the binding kinetics of DPP-4 inhibitors.
Enzyme Inhibition Assay (Fluorometric)
This assay determines the inhibitory potency (IC₅₀) of the compounds by measuring the enzymatic activity of DPP-4 in the presence of varying inhibitor concentrations.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound and Saxagliptin stock solutions (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Vildagliptin and Saxagliptin in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the DPP-4 enzyme solution.
-
Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer and enzyme only (100% activity) and a blank well with buffer only.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of the association (kₒₙ) and dissociation (kₒբբ) rates of an inhibitor binding to its target enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant human DPP-4 enzyme
-
Running buffer (e.g., HBS-EP+)
-
This compound and Saxagliptin solutions of varying concentrations
Procedure:
-
Ligand Immobilization: Covalently immobilize the DPP-4 enzyme (ligand) onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the protein.
-
Analyte Injection (Association): Inject a series of concentrations of the inhibitor (analyte) over the sensor chip surface at a constant flow rate. The binding of the inhibitor to the immobilized DPP-4 results in a change in the refractive index, which is measured as a response unit (RU).
-
Dissociation: After the association phase, switch to flowing only the running buffer over the chip. The dissociation of the inhibitor from the DPP-4 is monitored as a decrease in the RU.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the sensor surface before the next injection cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ). The equilibrium dissociation constant (Kᴅ) is then calculated as kₒբբ/kₒₙ.
Conclusion
Both this compound and Saxagliptin are potent, covalent, and reversible inhibitors of the DPP-4 enzyme. The primary distinction in their binding kinetics lies in their dissociation rates, with Saxagliptin exhibiting a significantly slower dissociation from the enzyme, leading to a more prolonged target engagement. This comprehensive comparison, including quantitative data and detailed experimental approaches, provides a valuable resource for researchers in the field of diabetes drug discovery and development. The provided methodologies can serve as a foundation for designing and interpreting experiments aimed at characterizing the binding properties of novel DPP-4 inhibitors.
References
- 1. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetmeduni.ac.at [vetmeduni.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of (2R)-Vildagliptin and Linagliptin in Preclinical Diabetic Models
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, (2R)-Vildagliptin and Linagliptin (B1675411) are prominent therapeutic agents. This guide provides a comparative overview of their in vivo efficacy as demonstrated in various preclinical diabetic animal models, offering insights for researchers and drug development professionals. The following sections detail their performance based on key diabetic parameters, outline the experimental methodologies employed in these studies, and illustrate the underlying signaling pathways.
In Vivo Efficacy: A Head-to-Head Comparison
While direct head-to-head preclinical studies comprehensively comparing this compound and Linagliptin across all diabetic parameters are limited, a study in a streptozotocin (B1681764) (STZ)-induced type 1 diabetic rat model offered a direct comparison of their effects on glucose homeostasis and organ protection. Both drugs were administered orally at a dose of 5 mg/kg/day for 30 days.[1][2]
Key Findings:
-
Glycemic Control: Both Vildagliptin (B1682220) and Linagliptin demonstrated significant efficacy in improving glycemic control compared to the diabetic control group. However, the study indicated that Vildagliptin was superior to Linagliptin in restoring glucose homeostasis in this particular model.[1][2]
-
Insulin (B600854) Levels: The findings revealed that vildagliptin improves pulmonary dysfunctions associated with Diabetes Mellitus (DM) by restoring glucose homeostasis and insulin levels.[1][2]
-
Oxidative Stress: Both agents showed capabilities in mitigating oxidative stress, a key factor in diabetic complications. The study highlighted that Vildagliptin treatment resulted in a more pronounced restoration of redox marker levels compared to Linagliptin.[1]
Data from other individual studies further support the efficacy of each drug in various diabetic models. For instance, Vildagliptin treatment in diabetic rats has been shown to significantly reduce blood glucose and HbA1c levels, while increasing serum insulin.[3] Similarly, Linagliptin has been demonstrated to delay the onset of diabetes and preserve β-cell mass in non-obese diabetic (NOD) mice.[4]
Quantitative Efficacy Data
| Parameter | Animal Model | This compound Treatment | Linagliptin Treatment | Reference |
| Blood Glucose | STZ-induced diabetic rats | Significant reduction | Significant reduction (less pronounced than Vildagliptin) | [1][2] |
| High-fat diet/STZ-induced diabetic rats | Significant reduction | Not directly compared | [3][5] | |
| HbA1c | High-fat diet/STZ-induced diabetic rats | Significant reduction | Not directly compared | [3] |
| Serum Insulin | High-fat diet/STZ-induced diabetic rats | Significant increase | Not directly compared | [3] |
| β-cell Mass | Not directly compared | Preservation of beta cell mass | Greater total β-cell mass compared to vehicle | [3][4] |
| Oxidative Stress (Lung MDA) | STZ-induced diabetic rats | Significant reduction | Significant reduction (less pronounced than Vildagliptin) | [1] |
| Oxidative Stress (Lung GSH & SOD) | STZ-induced diabetic rats | Significant increase | Significant increase (less pronounced than Vildagliptin) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Linagliptin.
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to induce a state of hyperglycemia resembling type 1 or type 2 diabetes, depending on the protocol.[6][7][8]
-
Animal Strain: Male Sprague-Dawley or Wistar rats are commonly used.[6][9]
-
Induction of Diabetes:
-
Type 1 Diabetes Model: A single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight is administered.[7][10] STZ is typically dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use.
-
Type 2 Diabetes Model: This often involves a combination of a high-fat diet (HFD) for several weeks to induce insulin resistance, followed by a lower dose of STZ (e.g., 35-40 mg/kg, i.p.) to induce partial β-cell dysfunction.[3][8]
-
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels from the tail vein. A blood glucose concentration ≥ 250 mg/dL or ≥16.7 mmol/L is generally considered diabetic.[2][8]
-
Treatment: Following confirmation of diabetes, animals are randomly assigned to control and treatment groups. This compound or Linagliptin is administered orally, often daily, at specified doses (e.g., 5 mg/kg/day or 10 mg/kg/day) for a defined period (e.g., 30 days or 12 weeks).[1][2][3][5]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the body's ability to handle a glucose load.[11][12][13][14]
-
Fasting: Animals are fasted overnight (typically 12-16 hours) before the test, with free access to water.[12][13][14]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.[11]
-
Glucose Administration: A glucose solution (commonly 2 g/kg body weight) is administered orally via gavage.[11][15]
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration, such as 15, 30, 60, 90, and 120 minutes.[11][14]
-
Analysis: Blood glucose levels at each time point are measured using a glucometer. The data is often plotted as a curve of blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.[5][14]
Visualizing the Mechanisms
To understand the pharmacological action of this compound and Linagliptin, it is essential to visualize their shared signaling pathway and the experimental workflow used to evaluate their efficacy.
Caption: DPP-4 Inhibition Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the mechanism by which vildagliptin and linagliptin inhibit pyroptosis in lung injury through the NLRP3 inflammatory pathway in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. The DPP4 inhibitor linagliptin delays the onset of diabetes and preserves β-cell mass in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 12. e-jarb.org [e-jarb.org]
- 13. mmpc.org [mmpc.org]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. olac.berkeley.edu [olac.berkeley.edu]
A Comparative Analysis of (2R)-Vildagliptin and Alogliptin for Dipeptidyl Peptidase-4 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2R)-Vildagliptin and Alogliptin (B1666894), two selective inhibitors of dipeptidyl peptidase-4 (DPP-4). This analysis is supported by experimental data on their inhibitory potency, selectivity, pharmacokinetic profiles, and clinical efficacy.
This compound and Alogliptin are both members of the gliptin class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Their therapeutic effect is derived from the inhibition of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][2]
In Vitro Inhibitory Potency and Selectivity
The in vitro inhibitory activity of this compound and Alogliptin against DPP-4, as well as their selectivity over the related proteases DPP-8 and DPP-9, are critical parameters in their pharmacological profiles. A higher selectivity for DPP-4 is generally considered desirable to minimize potential off-target effects.
| Parameter | This compound | Alogliptin |
| DPP-4 IC50 | ~3 nM (Ki) | ~6.9 nM |
| DPP-8 Inhibition | Ki of 810 nM | >10,000-fold selectivity for DPP-4 |
| DPP-9 Inhibition | Ki of 97 nM | >10,000-fold selectivity for DPP-4 |
| Selectivity (DPP-4 vs DPP-8) | ~270-fold | >10,000-fold |
| Selectivity (DPP-4 vs DPP-9) | ~32-fold | >10,000-fold |
Note: IC50 and Ki values can vary between studies depending on assay conditions.
dot
Caption: DPP-4 Inhibition Signaling Pathway.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Alogliptin influence their dosing regimens and potential for drug-drug interactions.
| Parameter | This compound | Alogliptin |
| Bioavailability | ~85% | ~100% |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~1-2 hours |
| Terminal Half-life (t1/2) | ~2 hours | ~21 hours |
| Protein Binding | Low | ~20% |
| Metabolism | Primarily hydrolysis | Negligible (CYP450-related metabolism is minor) |
| Excretion | Primarily renal (metabolites and parent drug) | Primarily renal (unchanged drug) |
Clinical Efficacy: Head-to-Head Comparison
Clinical studies have directly compared the glucose-lowering effects of Vildagliptin (B1682220) and Alogliptin.
Study 1: DPP-4 Inhibitor-Naive Patients
In a 24-week study involving patients new to DPP-4 inhibitor therapy, the following changes in HbA1c from baseline were observed:[3][4]
| Treatment Group | Mean Change in HbA1c from Baseline |
| Alogliptin (25 mg/day) | -0.5% ± 0.7% |
| Vildagliptin (50 mg twice daily) | -0.7% ± 0.9% |
In this study, the glucose-lowering effects of the two drugs were comparable.[3][4]
Study 2: Patients Switched from Sitagliptin (B1680988)
Another study investigated the effects of switching patients inadequately controlled on sitagliptin to either Vildagliptin or Alogliptin for 12 weeks.[5][6]
| Treatment Group | Mean Change in HbA1c from Baseline | Mean Plasma Glucose (Baseline vs. 12 Weeks) |
| Vildagliptin (50 mg twice daily) | No significant change (8.01% vs. 8.02%) | 175.5 mg/dL vs. 179.1 mg/dL |
| Alogliptin (25 mg once daily) | Significant increase (8.0% to 8.3%) | 175.4 mg/dL to 195.3 mg/dL |
The results of this study suggest that the glucose-lowering effect of Vildagliptin was stronger than that of Alogliptin in this patient population.[5][6]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical method for determining the in vitro potency (IC50) of inhibitors against human recombinant DPP-4.[7][8][9]
Materials:
-
Human recombinant DPP-4 enzyme
-
This compound and Alogliptin
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitors (this compound, Alogliptin) in DMSO.
-
Create serial dilutions of the inhibitors in assay buffer to generate a range of concentrations for IC50 determination.
-
Dilute the human recombinant DPP-4 enzyme to a working concentration in the assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% enzyme activity): Add DPP-4 enzyme and assay buffer (with a final DMSO concentration matching the inhibitor wells).
-
Inhibitor wells: Add DPP-4 enzyme and the serially diluted inhibitor solutions.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
dot
Caption: Workflow for DPP-4 Inhibition Assay.
Conclusion
Both this compound and Alogliptin are potent inhibitors of the DPP-4 enzyme. Alogliptin demonstrates significantly higher in vitro selectivity for DPP-4 over DPP-8 and DPP-9 compared to this compound.[1][10] The pharmacokinetic profiles of the two drugs differ notably in their half-life, with Alogliptin having a much longer half-life, allowing for once-daily dosing, whereas this compound's shorter half-life necessitates twice-daily administration.[11] Clinical data suggests comparable efficacy in treatment-naive patients, though some studies indicate a stronger glucose-lowering effect for Vildagliptin in patients switching from other DPP-4 inhibitors.[3][4][5][6] The choice between these two agents may depend on factors such as desired dosing frequency, potential for off-target effects, and individual patient response.
References
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of the effects of alogliptin and vildagliptin on glucose metabolism in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
Vildagliptin's Neuroprotective Potential: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the neuroprotective effects of (2R)-Vildagliptin in preclinical models of neurodegenerative diseases. We provide a comprehensive overview of supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established anti-diabetic medication. Beyond its glycemic control, a growing body of preclinical evidence suggests its potential as a neuroprotective agent. This guide synthesizes findings from various studies to validate and compare its efficacy against other compounds in models of Parkinson's and Alzheimer's disease.
Comparative Efficacy of Vildagliptin in Preclinical Models
Vildagliptin has demonstrated significant neuroprotective effects in various animal models of neurodegeneration. These effects are primarily attributed to its ability to increase the levels of glucagon-like peptide-1 (GLP-1), which in turn modulates key signaling pathways involved in neuronal survival, inflammation, and apoptosis.[1][2]
Performance in Parkinson's Disease Models
In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, Vildagliptin administration has been shown to mitigate motor deficits and protect dopaminergic neurons.[3][4] Studies have demonstrated that Vildagliptin treatment can significantly improve performance in behavioral tests such as the rotarod and pole tests.[3] At a molecular level, Vildagliptin has been observed to increase the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatum, indicating a preservation of dopaminergic neurons.[3][4][5] Furthermore, it modulates apoptosis-related proteins by restoring the Bax/Bcl2 ratio and reducing cleaved caspase-3 levels.[3][4]
| Parameter | Model | Vildagliptin Treatment | Outcome | Comparator Treatment | Outcome | Reference |
| Motor Function | MPTP Mouse | 50 mg/kg, p.o. | Significant improvement in rotarod and pole test performance. | - | - | [3] |
| Dopaminergic Neuron Survival | MPTP Mouse | 50 mg/kg, p.o. | Increased number of TH-positive neurons in SNpc and striatum. | Sitagliptin | Beneficial neuroprotective and neuroregenerative actions in 6-OHDA rat model. | [6][7] |
| Apoptosis | MPTP Mouse | 50 mg/kg, p.o. | Restored Bax/Bcl2 ratio and reduced cleaved caspase-3. | - | - | [3][4] |
| Signaling Pathways | MPTP Mouse | 50 mg/kg, p.o. | Increased p-Akt/Akt ratio, decreased p-ERK/ERK and p-JNK/JNK ratios. | - | - | [5] |
Performance in Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, often induced by agents like streptozotocin (B1681764) (STZ) or aluminum chloride, Vildagliptin has shown promise in improving cognitive function and reducing pathological hallmarks of the disease.[8] Treatment with Vildagliptin has been associated with improved spatial memory in the Morris water maze test.[8] Histological analysis has revealed a significant increase in the number of healthy pyramidal neurons in the CA3 region of the hippocampus following Vildagliptin administration.[8] Furthermore, studies have indicated that DPP-4 inhibitors, including Vildagliptin, can reduce the levels of amyloid-β (Aβ) and phosphorylated tau, key pathological markers of Alzheimer's disease.[9][10]
| Parameter | Model | Vildagliptin Treatment | Outcome | Comparator Treatment | Outcome | Reference |
| Cognitive Function | Aluminum Chloride Rat | 10 mg/kg/day, p.o. | Improved spatial memory (reduced escape latency in Morris water maze). | Rivastigmine (6 mg/kg/day) | Improved escape latency. | [8] |
| Neuronal Survival | Aluminum Chloride Rat | 10 mg/kg/day, p.o. | Significant increase in healthy pyramidal cell count in the hippocampus. | Rivastigmine (6 mg/kg/day) | Increased healthy cell count. | [8] |
| Pathology | STZ-induced Rat | 10 mg/kg/day, p.o. | Dose-dependent attenuation of Aβ and tau phosphorylation. | Saxagliptin | Decreased Aβ42, total tau, and p-tau levels. | [9][10] |
| Neuroinflammation | STZ-induced Rat | Not specified | Reduced levels of TNF-α and IL-1β. | Linagliptin | Reduction in GFAP. | [11] |
Key Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This model is widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.
Workflow:
Experimental workflow for the MPTP mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the experiment.
-
Drug Administration: Vildagliptin (e.g., 50 mg/kg) is administered orally (p.o.) daily for a period of 14 days.[3]
-
Induction of Parkinsonism: For the last 7 days of Vildagliptin treatment, mice are co-injected intraperitoneally (i.p.) with MPTP (e.g., 30 mg/kg).[3]
-
Behavioral Assessment: Motor coordination and balance are assessed using tests like the rotarod and pole test.
-
Tissue Processing: Following behavioral tests, animals are sacrificed, and brains are collected for histological and biochemical analysis.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify dopaminergic neurons.
Methodology:
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose (B13894) solution), and sectioned using a cryostat.
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% donkey serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH).[12]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., anti-chicken IgG conjugated to a fluorophore).
-
Imaging: Sections are mounted on slides and imaged using a fluorescence microscope.[13] The number of TH-positive cells is then quantified.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Tissue Rehydration and Permeabilization: Paraffin-embedded brain sections are deparaffinized, rehydrated, and then permeabilized (e.g., with Proteinase K and 0.1% Triton X-100) to allow enzyme access to the nucleus.[14][15]
-
Labeling: Sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.[15]
-
Counterstaining and Mounting: Nuclei are often counterstained with a DNA dye like DAPI. Sections are then mounted for microscopic examination.[14]
-
Analysis: Apoptotic cells are identified by the presence of the fluorescent label within the nucleus and quantified.
Signaling Pathways Modulated by Vildagliptin
The neuroprotective effects of Vildagliptin are mediated through the modulation of several key intracellular signaling pathways. As a DPP-4 inhibitor, Vildagliptin increases the bioavailability of GLP-1, which then activates its receptor (GLP-1R) on neuronal cells. This activation triggers downstream signaling cascades crucial for cell survival and function.
Signaling pathways modulated by Vildagliptin.
Key Pathways:
-
PI3K/Akt Pathway: Activation of this pathway is a central mechanism for Vildagliptin's neuroprotective effects. By increasing the phosphorylation of Akt, it promotes neuronal survival and inhibits apoptosis.[5]
-
MAPK Pathway (ERK and JNK): Vildagliptin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It tends to decrease the phosphorylation of pro-apoptotic kinases like JNK while promoting the activity of pro-survival kinases like ERK.[5]
-
Anti-inflammatory Pathways: Vildagliptin has been observed to reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
References
- 1. Vildagliptin modulates the microbiota and induces an immunometabolic profile compatible with neuroprotection in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-4 Inhibitors for the Treatment of Parkinson’s Disease (Supplement) | Parkinson's Disease [michaeljfox.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Effect of Vildagliptin on Cognitive Deficits in an Experimental Model of Alzheimer’s Disease – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - Angelopoulou - Annals of Translational Medicine [atm.amegroups.org]
- 11. Exploring the Therapeutic Potential of DPP4 Inhibitors in Alzheimer's Disease: Molecular Insight and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 13. protocols.io [protocols.io]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. genscript.com [genscript.com]
Comparative Guide to Analytical Methods for (2R)-Vildagliptin Cross-Validation
This guide provides a comparative analysis of various analytical methodologies for the quantification and chiral separation of vildagliptin (B1682220), with a specific focus on its (2R) enantiomer. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental protocols and performance data to aid in method selection and cross-validation.
Introduction
Vildagliptin, an oral hypoglycemic agent, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The active form of the drug is the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. Therefore, robust and reliable analytical methods are crucial for the enantiomeric purity assessment and quality control of vildagliptin in bulk drug substances and pharmaceutical formulations. This guide compares several chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE), based on published validation data.
Quantitative Data Summary
The performance of various analytical methods for the determination of vildagliptin and its (R)-enantiomer is summarized in the tables below. These tables provide a comparative overview of key validation parameters as reported in the literature.
Table 1: Comparison of Chromatographic Methods for Vildagliptin Enantiomer Separation
| Parameter | Chiral UFLC Method | Chiral HPLC Method | Capillary Electrophoresis Method |
| Stationary Phase | Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) | Chiralpak-IC (250 mm × 4.6 mm, 5 µm) | Fused silica (B1680970) capillary |
| Mobile Phase/BGE | 20 mM Borax (B76245) buffer (pH 9.0):ACN:0.1% TEA (50:50:0.1, v/v/v) | Ethanol (B145695):Diethylamine (B46881) (100:0.1, v/v) | 75 mM Acetate (B1210297) buffer (pH 4.5) containing 50 mM α-CD |
| Flow Rate/Voltage | 1.0 mL/min | 0.5 mL/min | 18 kV |
| Detection | UV at 210 nm | UV (wavelength not specified) | UV at 205 nm |
| Retention/Migration Time | (R)-vilda: 5.2 min, (S)-vilda: 7.2 min | (R)-enantiomer eluted before (S)-enantiomer | Baseline separation within 9 min |
| Linearity Range | 1 - 12 µg/mL (for S-vilda) | Not explicitly stated for R-enantiomer | Not explicitly stated |
| Correlation Coefficient (r²) | 0.999 (for S-vilda) | Not explicitly stated | Not explicitly stated |
| LOD | 0.024 µg/mL (for S-vilda) | 0.15 µg/mL (for R-enantiomer) | Not explicitly stated |
| LOQ | 0.075 µg/mL (for S-vilda) | 0.5 µg/mL (for R-enantiomer) | Not explicitly stated |
| Accuracy (% Recovery) | 99.19% - 100.4% (for S-vilda) | 95% - 105% (for R-enantiomer) | Not explicitly stated |
| Precision (% RSD) | Intra-day: 0.346%, Inter-day: 0.364% | Not explicitly stated | Not explicitly stated |
Table 2: Performance Data for Achiral RP-HPLC Methods for Vildagliptin
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Kromasil-C18 (250 mm x 4.5 mm, 5 µm) | Grace Cyano (250 mm × 4.6 mm, 5 µm) | C18 column (250 mm x 4.6 mm, 5 µm) | Altima C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 3.5):ACN (80:20, v/v) | 25 mM Ammonium bicarbonate buffer:ACN (65:35, v/v) | Buffer:Acetonitrile (B52724) (50:50, v/v) | Not specified |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 263 nm | 207 nm | 220 nm | 266 nm |
| Retention Time | 2.600 min | Not specified | 5.017 min | Not specified |
| Linearity Range | 5 - 17.5 µg/mL | 50 - 250 µg/mL | 10 - 60 µg/mL | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | Not specified | Not specified | 0.9996 | 0.999 |
| LOD | 0.0182 µg/mL | 0.75 µg/mL | 0.025 µg/mL | 0.06 µg/mL |
| LOQ | 0.0553 µg/mL | 2.51 µg/mL | 0.054 µg/mL | 0.21 µg/mL |
| Accuracy (% Recovery) | Not specified | Not specified | 98.11% - 101.16% | 99.73% |
| Precision (% RSD) | Not specified | Not specified | Intra-day: 0.68%, Inter-day: 0.61% | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information from the cited literature and are intended to be representative of the methods used for vildagliptin analysis.
Chiral Ultra-Fast Liquid Chromatography (UFLC)[7][8]
-
Instrumentation: Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system with a UV detector.
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 20 mM borax buffer solution (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% triethylamine (B128534) (TEA) in the ratio of 50:50:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: 50 mg of vildagliptin was dissolved in 50 mL of HPLC grade methanol (B129727) to get a final concentration of 1 mg/mL. The solution was sonicated for 15 minutes.
Chiral High-Performance Liquid Chromatography (HPLC)[2]
-
Instrumentation: Waters Alliance HPLC (Alliance 2695 Model) with a 2487 dual λ absorbance detector.
-
Column: Chiralpak-IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ethanol and diethylamine in the ratio of 100:0.1 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Room temperature.
-
Detection: UV detector (wavelength not specified).
-
Injection Volume: 10 µL.
-
Sample Preparation: A target analyte concentration of 2000 µg/mL of vildagliptin was prepared.
Capillary Electrophoresis (CE)[5][6]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin (α-CD) as a chiral selector.
-
Applied Voltage: 18 kV.
-
Capillary Temperature: 15°C.
-
Detection: UV at 205 nm.
-
Injection: 50 mbar for 3 seconds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Analysis[1]
-
Instrumentation: Waters HPLC 2695 with a PDA detector.
-
Column: Kromasil-C18 (250 mm x 4.5 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 mmol potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in the ratio of 80:20 (v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: 263 nm.
Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods.
Caption: Workflow for Chiral Liquid Chromatography Analysis of Vildagliptin.
Caption: Logical Comparison of Analytical Techniques for Vildagliptin Analysis.
Reproducibility of (2R)-Vildagliptin's Anti-inflammatory Effects In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory effects of (2R)-Vildagliptin against another dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, and the corticosteroid Dexamethasone. The information presented is based on available experimental data to aid in the evaluation of Vildagliptin's anti-inflammatory profile.
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of Vildagliptin are attributed to its ability to modulate key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. While direct comparative studies providing IC50 values for Vildagliptin under standardized in vitro inflammatory conditions are limited in the public domain, this guide synthesizes available data for Vildagliptin, Sitagliptin, and Dexamethasone to offer a comparative perspective.
Data Summary of In Vitro Anti-inflammatory Effects
| Compound | Target Cytokine | Cell Line | Stimulant | Observed Effect | Quantitative Data (IC50 or % Inhibition) |
| This compound | TNF-α, IL-1β, IL-6, IL-8, IL-18 | Various (e.g., endothelial cells, chondrocytes) | Various (e.g., FFAs, TNF-α) | Inhibition of pro-inflammatory cytokine production through suppression of NF-κB and NLRP3 inflammasome pathways.[1] | Specific IC50 values or comprehensive dose-response data for cytokine inhibition in LPS-stimulated macrophages are not readily available in the reviewed literature. |
| Sitagliptin | IL-6 | HUVECs | LPS (Lipopolysaccharide) | Significant reduction in IL-6 production.[2] | Pre-treatment with 1 nM, 5 nM, 10 nM, 50 nM, 150 nM, and 500 nM significantly reduced LPS-stimulated IL-6 production.[2] |
| TNF-α, IL-6 | Cardiomyoblasts (H9c2 cells) | LPS | Dose-dependent downregulation of TNF-α and IL-6 mRNA and protein expression. | - | |
| Dexamethasone | TNF-α | Macrophages (RAW 264.7) | LPS | Significant suppression of TNF-α secretion. | 1µM Dexamethasone significantly suppressed LPS-induced TNF-α secretion. |
| IL-1β | Macrophages (RAW 264.7) | LPS | Inhibition of IL-1β gene expression. | Dose-dependent inhibition of NF-κB/Rel and AP-1 activation. | |
| MCP-1 | Human Retinal Pericytes | TNF-α | >80% inhibition of MCP-1 secretion. | IC50 of 3 nM. |
Note: The presented data is compiled from different studies and experimental conditions. Direct comparison of absolute values should be made with caution. The lack of standardized comparative studies highlights a gap in the current understanding of the relative in vitro anti-inflammatory potency of Vildagliptin.
Key Anti-inflammatory Signaling Pathways Modulated by Vildagliptin
Vildagliptin exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades, primarily the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Vildagliptin has been shown to suppress the activation of this pathway, thereby reducing the expression of downstream targets like TNF-α and IL-1β.[1]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Vildagliptin has been demonstrated to suppress the activation of the NLRP3 inflammasome complex.
Experimental Protocols
To ensure the reproducibility of in vitro anti-inflammatory assessments, a detailed and standardized experimental protocol is crucial. The following protocol is a representative example for evaluating the anti-inflammatory effects of test compounds in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Maintenance:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Experimental Workflow:
References
A Head-to-Head Comparison of Vildagliptin and Other Gliptins for Researchers
This guide provides a comprehensive, data-driven comparison of Vildagliptin (B1682220) with other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their pharmacological properties, experimental evaluation, and underlying mechanisms of action.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that improve glycemic control in type 2 diabetes mellitus. They function by preventing the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. This guide focuses on a head-to-head comparison of Vildagliptin with other widely used gliptins such as Sitagliptin, Saxagliptin, and Linagliptin.
A critical point to note is the stereochemistry of Vildagliptin. The pharmacologically active agent is the (2S)-enantiomer, referred to as Vildagliptin in clinical and preclinical literature. Its counterpart, (2R)-Vildagliptin, is considered an enantiomeric impurity and is not intended for therapeutic use. Consequently, there is a significant lack of publicly available, peer-reviewed pharmacological data for this compound. The comparative data presented herein pertains to the active (S)-Vildagliptin.
Data Presentation: Quantitative Comparison of Gliptins
The following tables summarize key quantitative data for Vildagliptin and other selected gliptins, providing a basis for objective comparison of their in vitro potency and pharmacokinetic profiles.
Table 1: In Vitro DPP-4 Inhibition
| Gliptin | IC50 (nM) | Source |
| Vildagliptin | 4.5 | [1] |
| Sitagliptin | 19 | [2] |
| Saxagliptin | 0.6 | [3] |
| Linagliptin | 1 | [4] |
| Alogliptin | <10 | [5] |
Note: IC50 values can vary between studies depending on the assay conditions.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Vildagliptin | Sitagliptin | Saxagliptin | Linagliptin |
| Oral Bioavailability (%) | 85 | ~87 | ~75 | ~30 |
| Tmax (hours) | 1.7 | 1-4 | 2 | 1.5 |
| Plasma Protein Binding (%) | 9.3 | 38 | Low | 70-80 (concentration-dependent) |
| Terminal Half-life (hours) | ~2-3 | ~12.4 | 2.5 (parent), 3.1 (active metabolite) | >100 (effective) |
| Primary Route of Elimination | Hepatic metabolism (hydrolysis) | Renal excretion (unchanged) | Hepatic metabolism (CYP3A4/5) and renal excretion | Fecal excretion (unchanged) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of DPP-4 inhibitors.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds (e.g., Vildagliptin, other gliptins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the test compound dilutions. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Add the recombinant human DPP-4 enzyme solution to all wells except for the blank controls.
-
Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in a kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol describes an in vivo experiment to assess the effect of a DPP-4 inhibitor on glucose tolerance in a diabetic mouse model, such as the db/db mouse.
Animal Model:
-
Male db/db mice (a model of type 2 diabetes) or other suitable diabetic models.
-
Age-matched non-diabetic control mice.
Materials:
-
Test compound (e.g., Vildagliptin) formulated for oral administration.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, micro-capillary tubes).
Procedure:
-
Acclimatize the mice to the experimental conditions for at least one week.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle orally to the respective groups of mice.
-
After a specified pre-treatment period (e.g., 30-60 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
-
Compare the AUC values between the treated and vehicle control groups to determine the efficacy of the test compound in improving glucose tolerance.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows.
References
Validating the Cardiovascular Safety of (2R)-Vildagliptin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cardiovascular safety profile of (2R)-Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Through a synthesis of data from pivotal clinical trials and meta-analyses, this document compares the cardiovascular outcomes of vildagliptin (B1682220) with other DPP-4 inhibitors and placebo. Detailed experimental protocols and an examination of the underlying signaling pathways offer a complete picture for researchers in the field.
Executive Summary
Extensive clinical evidence from numerous studies involving tens of thousands of patients confirms that vildagliptin does not increase the risk of major adverse cardiovascular events (MACE) compared to placebo or other antidiabetic agents.[1][2][3] Meta-analyses of large-scale clinical trials have consistently demonstrated a neutral effect on cardiovascular outcomes, including myocardial infarction, stroke, and cardiovascular death.[2][3] Furthermore, vildagliptin has shown a neutral safety profile concerning hospitalization for heart failure.[1][3]
Comparative Cardiovascular Outcome Data
The following tables summarize key cardiovascular outcome data from major clinical trials and meta-analyses involving vildagliptin and its comparators.
Table 1: Meta-Analysis of Adjudicated Cardiovascular Events with Vildagliptin
| Outcome | Vildagliptin Group | Comparator Group | Risk Ratio (95% CI) | Reference |
| Major Adverse Cardiovascular Events (MACE) | 83/9599 (0.86%) | 85/7847 (1.20%) | 0.82 (0.61 - 1.11) | [1][3] |
| Myocardial Infarction | - | - | 0.87 (0.56 - 1.38) | [2] |
| Stroke | - | - | 0.84 (0.47 - 1.50) | [2] |
| Cardiovascular Death | - | - | 0.77 (0.45 - 1.31) | [2] |
| Heart Failure (Adjudicated Events) | 41/9599 (0.43%) | 32/7847 (0.45%) | 1.08 (0.68 - 1.70) | [1][3] |
Data from a meta-analysis of 40 Phase III and IV studies. Comparators included placebo and all non-vildagliptin treatments.
Table 2: Comparison of Cardiovascular Risk of DPP-4 Inhibitors vs. Sitagliptin (Real-World Data)
| DPP-4 Inhibitor | Hazard Ratio (95% CI) for Major CVD Events | p-value | Reference |
| Vildagliptin | 0.97 (0.94 - 1.01) | 0.163 | [4] |
| Saxagliptin | 0.76 (0.71 - 0.81) | <0.001 | [4] |
| Linagliptin | 0.95 (0.92 - 0.98) | <0.001 | [4] |
Data from a Korean nationwide real-world data analysis. Major CVD events were defined as myocardial infarction, stroke, or death.[4]
Key Experimental Protocols
Understanding the methodologies of pivotal trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the VIVIDD and VERIFY trials.
Vildagliptin in Ventricular Dysfunction Diabetes (VIVIDD) Trial
The VIVIDD trial was a randomized, placebo-controlled study designed to assess the safety of vildagliptin in patients with type 2 diabetes and heart failure with reduced ejection fraction.[5][6]
-
Objective: To evaluate the effect of vildagliptin on left ventricular ejection fraction (LVEF) in patients with type 2 diabetes and heart failure.
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: 254 patients with type 2 diabetes, NYHA class I-III heart failure, and a left ventricular ejection fraction <40%.[5]
-
Intervention: Patients were randomized to receive either vildagliptin 50 mg twice daily or a matching placebo, in addition to their standard heart failure and diabetes medications.
-
Primary Endpoint: The primary endpoint was the change from baseline in LVEF at 52 weeks.
-
Cardiovascular Safety Assessment: Adjudication of all cardiovascular events by an independent clinical endpoint committee.
Vildagliptin Efficacy in combination with metfoRmIn (B114582) For earlY treatment of type 2 diabetes (VERIFY) Trial
The VERIFY trial was a long-term study assessing the durability of glycemic control with an early combination therapy of vildagliptin and metformin.[7][8][9]
-
Objective: To determine if early combination therapy with vildagliptin and metformin provides greater and more durable long-term glycemic control compared to metformin monotherapy.[7][8]
-
Study Design: A 5-year, multicenter, randomized, double-blind, parallel-group study.[7][8]
-
Patient Population: 2001 treatment-naïve patients recently diagnosed with type 2 diabetes (HbA1c between 6.5% and 7.5%).[9]
-
Intervention: Patients were randomized to either an early combination of vildagliptin (50 mg twice daily) and metformin or standard-of-care metformin monotherapy with a later addition of vildagliptin if glycemic control was not maintained.[7][9]
-
Primary Endpoint: Time to initial treatment failure, defined as an HbA1c level of 7.0% or higher at two consecutive visits.[7][9]
-
Cardiovascular Safety Assessment: While not a primary cardiovascular outcome trial, the long-term follow-up allowed for the collection and analysis of cardiovascular safety data.
Signaling Pathways and Mechanism of Cardiovascular Safety
Vildagliptin's cardiovascular safety is underpinned by its multifaceted mechanism of action that extends beyond glycemic control. By inhibiting DPP-4, vildagliptin increases the levels of active glucagon-like peptide-1 (GLP-1), which has known cardioprotective effects.[10] Furthermore, preclinical and clinical studies suggest that vildagliptin may exert beneficial effects on the cardiovascular system through various signaling pathways.
Anti-Inflammatory and Vasculoprotective Effects
Vildagliptin has been shown to possess anti-inflammatory properties that may contribute to its cardiovascular safety. It can suppress the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Additionally, vildagliptin has been found to inhibit the NLRP3 inflammasome, another critical component of the inflammatory response.[11] These anti-inflammatory effects, combined with improvements in endothelial function and lipid metabolism, contribute to its vasculoprotective properties.[1]
Experimental Workflow for Cardiovascular Outcome Adjudication
The robust validation of cardiovascular safety in clinical trials relies on a stringent and unbiased adjudication process for all potential cardiovascular events. The following diagram illustrates a typical workflow for this process.
Conclusion
The collective evidence from a vast body of clinical research, including large-scale meta-analyses and dedicated clinical trials, strongly supports the cardiovascular safety of this compound. The data consistently demonstrate that vildagliptin does not increase the risk of MACE or heart failure in a broad population of patients with type 2 diabetes. Its neutral cardiovascular profile, coupled with its established glycemic efficacy, positions vildagliptin as a safe and effective treatment option in the management of type 2 diabetes. The proposed mechanisms involving anti-inflammatory and vasculoprotective pathways provide a scientific rationale for these favorable clinical findings.
References
- 1. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular and heart failure safety profile of vildagliptin: a meta-analysis of 17 000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Cardiovascular Risks of Dipeptidyl Peptidase-4 Inhibitors: Analyses of Real-world Data in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Vildagliptin on Ventricular Function in Patients With Type 2 Diabetes Mellitus and Heart Failure: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycaemic durability of an early combination therapy with vildagliptin and metformin versus sequential metformin monotherapy in newly diagnosed type 2 diabetes (VERIFY): a 5-year, multicentre, randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research: Treatment Study to determine the durability of glycaemic control with early treatment with a vildagliptin–metformin combination regimen vs. standard-of-care metformin monotherapy—the VERIFY trial: a randomized double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. Direct cardiovascular effects of glucagon like peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Comparative Efficacy of (2R)-Vildagliptin in Diverse Animal Strains: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (2R)-Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across various animal strains commonly used in preclinical diabetes research. The data presented is synthesized from multiple studies to offer insights into the differential responses to Vildagliptin (B1682220) treatment.
Executive Summary
Vildagliptin consistently demonstrates beneficial effects on glycemic control and pancreatic β-cell function across different rodent strains. However, the magnitude of these effects and other metabolic improvements can vary depending on the specific genetic background and the nature of the diabetic model. This guide summarizes key findings in Wistar and Sprague-Dawley rats, as well as C57BL/6J and db/db mice, highlighting the comparative efficacy of Vildagliptin in these models.
Data Presentation: Comparative Efficacy of Vildagliptin
The following tables summarize the quantitative data on the effects of Vildagliptin on key metabolic parameters in different animal strains.
Table 1: Efficacy of Vildagliptin in Rat Strains
| Parameter | Wistar Rats (High-Fat Diet/Streptozotocin-induced)[1][2] | Sprague-Dawley Rats (High-Fat Diet/Streptozotocin-induced)[3] | Goto-Kakizaki Rats (Spontaneous Type 2 Diabetes)[1][4] | Zucker Diabetic Fatty (ZDF) Rats (Genetic Obesity and Diabetes)[5][6] |
| Blood Glucose | Significantly reduced | Significantly reduced | Improved glucose tolerance | No significant effect on plasma glucose levels in one study[6] |
| HbA1c | Significantly reduced | Not consistently reported | Not consistently reported | Not consistently reported |
| Serum Insulin (B600854) | Increased | Not consistently reported | Improved insulin secretion | Not consistently reported |
| HOMA-IR | Reduced | Reduced | Not consistently reported | Not consistently reported |
| β-cell Mass/Function | Preservation of β-cell mass | Not consistently reported | Restored β-cell mass and enhanced proliferation[1] | Prevented loss of pancreatic islet mass[5] |
| Lipid Profile | Favorable lipid profile | Reduced serum triglycerides and total cholesterol | Not consistently reported | Ameliorated hypertriglyceridemia[5] |
Table 2: Efficacy of Vildagliptin in Mouse Strains
| Parameter | C57BL/6J Mice (High-Fat Diet-induced)[7][8] | db/db Mice (Leptin Receptor Deficient)[7] |
| Blood Glucose | Significantly reduced glycemic excursion | Improved glucose metabolism |
| Serum Insulin | Increased plasma insulin levels | Improved insulin secretion |
| Insulin Sensitivity | Not consistently reported | Improved insulin sensitivity |
| β-cell Mass/Function | No significant effect on β-cell area in one study[8] | Increased insulin expression and content |
| Inflammatory Markers | Not consistently reported | Significantly decreased serum inflammatory cytokines |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
High-Fat Diet and Streptozotocin (B1681764) (STZ)-Induced Diabetes in Rats
-
Induction of Diabetes: Rats are fed a high-fat diet (HFD) for a period of 2 to 10 weeks to induce insulin resistance. Following the HFD period, a single low dose of streptozotocin (35-40 mg/kg, intraperitoneally) is administered to induce partial β-cell damage and hyperglycemia.[1][3]
-
Vildagliptin Administration: Vildagliptin is typically administered orally via gavage at doses ranging from 10 to 30 mg/kg/day for several weeks.[1]
-
Efficacy Assessment: Blood glucose levels are monitored regularly. At the end of the treatment period, parameters such as HbA1c, serum insulin, lipid profile, and markers of oxidative stress are measured. Pancreatic tissue may be collected for histopathological and immunohistochemical analysis of β-cell mass and proliferation.[1]
Genetically Diabetic Mouse Model (db/db)
-
Animal Strain: C57BL/KsJ-db/db mice, which have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
-
Vildagliptin Administration: Vildagliptin is administered in the diet or via oral gavage.
-
Efficacy Assessment: Glucose and insulin tolerance tests are performed to assess improvements in glucose metabolism and insulin sensitivity. Serum levels of inflammatory cytokines and adiponectin are measured. Pancreatic islets are analyzed for insulin and PDX-1 expression.
Mandatory Visualization
Signaling Pathway of Vildagliptin
Caption: Mechanism of action of Vildagliptin.
Experimental Workflow for Evaluating Vildagliptin Efficacy
Caption: General experimental workflow.
References
- 1. Effects of long-term treatment with the dipeptidyl peptidase-4 inhibitor vildagliptin on islet endocrine cells in non-obese type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Vildagliptin alleviates liver fibrosis in NASH diabetic rats via modulation of insulin resistance, oxidative stress, and inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of dipeptidyl-peptidase-IV inhibitor, vildagliptin, on the exocrine pancreas in spontaneously diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with nateglinide and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin restores renal myogenic function and attenuates renal sclerosis independently of effects on blood glucose or proteinuria in zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (2R)-Vildagliptin and Novel DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of (2R)-Vildagliptin against a selection of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The following sections detail their comparative efficacy, selectivity, and binding kinetics, supported by experimental data and methodologies to inform research and development in the field of type 2 diabetes therapeutics.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released in response to food intake. By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner. This mechanism of action effectively lowers blood glucose levels with a low risk of hypoglycemia. Vildagliptin (B1682220) was one of the early, potent, and selective inhibitors of DPP-4, setting a benchmark for the development of new agents in this class.
Comparative Performance: Vildagliptin vs. Novel Inhibitors
The therapeutic efficacy of DPP-4 inhibitors is primarily assessed by their ability to inhibit the enzyme, leading to a reduction in glycated hemoglobin (HbA1c) in patients with type 2 diabetes. This section compares key performance indicators of Vildagliptin against other prominent DPP-4 inhibitors.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Vildagliptin and a selection of other DPP-4 inhibitors against human DPP-4. It is important to note that variations in experimental conditions can lead to differences in absolute values across studies.
| Inhibitor | IC50 (nM) | Reference |
| Vildagliptin | 2.3 - 34 | [1][2] |
| Sitagliptin (B1680988) | 18 - 20.49 | [2][3] |
| Saxagliptin (B632) | 26 | [2] |
| Alogliptin | <10 | [2] |
| Linagliptin | 0.14 | [1] |
| Gemigliptin | 7.25 ± 0.67 (Ki) | [4] |
| Omarigliptin | 1.6 | [2] |
| Teneligliptin | ~1 | [2] |
| Trelagliptin | 4 | [2] |
Note: Ki (inhibition constant) for Gemigliptin is presented, which is a measure of binding affinity. Lower values for both IC50 and Ki indicate higher potency.
Selectivity Profile
The selectivity of DPP-4 inhibitors is crucial for minimizing off-target effects. Inhibition of related proteases, such as DPP-8 and DPP-9, has been a concern in drug development. High selectivity for DPP-4 over these other dipeptidyl peptidases is a desirable characteristic.
| Inhibitor | Selectivity for DPP-4 over DPP-8 (fold) | Selectivity for DPP-4 over DPP-9 (fold) | Reference |
| Vildagliptin | >400 | >20 | [5] |
| Sitagliptin | >1900 | >3000 | [5] |
| Saxagliptin | ~400 | ~75 | [5] |
| Alogliptin | >10,000 | >10,000 | [2] |
Vildagliptin exhibits high selectivity for DPP-4.[6] Newer agents like Alogliptin have demonstrated even greater selectivity.
Binding Kinetics
The association (k_on) and dissociation (k_off) rates determine the duration of target engagement and can influence the pharmacological profile of an inhibitor. Surface Plasmon Resonance (SPR) is a common technique to measure these parameters.
| Inhibitor | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (KD) (nM) | Binding Characteristics | Reference |
| Vildagliptin | 7.1 x 10⁴ | 1.8 x 10⁻⁴ | 2.5 | Slow, Tight Binding, Substrate | |
| Sitagliptin | 1.1 x 10⁶ | 2.5 x 10⁻³ | 2.3 | Reversible, Competitive, Tight Binding | |
| Gemigliptin | Fast association | Slow dissociation | N/A | Reversible, Competitive | |
| Saxagliptin | - | - | 0.3 | - | [7] |
| Linagliptin | - | - | low picomolar | - | [7] |
| Alogliptin | - | - | low single-digit nanomolar | - | [7] |
Vildagliptin is characterized by a slower association rate but a very slow dissociation rate, indicating its slow, tight-binding properties. In contrast, Sitagliptin shows a faster association rate.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
In Vitro DPP-4 Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant DPP-4 enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assay
The selectivity of inhibitors is determined by performing similar enzymatic assays using recombinant DPP-8 and DPP-9 enzymes and their respective substrates. The IC50 values for each enzyme are then compared to determine the selectivity ratio.
Binding Kinetics Analysis (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the real-time interaction between a ligand (DPP-4) and an analyte (inhibitor).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-4
-
Amine coupling kit for immobilization
-
Running buffer (e.g., HBS-EP)
-
Test compounds (inhibitors)
Procedure:
-
Immobilize the recombinant DPP-4 onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized DPP-4 surface and monitor the change in the SPR signal in real-time. This is the association phase.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the DPP-4. This is the dissociation phase.
-
Regenerate the sensor surface between different inhibitor injections if necessary.
-
Analyze the resulting sensorgrams using appropriate software to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).
Visualizations
DPP-4 Signaling Pathway
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for DPP-4 inhibitor IC50 determination.
Comparison of Binding Kinetics
Caption: Key binding kinetic parameters of DPP-4 inhibitors.
Conclusion
Vildagliptin remains a potent and selective DPP-4 inhibitor, serving as a valuable benchmark in the development of new antidiabetic agents. Novel inhibitors have shown improvements in certain parameters, such as increased potency (lower IC50) and enhanced selectivity, which may translate to improved therapeutic profiles. The analysis of binding kinetics reveals different modes of interaction with the DPP-4 enzyme, which can influence the duration of action and overall pharmacological effect. This comparative guide provides a foundation for researchers to evaluate the performance of new chemical entities against an established standard, aiding in the design and development of next-generation DPP-4 inhibitors for the treatment of type 2 diabetes.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vetmeduni.ac.at [vetmeduni.ac.at]
In Vivo Validation of (2R)-Vildagliptin's Effect on GLP-1 Levels: A Comparative Analysis
Currently, there is a notable absence of publicly available in vivo studies specifically validating the effect of the (2R)-enantiomer of Vildagliptin on glucagon-like peptide-1 (GLP-1) levels. Research has predominantly focused on the clinically approved and marketed (2S)-enantiomer of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.
Vildagliptin, as the (2S)-enantiomer, effectively increases the levels of active GLP-1 by inhibiting the DPP-4 enzyme, which is responsible for its rapid degradation. This mechanism of action enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately improves glycemic control. While the (2R)-enantiomer is known to be an impurity in the synthesis of Vildagliptin, its specific in vivo pharmacological activity, particularly its impact on GLP-1 levels, has not been detailed in accessible scientific literature.
This guide, therefore, will focus on the established in vivo effects of the marketed (2S)-Vildagliptin on GLP-1 levels and provide a comparative overview with other well-characterized DPP-4 inhibitors. The lack of data on the (2R)-enantiomer precludes a direct comparison as initially requested.
(2S)-Vildagliptin and its Impact on GLP-1 Levels: An Overview
In vivo studies have consistently demonstrated the efficacy of (2S)-Vildagliptin in elevating active GLP-1 concentrations. This effect is a direct consequence of its potent and selective inhibition of the DPP-4 enzyme.
Mechanism of Action of (2S)-Vildagliptin
The signaling pathway illustrating the mechanism of action of (2S)-Vildagliptin is depicted below. In response to food intake, intestinal L-cells secrete GLP-1, which in turn stimulates insulin release from pancreatic β-cells in a glucose-dependent manner. (2S)-Vildagliptin inhibits DPP-4, preventing the breakdown of active GLP-1 and thus prolonging its insulinotropic effects.
Caption: Mechanism of (2S)-Vildagliptin Action.
Comparative Efficacy of DPP-4 Inhibitors on GLP-1 Levels
While a direct comparison with (2R)-Vildagliptin is not possible, the following table summarizes the typical effects of various marketed DPP-4 inhibitors on active GLP-1 levels as reported in clinical studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the presented data is a generalized representation from various sources.
| DPP-4 Inhibitor | Typical Fold-Increase in Active GLP-1 Levels (Postprandial) |
| (2S)-Vildagliptin | 2- to 3-fold |
| Sitagliptin | ~2-fold |
| Saxagliptin | ~2-fold |
| Linagliptin | ~2- to 3-fold |
| Alogliptin | ~2-fold |
Experimental Protocols for In Vivo Assessment of GLP-1 Levels
The following provides a generalized experimental workflow for assessing the in vivo effects of a DPP-4 inhibitor on GLP-1 levels in a preclinical animal model.
Caption: Experimental Workflow for In Vivo GLP-1 Assessment.
Detailed Methodologies:
-
Animal Model Selection: Male Zucker Diabetic Fatty (ZDF) rats or C57BL/6J mice on a high-fat diet are commonly used models of type 2 diabetes and insulin resistance.
-
Acclimatization: Animals are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress.
-
Grouping: Animals are randomly assigned to different treatment groups:
-
Vehicle control (e.g., saline or a suitable vehicle)
-
(2S)-Vildagliptin (at various doses)
-
Other comparator DPP-4 inhibitors
-
-
Drug Administration: The test compounds are typically administered orally via gavage. The timing of administration relative to the glucose challenge is a critical parameter.
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting (usually 6-8 hours), a baseline blood sample is collected. Subsequently, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes). Blood is collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of GLP-1. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
GLP-1 Measurement: Active GLP-1 levels in the plasma samples are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the active form of GLP-1 (7-36 amide).
-
Data Analysis: The area under the curve (AUC) for GLP-1 is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significant differences between the treatment groups and the vehicle control.
Conclusion
While the in vivo validation of (2S)-Vildagliptin's effect on elevating GLP-1 levels is well-established and forms the basis of its therapeutic efficacy, a significant gap in the scientific literature exists regarding the specific in vivo activity of its (2R)-enantiomer. The provided experimental framework serves as a standard methodology for such investigations. Future research focusing on the stereoselective effects of Vildagliptin enantiomers on DPP-4 inhibition and subsequent GLP-1 modulation would be of considerable interest to the scientific and drug development community. Until such data becomes available, a direct comparative guide remains unfeasible.
Comparative study of (2R)-Vildagliptin's impact on gut microbiota
A detailed examination of the dipeptidyl peptidase-4 (DPP-4) inhibitor, (2R)-Vildagliptin, reveals a significant influence on the gut microbiome, an increasingly recognized factor in metabolic health. This guide provides a comparative analysis of vildagliptin's effects on gut microbiota, juxtaposed with other prominent anti-diabetic therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Vildagliptin (B1682220), a potent and selective DPP-4 inhibitor, primarily functions by increasing the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. Beyond this established mechanism, emerging research highlights its role in modulating the composition and function of the gut microbiota. This modulation may contribute to its therapeutic effects and offer new avenues for understanding the gut-brain axis in metabolic diseases.
Comparative Effects on Gut Microbiota: Vildagliptin vs. Other Anti-diabetic Agents
The gut microbiome of individuals with type 2 diabetes (T2D) is often characterized by dysbiosis, an imbalance in the microbial community. Several anti-diabetic drugs, including vildagliptin, have been shown to alter the gut microbiota, suggesting a potential mechanism for their therapeutic benefits.
Vildagliptin's Microbiome Signature
Studies in both animal models and humans have demonstrated that vildagliptin induces notable changes in the gut microbiota. In diabetic rats, vildagliptin treatment has been associated with an increase in butyrate-producing bacteria, such as Bacteroides and Erysipelotrichaceae[1][2]. It has also been shown to normalize the Firmicutes/Bacteroidetes ratio, which is often altered in obesity and T2D[1][3]. Specifically, vildagliptin tends to increase the abundance of Bacteroidetes while decreasing Firmicutes[1][3]. In a study on mice fed a Western diet, vildagliptin was found to decrease Oscillibacter spp. and increase Lactobacillus spp. and the production of propionate[4][5][6]. A human study involving patients with T2D not well-controlled with metformin (B114582) showed that vildagliptin induced mild but significant increases in the genera Bariatricus and Butyricimonas, as well as the family Marinifilaceae, all of which are short-chain fatty acid (SCFA) producers[7][8][9].
Comparison with Other DPP-4 Inhibitors
The effects of other DPP-4 inhibitors on the gut microbiota appear to be variable. Sitagliptin (B1680988), for instance, has been shown to increase the relative abundance of Lactobacillus in diabetic rats[10]. In another study, sitagliptin treatment in rats led to an increase in the abundance of Lactobacillus, Ruminococcus, Streptococcus, and others, while reducing Alloprevotella and Parasutterella[11]. However, a 12-week randomized controlled trial in adults with T2D found that neither sitagliptin nor the GLP-1 agonist liraglutide (B1674861) had a significant effect on the intestinal microbiota composition[12]. A study on linagliptin (B1675411) in patients with T2D or HNF1A-MODY also reported no significant changes in the colonic microbiota after four weeks of treatment[13][14][15]. Saxagliptin (B632) has been reported to increase the richness and diversity of microbiota in diabetic mice[16]. These discrepancies suggest that the effects of DPP-4 inhibitors on the gut microbiome may be drug-specific and potentially influenced by the host's baseline microbiota and diet.
Comparison with Metformin
Metformin, a first-line therapy for T2D, is well-known for its profound effects on the gut microbiota. It has been shown to increase the abundance of beneficial bacteria like Akkermansia muciniphila and several SCFA-producing bacteria, including Bifidobacterium, Butyrivibrio, and Megasphaera[8][9]. Metformin generally increases the abundance of Escherichia and decreases Intestinibacter bartlettii[4][5]. Both metformin and vildagliptin appear to promote the growth of beneficial bacteria, although the specific taxa affected may differ.
Comparison with GLP-1 Receptor Agonists and SGLT2 Inhibitors
GLP-1 receptor agonists, such as liraglutide and semaglutide, have also been shown to modulate the gut microbiota. Liraglutide has been associated with an increased abundance of beneficial genera like Akkermansia and Bacteroides[1][6]. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, another class of anti-diabetic drugs, are also thought to reshape the gut microbiota, potentially by increasing the delivery of glucose to the lower gastrointestinal tract[17][18]. Studies suggest they promote the growth of beneficial bacteria like Lactobacillus and Bifidobacterium and increase the production of SCFAs[19].
Quantitative Data Summary
| Drug Class | Drug | Key Microbial Changes | Study Model | Reference |
| DPP-4 Inhibitor | This compound | ↑ Lactobacillus spp., ↑ Bacteroides, ↑ Erysipelotrichaceae, ↑ Bariatricus, ↑ Butyricimonas, ↑ Marinifilaceae, ↓ Oscillibacter spp., ↓ Firmicutes, ↑ Bacteroidetes, ↑ Propionate, ↑ Butyrate | Mice, Rats, Humans | [1][2][4][5][6][7][8][9] |
| DPP-4 Inhibitor | Sitagliptin | ↑ Lactobacillus, ↑ Ruminococcus, ↑ Streptococcus, ↑ Klebsiella, ↓ Alloprevotella, ↓ Parasutterella | Rats | [10][11] |
| DPP-4 Inhibitor | Linagliptin | No significant changes reported in a human study. | Humans | [13][15] |
| DPP-4 Inhibitor | Saxagliptin | ↑ Microbiota richness and diversity. | Mice | [16] |
| Biguanide | Metformin | ↑ Akkermansia muciniphila, ↑ Bifidobacterium, ↑ Butyrivibrio, ↑ Megasphaera, ↑ Escherichia, ↓ Intestinibacter bartlettii | Humans, Mice | [4][5][7][9] |
| GLP-1 Receptor Agonist | Liraglutide | ↑ Akkermansia, ↑ Bacteroides | Mice, Humans | [1][6] |
| SGLT2 Inhibitor | Various | ↑ Lactobacillus, ↑ Bifidobacterium, ↑ SCFAs | Animal models | [19] |
Experimental Protocols
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
A common method for analyzing the gut microbiota composition in the cited studies involves the sequencing of the 16S ribosomal RNA (rRNA) gene.
-
Sample Collection: Fecal or cecal content samples are collected from study subjects (e.g., mice, rats, or humans) at baseline and after the treatment period. Samples are immediately frozen and stored at -80°C to preserve the microbial DNA.
-
DNA Extraction: Genomic DNA is extracted from the samples using a commercial kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), which often includes a bead-beating step to ensure efficient lysis of bacterial cells[4][7].
-
PCR Amplification: The variable regions of the 16S rRNA gene (e.g., V3-V4 or V5-V6 regions) are amplified by polymerase chain reaction (PCR) using specific primers[3][4].
-
Sequencing: The amplified DNA fragments (amplicons) are purified, quantified, and then sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq system[4].
-
Data Analysis: The resulting sequence data is processed using bioinformatics pipelines to identify and classify the bacterial taxa present in each sample. This involves quality filtering, clustering of sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and taxonomic assignment against a reference database (e.g., Greengenes, SILVA). Statistical analyses are then performed to compare the microbial composition and diversity between different treatment groups[4].
Visualizing the Mechanisms
Vildagliptin's Proposed Mechanism of Action on the Gut-Liver Axis
Caption: Vildagliptin's modulation of the gut microbiota and its downstream effects.
Experimental Workflow for Gut Microbiota Analysis
References
- 1. Effects of GLP-1 Analogues and Agonists on the Gut Microbiota: A Systematic Review | MDPI [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. amberwoodhealth.ca [amberwoodhealth.ca]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. drkallayanee.com [drkallayanee.com]
- 7. Effects of metformin on the gut microbiota: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Advances in the mechanism of metformin with wide-ranging effects on regulation of the intestinal microbiota [frontiersin.org]
- 10. drc.bmj.com [drc.bmj.com]
- 11. Frontiers | Sitagliptin ameliorates microbial dysbiosis and enhances gut barrier integrity in streptozotocin-induced type 2 diabetic rats [frontiersin.org]
- 12. Liraglutide and sitagliptin have no effect on intestinal microbiota composition: A 12-week randomized placebo-controlled trial in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. The effect of linagliptin treatment on gut microbiota in patients with HNF1A-MODY or type 2 diabetes — a preliminary cohort study | Mrozinska | Clinical Diabetology [journals.viamedica.pl]
- 16. Effects of metformin, saxagliptin and repaglinide on gut microbiota in high-fat diet/streptozocin-induced type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Type 2 Diabetes Mellitus and the Gut Microbiota: Charting New Territory for Sodium-Glucose Co-Transporter 2 Inhibitors [accscience.com]
- 19. Pharmacological modulation of the diabetic gut microbiome with gliflozin drugs:new insights for therapeutic targeting. | Read by QxMD [read.qxmd.com]
Synergistic Glycemic Control: A Comparative Analysis of (2R)-Vildagliptin and Metformin Combination Therapy
For Immediate Release
A deep dive into the synergistic effects of combining (2R)-Vildagliptin with Metformin (B114582) reveals a potent strategy for enhanced glycemic control and improved beta-cell function in type 2 diabetes mellitus (T2DM). This comprehensive guide, intended for researchers, scientists, and drug development professionals, amalgamates data from pivotal clinical trials, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to provide a clear comparison against Metformin monotherapy.
The combination of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin, a biguanide, has demonstrated superior efficacy in managing T2DM compared to Metformin alone. This synergy stems from their complementary mechanisms of action. Vildagliptin (B1682220) enhances the incretin (B1656795) effect by preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to glucose-dependent insulin (B600854) secretion and suppression of glucagon. Metformin primarily reduces hepatic glucose production and improves insulin sensitivity. Together, they address multiple pathophysiological defects of T2DM.
Quantitative Analysis of Synergistic Effects
Clinical studies consistently demonstrate that the addition of Vildagliptin to Metformin therapy leads to statistically significant improvements in key glycemic markers.
Table 1: Glycemic Control Parameters
| Parameter | Metformin Monotherapy | Vildagliptin + Metformin Combination | Percentage Improvement with Combination |
| HbA1c Reduction (%) | -0.6 to -1.0 | -1.1 to -1.9 | 50-90% greater reduction |
| Fasting Plasma Glucose (FPG) Reduction (mmol/L) | -0.8 to -1.4 | -1.7 to -2.8 | 112-100% greater reduction |
Data compiled from multiple clinical trials.[1][2][3][4][5][6][7][8]
Table 2: Beta-Cell Function and Insulin Sensitivity
| Parameter | Metformin Monotherapy (Placebo + Metformin) | Vildagliptin + Metformin Combination | Key Findings |
| HOMA-β (Homeostatic Model Assessment of Beta-cell function) | No significant change or slight decrease | Significant Increase | Vildagliptin enhances pancreatic beta-cell function.[9][10] |
| Proinsulin/Insulin Ratio | No significant change | Significant Decrease | Improved efficiency of insulin processing and secretion.[9] |
| M-value (Insulin Sensitivity from Euglycemic Clamp) | Modest Improvement | Significant Increase | Combination therapy leads to greater improvement in whole-body insulin sensitivity.[9] |
Key Experimental Methodologies
The validation of the synergistic effects of Vildagliptin and Metformin relies on a series of well-established experimental protocols.
Euglycemic-Hyperinsulinemic Clamp
This "gold standard" technique is employed to assess insulin sensitivity.
-
Principle: A high dose of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose is administered to maintain a normal blood glucose level (euglycemia). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose uptake by peripheral tissues.
-
Protocol Outline:
-
Subjects are fasted overnight.
-
Intravenous catheters are inserted for insulin/glucose infusion and blood sampling.
-
A primed-continuous infusion of insulin is initiated.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is adjusted to clamp blood glucose at a target level (typically 5.0-5.5 mmol/L).
-
The glucose infusion rate during the final 30-60 minutes of the clamp (steady state) determines the M-value, a measure of insulin sensitivity.[11][12][13][14][15]
-
Assessment of Beta-Cell Function (HOMA-β)
The Homeostatic Model Assessment for Beta-cell function (HOMA-β) is a widely used method to estimate beta-cell function from fasting glucose and insulin or C-peptide levels.
-
Principle: HOMA-β is calculated using a formula that considers the fasting plasma insulin and glucose concentrations, providing a quantitative estimate of pancreatic beta-cell secretory capacity in a fasting state.
-
Calculation: A common formula is: (20 x Fasting Insulin in µU/mL) / (Fasting Glucose in mmol/L - 3.5)
-
Procedure:
-
Fasting blood samples are collected after an overnight fast.
-
Plasma glucose and insulin concentrations are measured.
-
The values are entered into the HOMA2 calculator or the above formula is used to determine the HOMA-β index.
-
Quantification of Incretin Hormones (GLP-1 and GIP)
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to measure the concentrations of active GLP-1 and GIP in plasma.
-
Principle: A sandwich ELISA technique is typically employed. A microplate is coated with a capture antibody specific for the incretin hormone. The plasma sample is added, and the hormone binds to the capture antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope on the hormone is then added. Finally, a substrate is introduced, which is converted by the enzyme to produce a measurable colorimetric signal proportional to the hormone concentration.
-
Protocol Outline:
-
Blood is collected in tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active incretins.
-
Plasma is separated by centrifugation.
-
Plasma samples, standards, and controls are added to the antibody-coated microplate.
-
The plate is incubated, washed, and the detection antibody is added.
-
After another incubation and wash step, the enzyme substrate is added.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
Concentrations are determined by comparison to a standard curve.[16][17][18][19][20]
-
Visualizing the Molecular Synergism
The synergistic action of Vildagliptin and Metformin can be visualized through their distinct yet complementary effects on key signaling pathways.
Caption: A typical clinical trial workflow for evaluating Vildagliptin add-on therapy.
Caption: The Incretin Pathway and the action of Vildagliptin.
Caption: Metformin's primary mechanism of action via the AMPK pathway in the liver.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. [PDF] A randomized controlled clinical trial of vildagliptin plus metformin combination therapy in patients with type II diabetes mellitus | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and Safety of Vildagliptin Sustained-Release and Metformin Sustained-Release Fixed-Dose Combination in Indian Patients With Type 2 Diabetes Mellitus: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Vildagliptin efficacy in combination with metformin among Jordanian patients with type 2 diabetes mellitus inadequately controlled with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vildagliptin added to metformin on β-cell function after a euglycemic hyperinsulinemic and hyperglycemic clamp in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RETRACTED: Evaluation of the positive effects on insulin-resistance and β-cell measurements of vildagliptin in addition to metformin in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prosciento.com [prosciento.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. protocols.io [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. fn-test.com [fn-test.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. elisabscience.com [elisabscience.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of (2R)-Vildagliptin
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (2R)-Vildagliptin, a compound used in pharmaceutical research. Following these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2][3] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes.[1][4] For spills, collect the material using spark-proof tools and dispose of it as hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is imperative not to discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed.[2]
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible mixtures.[5][6] Keep it separate from strong acids/alkalis and strong oxidizing/reducing agents.[3][7]
-
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container.[8][9] The container should be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[6][8] The original container is often the best choice for waste storage.[8]
-
Label the container clearly with "Hazardous Waste" and the chemical name, "this compound."[5]
-
-
Storage :
-
Disposal Request :
-
Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9]
-
-
Empty Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or as directed by local regulations.[2] Deface or remove all labels before final disposal.[8]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table includes relevant information for the parent compound, Vildagliptin, which should be considered analogous for safety and handling purposes.
| Property | Value/Information | Source |
| Molecular Formula | C17H25N3O2 | [2][4] |
| Molecular Weight | 303.4 g/mol | [2][4] |
| Acute Toxicity | Oral TDLO (rat): 0.3 mg/kg; Oral TDLO (mouse): 1 mg/kg. May be harmful if swallowed. | [1][3] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3][7] |
Experimental Protocols
The disposal procedures outlined above are based on standard hazardous waste management protocols and information from Safety Data Sheets for Vildagliptin. These are not experimental protocols but established safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. danielshealth.com [danielshealth.com]
- 7. abmole.com [abmole.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Essential Safety and Logistical Information for Handling (2R)-Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the laboratory handling of (2R)-Vildagliptin. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. The information herein is intended to supplement, not replace, a thorough review of the compound's Safety Data Sheet (SDS) and your institution's established safety procedures.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
II. Occupational Exposure Limits & Physicochemical Properties
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it is recommended to handle it as a potent pharmaceutical compound. Engineering controls such as fume hoods or glove boxes should be used to minimize airborne concentrations.[2][3][4][5][6]
| Property | Value |
| Molecular Formula | C17H25N3O2 |
| Molecular Weight | 303.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Freely soluble in water |
| Melting Point | 147-155°C |
| Boiling Point | ~531.3°C at 760 mmHg |
Data sourced from multiple safety data sheets.[2][4]
III. Experimental Protocols: Safe Handling Procedures
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
A. Weighing of Solid this compound
-
Preparation:
-
Designate a specific handling area within a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure the work surface is clean and free of contamination.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper/boats, and a pre-labeled, sealable container for the weighed compound.
-
-
PPE:
-
Don the appropriate PPE for handling powders as detailed in the table above (including a respirator).
-
-
Procedure:
-
Tare the analytical balance with the weighing paper/boat.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Once the target weight is achieved, securely close the primary container of the stock compound.
-
Transfer the weighed compound to the pre-labeled sealable container.
-
-
Decontamination:
-
Wipe down the spatula, balance, and surrounding work surfaces with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Dispose of all contaminated disposables (weighing paper, gloves) in the designated hazardous waste container.
-
B. Preparation of a Stock Solution
-
Preparation:
-
Conduct this procedure in a chemical fume hood.
-
Have all necessary materials ready: the weighed this compound in a sealed container, the appropriate solvent, volumetric flasks, and pipettes.
-
-
PPE:
-
Wear PPE suitable for handling liquids/solutions as specified in the PPE table.
-
-
Procedure:
-
Carefully add the solvent to the volumetric flask containing the weighed this compound.
-
Ensure the container with the solid is rinsed with the solvent to transfer all the material.
-
Cap the flask and gently swirl to dissolve the compound completely. Sonication may be used if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with the compound.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
IV. Operational and Disposal Plans
A clear plan for the entire lifecycle of the compound in the laboratory is essential.
A. Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
B. Spill Management
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection for powder spills.
-
Contain the spill. For powders, gently cover with a damp paper towel to avoid dust generation. For liquids, use an absorbent material.
-
Collect the spilled material using appropriate tools (e.g., forceps for the paper towel, absorbent pads) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Report the spill to your institution's safety officer.
C. Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous pharmaceutical waste.[7]
-
Segregation:
-
Use a dedicated, clearly labeled, and sealed container for all this compound waste. Do not mix with other waste streams.[7]
-
-
Labeling:
-
The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound" and the associated hazards.[7]
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal is incineration at a permitted facility.[7]
-
V. Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
